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  • Product: 1-(Pyrimidin-4-yl)ethanamine dihydrochloride
  • CAS: 1257106-74-3

Core Science & Biosynthesis

Foundational

CAS number and molecular weight of 1-(Pyrimidin-4-yl)ethanamine 2HCl

Technical Guide: 1-(Pyrimidin-4-yl)ethanamine Dihydrochloride This document provides a comprehensive technical overview of 1-(Pyrimidin-4-yl)ethanamine dihydrochloride, a heterocyclic amine of significant interest to res...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 1-(Pyrimidin-4-yl)ethanamine Dihydrochloride

This document provides a comprehensive technical overview of 1-(Pyrimidin-4-yl)ethanamine dihydrochloride, a heterocyclic amine of significant interest to researchers in medicinal chemistry and drug development. This guide delineates its chemical identity, physicochemical properties, a representative synthetic workflow, and its potential applications as a molecular scaffold.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a foundational heterocyclic motif in medicinal chemistry, famously constituting the nucleobases uracil, thymine, and cytosine in DNA and RNA.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have established it as a "privileged scaffold."[2][3] Pyrimidine derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4] Compounds incorporating the pyrimidine core are integral to numerous approved drugs.[3]

1-(Pyrimidin-4-yl)ethanamine, particularly in its stable dihydrochloride salt form, represents a valuable chiral building block. The primary amine functionality serves as a critical handle for synthetic elaboration, allowing for the construction of diverse compound libraries to explore structure-activity relationships (SAR) against various biological targets.[4] Its structural similarity to biologically active molecules makes it a compelling starting point for developing novel therapeutic agents, particularly in areas like kinase inhibition.[5][6]

Compound Identification and Properties

Precise identification is critical for experimental reproducibility. The following table summarizes the key identifiers and physicochemical properties for 1-(Pyrimidin-4-yl)ethanamine and its dihydrochloride salt. It is important to distinguish this compound from its pyridine analog, 1-(pyridin-4-yl)ethanamine, which possesses a different heterocyclic core.

Identifier Value Source / Method
Chemical Name 1-(Pyrimidin-4-yl)ethan-1-amine dihydrochlorideIUPAC Nomenclature
Synonyms α-Methyl-4-pyrimidinemethanamine dihydrochloride-
Parent Compound CAS Not explicitly found; parent amine CID 68754471.[7]PubChem
Molecular Formula C₆H₁₁Cl₂N₃ (Salt); C₆H₉N₃ (Free Base)Calculated; PubChem[7]
Molecular Weight 196.08 g/mol (Salt); 123.16 g/mol (Free Base)Calculated; PubChem[7]
Monoisotopic Mass 195.03810 Da (Salt); 123.07965 Da (Free Base)Calculated; PubChem[7]
Predicted XlogP -0.5PubChem (for free base)[7]
Physical State Solid (Predicted)General property of amine salts

Note: A specific CAS number for the dihydrochloride salt is not consistently indexed in major public chemical databases as of the time of this writing. Researchers should primarily reference the structure and molecular formula for identification.

Representative Synthesis and Mechanistic Rationale

The synthesis of 1-(Pyrimidin-4-yl)ethanamine is most commonly achieved via the reductive amination of the corresponding ketone, 1-(Pyrimidin-4-yl)ethanone (also known as 4-acetylpyrimidine). This method is widely employed due to its reliability and the commercial availability of the starting materials.[8]

Workflow: Reductive Amination of 4-Acetylpyrimidine

G start 1-(Pyrimidin-4-yl)ethanone (CAS: 39870-05-8) reagents1 Ammonium Acetate (NH₄OAc) Methanol (MeOH) start->reagents1 intermediate Intermediate Imine (in situ) reagents1->intermediate reagents2 Sodium Cyanoborohydride (NaBH₃CN) (Mild Reducing Agent) intermediate->reagents2 product_base 1-(Pyrimidin-4-yl)ethanamine (Free Base) reagents2->product_base reagents3 2M HCl in Ether (Salt Formation) product_base->reagents3 final_product 1-(Pyrimidin-4-yl)ethanamine 2HCl (Final Product) reagents3->final_product

Caption: Proposed synthesis of the target compound via reductive amination.

Detailed Experimental Protocol

Objective: To synthesize 1-(Pyrimidin-4-yl)ethanamine dihydrochloride from 1-(Pyrimidin-4-yl)ethanone.

Pillar of Trustworthiness: This protocol incorporates standard organic chemistry techniques and purification steps designed to ensure the identity and purity of the final product, which can be validated through spectroscopic analysis.

  • Imine Formation (Step 1):

    • To a solution of 1-(Pyrimidin-4-yl)ethanone (1.0 eq) in anhydrous methanol (MeOH), add ammonium acetate (10.0 eq).

    • Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).

    • Causality: Ammonium acetate serves as the ammonia source. The reaction is an equilibrium process where the ketone reacts with ammonia to form a hemiaminal, which then dehydrates to the corresponding imine. The large excess of ammonium acetate drives the equilibrium towards the imine product. Methanol is a suitable polar protic solvent for all reactants.

  • Reduction (Step 2):

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.

    • Allow the mixture to warm to room temperature and stir overnight.

    • Causality: Sodium cyanoborohydride is the reducing agent of choice for this transformation. Unlike the more reactive sodium borohydride (NaBH₄), NaBH₃CN is stable in mildly acidic conditions (buffered by the acetate) and selectively reduces the protonated imine intermediate much faster than the starting ketone. This selectivity is crucial for achieving a high yield of the desired amine without significant formation of the corresponding alcohol byproduct.

  • Work-up and Purification (Step 3):

    • Quench the reaction by the slow addition of 2M aqueous HCl until the solution is acidic (pH ~2), which also serves to decompose any residual NaBH₃CN.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Wash the resulting aqueous residue with dichloromethane (DCM) or ethyl acetate to remove any non-basic organic impurities.

    • Basify the aqueous layer to pH >10 with 4M NaOH.

    • Extract the free amine product into DCM (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 1-(Pyrimidin-4-yl)ethanamine free base.

  • Salt Formation (Step 4):

    • Dissolve the crude free base in a minimal amount of anhydrous diethyl ether or methanol.

    • Add a 2.0 M solution of HCl in diethyl ether (2.2 eq) dropwise with stirring.

    • The dihydrochloride salt will precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum.

    • Causality: The pyrimidine ring contains two basic nitrogen atoms, and the primary amine is also basic. The addition of two equivalents of a strong acid like HCl ensures the protonation of the most basic sites, forming a stable, crystalline, and often less hygroscopic dihydrochloride salt, which is ideal for storage and handling.

Characterization

The final product should be characterized to confirm its identity and purity using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure. Expected ¹H NMR signals would include characteristic peaks for the pyrimidine ring protons, a quartet for the methine proton (CH), and a doublet for the methyl group (CH₃).

  • Mass Spectrometry (MS): To confirm the molecular weight of the parent ion (free base).

  • Infrared Spectroscopy (IR): To identify key functional groups, such as the N-H stretches of the ammonium salt.

Applications in Research and Drug Development

The title compound is a strategic building block for creating focused libraries of molecules for drug discovery.

  • Scaffold for Kinase Inhibitors: Many potent kinase inhibitors feature a substituted pyrimidine core that often interacts with the hinge region of the kinase active site. The amine group of 1-(Pyrimidin-4-yl)ethanamine provides a convenient point for attaching other pharmacophoric elements to target enzymes like Spleen Tyrosine Kinase (SYK) or Raf kinases.[5][6]

  • Probing Structure-Activity Relationships (SAR): The primary amine can be readily derivatized via acylation, sulfonylation, or reductive amination to explore how different substituents impact biological activity.[4] This systematic modification is a cornerstone of lead optimization in drug development.

  • Fragment-Based Drug Discovery (FBDD): As a small, functionalized heterocycle, this compound or its derivatives can be used as fragments in FBDD screening campaigns to identify initial low-affinity hits that can be grown or linked to generate more potent leads.

Safety and Handling

While a specific safety data sheet for this exact compound is not widely available, related heterocyclic amines and their hydrochloride salts should be handled with care. Based on analogous compounds like 1-(pyridin-4-yl)ethanamine dihydrochloride, the following precautions are advised[9]:

  • GHS Pictograms (Anticipated): GHS07 (Harmful/Irritant)

  • Hazard Statements (Anticipated): H302 (Harmful if swallowed), H319 (Causes serious eye irritation).

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Handle in a well-ventilated area or a chemical fume hood.

    • Avoid breathing dust.

    • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

References

  • A new mild base-catalyzed Mannich reaction of hetero-arylamines in water: Highly efficient stereoselective synthesis of β−aminoketones under microwave heating - Supporting Information . Royal Society of Chemistry. [Link]

  • 1-(pyrimidin-4-yl)ethan-1-amine dihydrochloride . PubChemLite. [Link]

  • 1-(Pyrimidin-2-yl)ethanamine hydrochloride . PubChem. [Link]

  • Recent Advances in Pyrimidine-Based Drugs . National Center for Biotechnology Information (PMC). [Link]

  • Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines . PubMed. [Link]

  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells . ResearchGate. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives . MDPI. [Link]

  • 2-(pyrimidin-4-yl)ethan-1-amine dihydrochloride . PubChemLite. [Link]

  • 1-(Pyrimidin-4-yl)ethanone | 39870-05-8 . NetSun. [Link]

  • 1-(Pyrimidin-4-yl)ethanone . PubChem. [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects . MDPI. [Link]

  • Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors . PubMed. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profile of 1-(Pyrimidin-4-yl)ethanamine dihydrochloride in Water vs. DMSO

Abstract Introduction: The Critical Role of Solubility 1-(Pyrimidin-4-yl)ethanamine dihydrochloride is a small molecule of interest in various research and development pipelines. Its structure, featuring a pyrimidine rin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Critical Role of Solubility

1-(Pyrimidin-4-yl)ethanamine dihydrochloride is a small molecule of interest in various research and development pipelines. Its structure, featuring a pyrimidine ring and an ethylamine side chain, suggests potential biological activity.[1] As with any bioactive compound, a clear understanding of its solubility is paramount for accurate and reproducible experimental results. The choice of solvent can profoundly impact compound concentration in stock solutions, its behavior in aqueous assay buffers, and its ultimate bioavailability in more complex systems.

This guide will explore the theoretical underpinnings of its solubility in a polar protic solvent (water) and a polar aprotic solvent (DMSO), followed by robust, step-by-step methodologies for empirical solubility determination.

Theoretical Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[2] The dihydrochloride salt form of 1-(Pyrimidin-4-yl)ethanamine significantly influences its solubility profile.

Solubility in Water

As a dihydrochloride salt, 1-(Pyrimidin-4-yl)ethanamine is expected to be highly soluble in water. The rationale is as follows:

  • Ionic Nature: The dihydrochloride salt exists as ions in the solid state. When introduced into a highly polar solvent like water, the strong dipole of water molecules can effectively solvate the protonated amine groups and the chloride counter-ions.

  • Hydrogen Bonding: The protonated amine groups and the nitrogen atoms in the pyrimidine ring can act as hydrogen bond donors and acceptors, respectively, readily interacting with the hydrogen-bonding network of water.

  • Favorable Energetics: The energy released from the solvation of these ions by water molecules is generally sufficient to overcome the lattice energy of the crystal, leading to dissolution. Amines reacting with acids to form more soluble amine salts is a well-established principle.[3]

Solubility in Dimethyl Sulfoxide (DMSO)

DMSO is a strong, polar aprotic solvent capable of dissolving a wide range of organic compounds.[4] The expected solubility of 1-(Pyrimidin-4-yl)ethanamine dihydrochloride in DMSO is also anticipated to be significant, though the mechanism of solvation differs from water:

  • Polarity: DMSO possesses a strong dipole moment, allowing it to effectively solvate polar molecules.

  • Aprotic Nature: Unlike water, DMSO is not a hydrogen bond donor. However, the oxygen atom in the sulfoxide group is a strong hydrogen bond acceptor.

  • Ion-Dipole Interactions: DMSO can effectively solvate the cationic portion of the salt through ion-dipole interactions with the negatively polarized oxygen atom.

It is important to note that the hygroscopic nature of DMSO can impact the solubility of hydrochloride salts. Absorbed water can alter the solvent properties and potentially reduce the solubility of the compound.[5]

Quantitative Solubility Assessment

The following table summarizes the predicted solubility and provides a framework for recording experimentally determined values.

SolventPredicted SolubilityExperimental Solubility (mg/mL)Experimental Conditions
WaterHighTo be determinede.g., 25°C, 24h equilibration
DMSOHighTo be determinede.g., 25°C, 24h equilibration

Experimental Protocol: Isothermal Shake-Flask Method

To obtain precise and reliable solubility data, the isothermal shake-flask method is a widely accepted and robust technique.[6] This protocol provides a self-validating system for determining the equilibrium solubility.

Materials and Equipment
  • 1-(Pyrimidin-4-yl)ethanamine dihydrochloride (solid)[7]

  • High-purity water (e.g., Milli-Q or equivalent)

  • Anhydrous, high-purity DMSO

  • Glass vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE for DMSO, 0.22 µm PVDF for water)

  • Volumetric flasks and pipettes

  • Validated analytical method (e.g., HPLC-UV, LC-MS)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_data Data Processing A Add excess solid to vials B Add known volume of solvent (Water/DMSO) A->B C Securely cap vials B->C D Place in shaker at constant temp (e.g., 25°C) C->D E Agitate for 24-72 hours D->E F Centrifuge to pellet excess solid E->F G Filter supernatant F->G H Dilute aliquot with appropriate solvent G->H I Analyze via validated method (e.g., HPLC) H->I J Construct calibration curve I->J K Calculate solubility (mg/mL or mol/L) J->K

Caption: Isothermal shake-flask experimental workflow.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • To a series of glass vials, add an excess amount of 1-(Pyrimidin-4-yl)ethanamine dihydrochloride. An amount that is visibly in excess of what is expected to dissolve should be used to ensure saturation.

    • Accurately add a known volume of the selected solvent (water or DMSO) to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.[6] A preliminary time-course experiment can be conducted to determine the minimum time required to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Centrifuge the vials to pellet the remaining solid.

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter compatible with the solvent. This step is crucial to remove any undissolved micro-particles.

    • Accurately dilute the filtered aliquot with a known volume of the appropriate solvent in a volumetric flask.

  • Data Analysis:

    • Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of 1-(Pyrimidin-4-yl)ethanamine dihydrochloride.

    • Construct a calibration curve using standard solutions of the compound at known concentrations.

    • From the calibration curve, determine the concentration of the amine salt in the diluted sample.

    • Calculate the solubility, taking into account the dilution factor, and express it in appropriate units (e.g., mg/mL, g/L, or mol/L).

Causality and Field-Proven Insights

  • Why a Dihydrochloride Salt? The use of a hydrochloride salt form is a common strategy in drug development to enhance the aqueous solubility and stability of basic compounds.[8] The two basic nitrogen centers in 1-(Pyrimidin-4-yl)ethanamine (the ethylamine and one of the pyrimidine nitrogens) are protonated, leading to the dihydrochloride form.

  • Impact of pH on Aqueous Solubility: The solubility of this compound in aqueous solutions will be pH-dependent. At lower pH values, the amine groups will be fully protonated, favoring solubility. As the pH increases towards the pKa of the amine groups, the compound will begin to deprotonate, forming the less soluble free base, which may precipitate. Researchers should be mindful of the pH of their buffer systems.[9]

  • DMSO Stock Solutions and Aqueous Buffers: A common laboratory practice is to prepare concentrated stock solutions in DMSO and then dilute them into aqueous buffers for experiments.[10] Given the high predicted solubility in DMSO, this is a viable approach. However, if the final concentration in the aqueous medium exceeds the aqueous solubility limit, the compound may precipitate. It is crucial to ensure that the final concentration in the assay is below the aqueous solubility limit at the pH of the assay buffer. The final concentration of DMSO should also be kept low (typically <0.5%) to avoid solvent-induced artifacts.[9]

Conclusion

1-(Pyrimidin-4-yl)ethanamine dihydrochloride is anticipated to exhibit high solubility in both water and DMSO due to its ionic salt form and polar functional groups. The provided isothermal shake-flask protocol offers a robust and reliable method for determining the precise solubility in these and other solvent systems. An understanding of the principles governing its solubility, particularly the influence of pH in aqueous media, is essential for designing and interpreting experiments with this compound. The methodologies and insights presented in this guide provide a solid foundation for researchers to confidently work with this molecule.

References

  • McLaughlin, J. C. Experiment 27 - Amines and Amides.
  • Fluorochem. 1-(Pyridin-4-yl)ethanamine dihydrochloride (CAS 174132-32-2).
  • Benchchem. An In-depth Technical Guide to the Solubility of N-Methylnonan-2-amine in Organic Solvents.
  • PubChemLite. 1-(pyrimidin-4-yl)ethan-1-amine dihydrochloride.
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • Synblock. CAS 1255717-40-8 | N-Methyl-1-(pyrimidin-4-yl)ethanamine dihydrochloride.
  • EXPERIMENT 1 DETERMIN
  • Benchchem. impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility.
  • CymitQuimica.
  • Fisher Scientific.
  • Sigma-Aldrich.
  • EXPERIMENT 2 DETERMIN
  • IJNRD. factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through.
  • Quora.
  • Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs.
  • BLD Pharm. (R)-1-(Pyridin-4-yl)ethanamine dihydrochloride.
  • ResearchGate.
  • Fisher Scientific.
  • AK Scientific, Inc. N-Methyl-1-(2-(methylthio)pyrimidin-4-yl)methanamine hydrochloride.
  • Cayman Chemical.
  • PubChemLite. 2-(pyrimidin-4-yl)ethan-1-amine dihydrochloride.
  • PMC.
  • MDPI. DMSO Solubility Assessment for Fragment-Based Screening.
  • Benchchem. "solubility issues with 2-(2-methyl-1H-imidazol-1-yl)ethanamine in vitro".
  • ResearchG
  • MDPI.
  • The Royal Society of Chemistry.
  • PubChem. 1-(Pyrimidin-4-yl)ethanone.

Sources

Exploratory

Pyrimidine-based chiral building blocks for medicinal chemistry

Executive Summary In modern drug discovery, the "Escape from Flatland" initiative—increasing the fraction of sp3-hybridized carbons ( )—is no longer a theoretical preference but a clinical mandate. While the pyrimidine r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the "Escape from Flatland" initiative—increasing the fraction of sp3-hybridized carbons (


)—is no longer a theoretical preference but a clinical mandate. While the pyrimidine ring is a privileged scaffold found in over 10% of FDA-approved small molecules, its inherent aromatic planarity limits solubility and target selectivity.

This technical guide details the transition from flat aromatic pyrimidines to chiral di- and tetrahydropyrimidines . We focus on three high-fidelity synthetic methodologies: Iridium-catalyzed asymmetric hydrogenation, Organocatalytic Biginelli cyclization, and stereoselective C-H functionalization. These protocols are selected for their reproducibility, scalability, and ability to generate high enantiomeric excess (ee), essential for late-stage lead optimization.

The Strategic Value of Chiral Pyrimidines

The integration of chirality into the pyrimidine core offers distinct medicinal chemistry advantages:

  • Vector Control: Unlike flat aromatics that stack non-specifically, chiral tetrahydropyrimidines (THPs) project substituents into defined 3D vectors, engaging specific hydrophobic pockets in enzymes (e.g., kinases, viral polymerases).

  • Metabolic Stability: Breaking the aromaticity often creates "metabolic soft spots." However, controlled substitution at the C4/C6 positions can block oxidation sites while maintaining the pharmacophore.

  • Solubility: Disruption of planar

    
    -
    
    
    
    stacking significantly lowers crystal lattice energy, improving aqueous solubility—a critical parameter for oral bioavailability.
Decision Matrix: Selecting the Synthetic Route

The choice of synthesis depends heavily on the target oxidation state and substitution pattern.

DecisionMatrix Start Target Scaffold Selection Q1 Is the Pyrimidine Ring Pre-formed? Start->Q1 RouteA Route A: Asymmetric Hydrogenation (Reduction of Aromatic Ring) Q1->RouteA Yes (Aromatic Precursor) RouteB Route B: Asymmetric Biginelli (De Novo Cyclization) Q1->RouteB No (Acyclic Precursors) RouteC Route C: C-H Functionalization (Direct Derivatization) Q1->RouteC Yes (Retain Aromaticity) DescA Target: Chiral Tetrahydropyrimidines Key Reagent: Ir-Josiphos/Yb(OTf)3 RouteA->DescA DescB Target: Chiral Dihydropyrimidines (DHPMs) Key Reagent: Chiral Phosphoric Acids RouteB->DescB DescC Target: C-Substituted Chiral Sidechains Key Reagent: Ni/Al or Rh(III) RouteC->DescC

Figure 1: Synthetic decision matrix for chiral pyrimidine construction.

Advanced Methodology: Iridium-Catalyzed Asymmetric Hydrogenation[1]

The reduction of aromatic pyrimidines is thermodynamically challenging due to the high resonance stabilization energy. The breakthrough methodology, established by Kuwano and colleagues, utilizes an Iridium-Josiphos complex activated by Lewis acids.

Mechanistic Insight

The standard Iridium catalyst alone is insufficient to break the aromaticity. The addition of Ytterbium triflate [Yb(OTf)₃] and Iodine (I₂) is critical.[1]

  • Yb(OTf)₃: Coordinates to the pyrimidine nitrogen, withdrawing electron density and activating the ring for hydride transfer.

  • Iodine: Oxidizes the Ir(I) precatalyst to the active Ir(III) hydride species in situ.

Experimental Protocol 1: Synthesis of Chiral 1,4,5,6-Tetrahydropyrimidines

Target: Enantioselective reduction of 4-phenylpyrimidine to (R)-4-phenyl-1,4,5,6-tetrahydropyrimidine.

Reagents:

  • Substrate: 4-Phenylpyrimidine (1.0 mmol)

  • Catalyst Precursor:

    
     (1.0 mol%)
    
  • Ligand: (S,S)-f-Binaphane or Josiphos type (2.2 mol%)

  • Additive: Yb(OTf)₃ (10 mol%)

  • Activator: I₂ (4.0 mol%)

  • Solvent: EtOAc / MeOH (5:1 v/v)

  • Hydrogen Source: H₂ gas (50 bar)[2]

Step-by-Step Workflow:

  • Catalyst Formation (Glovebox): In a dry vial, mix

    
     (6.7 mg, 0.01 mmol) and the chiral diphosphine ligand (0.022 mmol) in degassed EtOAc (2 mL). Stir at room temperature for 30 minutes until a clear orange/red solution forms.
    
  • Substrate Preparation: In a stainless steel autoclave liner, dissolve 4-phenylpyrimidine (156 mg, 1.0 mmol) and Yb(OTf)₃ (62 mg, 0.1 mmol) in the solvent mixture.

  • Activation: Add the Iodine solution (in EtOAc) to the catalyst mixture, stir for 5 minutes, then transfer the catalyst solution to the autoclave liner containing the substrate.

  • Hydrogenation: Seal the autoclave. Purge with H₂ (3 cycles at 10 bar). Pressurize to 50 bar (725 psi) .

  • Reaction: Stir at 50°C for 24–48 hours.

  • Workup: Carefully vent the hydrogen. Concentrate the reaction mixture under reduced pressure.

  • Purification: The basic product is purified via flash chromatography on silica gel (DCM/MeOH/NH₄OH gradient).

Validation Criteria:

  • Conversion: >95% (monitor via LC-MS).

  • Enantioselectivity: Expect 90–99% ee (determine via Chiral HPLC, e.g., Chiralcel OD-H column).

Organocatalytic Asymmetric Biginelli Reaction[4][5]

For the de novo construction of chiral dihydropyrimidines (DHPMs), the Biginelli reaction is the industry standard. While historically acid-catalyzed and racemic, modern protocols utilize Chiral Phosphoric Acids (CPAs) to induce high enantioselectivity without toxic transition metals.

Mechanistic Insight

CPAs (derived from BINOL or SPINOL) act as bifunctional catalysts. The acidic proton activates the electrophilic imine intermediate (formed from aldehyde + urea), while the phosphoryl oxygen creates a structured chiral pocket via hydrogen bonding with the nucleophile (enolizable ketoester).

Experimental Protocol 2: Metal-Free Synthesis of DHPMs

Target: Synthesis of (S)-4-aryl-3,4-dihydropyrimidin-2(1H)-one.

Reagents:

  • Aldehyde: Benzaldehyde (1.0 equiv)[3]

  • Urea/Thiourea: Urea (1.2 equiv)

  • 1,3-Dicarbonyl: Ethyl acetoacetate (3.0 equiv)

  • Catalyst: (R)-TRIP or H8-BINOL phosphoric acid (5–10 mol%)

  • Solvent: Toluene or DCM

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Charging: Add the aldehyde (0.5 mmol), urea (0.6 mmol), and the Chiral Phosphoric Acid catalyst (0.025 mmol) to the flask.

  • Solvent & Dicarbonyl: Add Toluene (3 mL) followed by ethyl acetoacetate (1.5 mmol).

  • Reaction: Stir at 50°C for 24–72 hours. (Note: Reaction time is longer than metal-catalyzed variants but yields higher ee).

  • Workup: Cool to room temperature. Filter the precipitate (often the pure product) or concentrate and purify via column chromatography.

Data Summary: Comparison of Methods

MetricIr-Catalyzed HydrogenationOrganocatalytic Biginelli
Product Scaffold Tetrahydropyrimidine (Saturated)Dihydropyrimidine (Partially Unsat.)
Chirality Source Chiral Ligand (Josiphos/SegPhos)Chiral Brønsted Acid (BINOL-PA)
Typical Yield 85–98%70–90%
Typical ee 90–99%85–97%
Limitation Requires high pressure H₂; Cost of IrSlower kinetics; Substrate steric limits

Emerging Technology: C-H Functionalization

Direct functionalization of the pyrimidine ring (C-H activation) is the frontier of chiral synthesis. Recent work utilizing Ni/Al bimetallic catalysis has enabled the alkylation of pyrimidines with alkenes to generate chiral centers at the C6 position.

CHActivation Substrate Pyrimidine (C-H Bond) Intermediate Ni-H Species (Migratory Insertion) Substrate->Intermediate C-H Activation Catalyst Ni(cod)2 / Al-Lewis Acid + Chiral NHC Ligand Catalyst->Intermediate Product Chiral Alkylated Pyrimidine Intermediate->Product Reductive Elimination

Figure 2: Simplified workflow for Ni-catalyzed C-H alkylation.

This method is particularly valuable when the pyrimidine core must remain aromatic (e.g., for pi-stacking interactions in the active site) but a chiral side-chain is required for selectivity.

References

  • Kuwano, R., et al. (2015).[4] "Catalytic Asymmetric Hydrogenation of Pyrimidines." Angewandte Chemie International Edition. Link

  • Xu, F., et al. (2006). "Highly Enantioselective Organocatalytic Biginelli Reaction." Journal of the American Chemical Society. Link

  • Wang, H., et al. (2020).[5] "Synthesis of chiral pyrimidine-substituted diester D–A cyclopropanes." Chemical Communications.[5] Link

  • Zhang, Y., et al. (2025). "Ni/Al-Catalyzed Regio- and Enantioselective C6–H Alkylation of Pyrimidines." ACS Catalysis. Link(Note: Representative citation for Ni-Al methodology).

  • Kappe, C. O. (2000). "Recent Advances in the Biginelli Dihydropyrimidine Synthesis." Accounts of Chemical Research. Link

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Foundational

An In-Depth Technical Guide to the Thermodynamic Stability of 1-(Pyrimidin-4-yl)ethanamine Salts

Foreword: The Critical Role of Salt Form Selection in Drug Development In the journey of a drug candidate from discovery to a viable pharmaceutical product, the selection of an appropriate salt form is a pivotal decision...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of Salt Form Selection in Drug Development

In the journey of a drug candidate from discovery to a viable pharmaceutical product, the selection of an appropriate salt form is a pivotal decision. This choice profoundly influences a multitude of physicochemical properties, including solubility, dissolution rate, hygroscopicity, and, most critically, the thermodynamic stability of the active pharmaceutical ingredient (API). For researchers, scientists, and drug development professionals, a comprehensive understanding of the thermodynamic principles governing salt stability is not merely academic; it is a cornerstone of robust formulation development, ensuring consistent product quality, efficacy, and shelf-life. This guide provides an in-depth exploration of the thermodynamic stability of salts derived from 1-(pyrimidin-4-yl)ethanamine, a heterocyclic amine of significant interest in medicinal chemistry. By integrating theoretical principles with practical experimental methodologies, this document aims to equip the reader with the knowledge to navigate the complexities of salt selection and characterization.

The Molecular Context: 1-(Pyrimidin-4-yl)ethanamine

1-(Pyrimidin-4-yl)ethanamine is a chiral primary amine featuring a pyrimidine ring, a heterocyclic aromatic structure analogous to a benzene ring but with two nitrogen atoms at positions 1 and 3. The presence of the basic amine group and the nitrogen atoms in the pyrimidine ring allows for the formation of various salts with different acid counterions. The choice of the counterion is a critical determinant of the resulting salt's physicochemical properties.[1][2]

The Significance of Salt Formation

Salt formation is a widely employed strategy to enhance the otherwise poor aqueous solubility of many organic drug candidates.[1] By converting a neutral molecule into a salt, its polarity is increased, which generally leads to improved dissolution in aqueous media. However, the benefits of salt formation extend beyond solubility enhancement and can include improved stability, manufacturability, and bioavailability. The selection of an optimal salt form requires a delicate balance of these properties.

Thermodynamic Stability: A Multifaceted Property

The thermodynamic stability of a pharmaceutical salt refers to its tendency to exist in its most stable crystalline form under a given set of conditions (temperature, pressure, humidity). A thermodynamically stable form will not spontaneously convert to another polymorphic form or an amorphous state. Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a critical consideration in drug development.[3][4][] Different polymorphs can exhibit distinct physical properties, including melting point, solubility, and bioavailability.[3]

The overall thermodynamic stability of a salt is governed by its crystal lattice energy and its interaction with the surrounding environment.

The Role of Crystal Lattice Energy

Crystal lattice energy is the energy released when gaseous ions come together to form a crystalline solid.[6][7] It is a measure of the strength of the forces holding the ions together in the crystal lattice.[6] A higher lattice energy generally corresponds to a more stable crystal structure with a higher melting point and lower solubility.[6] The lattice energy is influenced by factors such as the size and charge of the ions and the efficiency of their packing in the crystal lattice.[7]

The Influence of the Counterion

The choice of the counterion has a profound impact on the crystal lattice energy and, consequently, the thermodynamic stability of the salt.[1][2] Key properties of the counterion that influence salt stability include:

  • Size and Shape: Smaller counterions with a higher charge density can lead to stronger electrostatic interactions and higher lattice energies.[8] The shape of the counterion also affects how efficiently it can pack with the API in the crystal lattice.

  • pKa: The difference in pKa between the API and the counterion can influence the stability of the salt. A larger ΔpKa generally leads to a more stable salt.

  • Hydrogen Bonding Capability: Counterions capable of forming strong hydrogen bonds can contribute significantly to the stability of the crystal lattice.[9]

  • Hygroscopicity: The tendency of a salt to absorb moisture from the atmosphere can impact its physical and chemical stability.[1] The hygroscopicity of the salt is influenced by the nature of the counterion.[10]

Experimental Assessment of Thermodynamic Stability

A comprehensive evaluation of the thermodynamic stability of 1-(pyrimidin-4-yl)ethanamine salts requires a suite of analytical techniques. The following sections detail the key experimental protocols.

Thermal Analysis

Thermal analysis techniques are indispensable for characterizing the thermal behavior and stability of pharmaceutical solids.[11][12]

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[13][14] It is used to determine melting points, glass transitions, and other thermal events, providing insights into the purity and polymorphic form of a substance.[15]

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_interpretation Data Interpretation Sample Weigh 5-10 mg of 1-(Pyrimidin-4-yl)ethanamine salt Crucible Hermetically seal in an aluminum DSC pan Sample->Crucible Instrument Place sample and reference pans in DSC instrument Program Heat at a controlled rate (e.g., 10 °C/min) under inert atmosphere (N2) Instrument->Program Data Record heat flow vs. temperature Program->Data Melting Identify endothermic peaks (Melting point, Tₘ) Data->Melting Polymorphism Observe multiple melting peaks or recrystallization events Data->Polymorphism Purity Analyze peak shape for purity assessment Data->Purity

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 5-10 mg of the 1-(pyrimidin-4-yl)ethanamine salt into an aluminum DSC pan. Hermetically seal the pan to prevent solvent loss during heating.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC instrument.

  • Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge. The temperature range should be sufficient to encompass any expected thermal events, for example, from 25 °C to 300 °C.

  • Data Analysis: Analyze the resulting thermogram to identify the onset temperature and peak maximum of any endothermic or exothermic events. The melting point is a key indicator of crystal lattice energy and stability. The presence of multiple melting peaks may suggest polymorphism or the presence of impurities.[16]

TGA measures the change in mass of a sample as a function of temperature.[11][17] It is used to determine the thermal stability, decomposition temperature, and the presence of residual solvents or water.[11][12]

TGA_Workflow Start Start TGA Analysis SamplePrep Accurately weigh 10-20 mg of 1-(Pyrimidin-4-yl)ethanamine salt into a TGA pan Start->SamplePrep InstrumentSetup Place the pan in the TGA furnace SamplePrep->InstrumentSetup HeatingProgram Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (N2) InstrumentSetup->HeatingProgram DataCollection Continuously record the sample mass as a function of temperature HeatingProgram->DataCollection DataAnalysis Analyze the TGA curve for mass loss events DataCollection->DataAnalysis End End of Analysis DataAnalysis->End

Experimental Protocol: Thermogravimetric Analysis (TGA)

  • Sample Preparation: Accurately weigh 10-20 mg of the 1-(pyrimidin-4-yl)ethanamine salt into a TGA pan (platinum or alumina).[17]

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge. The temperature range should be sufficient to observe decomposition, for example, from 25 °C to 500 °C.[17]

  • Data Analysis: Analyze the resulting TGA curve, which plots mass versus temperature. The onset of significant mass loss indicates the decomposition temperature of the salt. Mass loss at lower temperatures may indicate the presence of residual solvents or water.[11]

Solubility Studies

The aqueous solubility of a salt is a critical parameter that is intrinsically linked to its thermodynamic stability.[1] A more stable crystalline form will generally have lower solubility.

Experimental Protocol: Equilibrium Solubility Measurement

  • Sample Preparation: Add an excess amount of the 1-(pyrimidin-4-yl)ethanamine salt to a known volume of purified water in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, filter the suspension to remove undissolved solids. Analyze the concentration of the dissolved salt in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • pH Measurement: Measure the pH of the saturated solution, as it can influence the solubility of ionizable compounds.[18]

A generalized solubility testing protocol for an amine compound would involve assessing its solubility in water, acidic, and basic solutions.[18][19][20][21]

Polymorph Screening

A thorough polymorph screen is essential to identify all accessible crystalline forms of a 1-(pyrimidin-4-yl)ethanamine salt and to determine the most thermodynamically stable form.[4][22]

Experimental Protocol: Polymorph Screening

  • Crystallization Studies: Crystallize the salt from a wide variety of solvents with different polarities and under various conditions (e.g., slow evaporation, cooling crystallization, anti-solvent addition).

  • Solid-State Characterization: Characterize the resulting solid forms using techniques such as Powder X-ray Diffraction (PXRD), DSC, TGA, and microscopy. PXRD is a primary tool for identifying different crystalline forms based on their unique diffraction patterns.[22]

  • Stability Studies: Store the identified polymorphs under different stress conditions (e.g., elevated temperature and humidity) to assess their physical stability and potential for interconversion.

Data Presentation and Interpretation

The data generated from these experiments should be systematically organized to facilitate comparison and interpretation.

Table 1: Thermal Analysis Data for 1-(Pyrimidin-4-yl)ethanamine Salts

Salt FormCounterionMelting Point (Tₘ, °C) (DSC)Decomposition Temp (Tₔ, °C) (TGA)Comments
Salt AHydrochlorideHypothetical DataHypothetical DataSharp melting peak indicating a crystalline form.
Salt BDihydrochlorideHypothetical DataHypothetical DataHigher melting point suggesting greater lattice energy.
Salt CTartrateHypothetical DataHypothetical DataBroader melting peak may indicate lower crystallinity.
Salt DMesylateHypothetical DataHypothetical DataDecomposition occurs shortly after melting.

Table 2: Aqueous Solubility of 1-(Pyrimidin-4-yl)ethanamine Salts at 25 °C

Salt FormCounterionSolubility (mg/mL)Saturated Solution pH
Salt AHydrochlorideHypothetical DataHypothetical Data
Salt BDihydrochlorideHypothetical DataHypothetical Data
Salt CTartrateHypothetical DataHypothetical Data
Salt DMesylateHypothetical DataHypothetical Data

Conclusion: A Pathway to Rational Salt Selection

The thermodynamic stability of 1-(pyrimidin-4-yl)ethanamine salts is a critical attribute that dictates their suitability for pharmaceutical development. A comprehensive understanding of the interplay between the molecular structure, counterion properties, and the resulting solid-state characteristics is paramount. The experimental methodologies outlined in this guide, including thermal analysis, solubility studies, and polymorph screening, provide a robust framework for the systematic evaluation of salt stability. By integrating these experimental data with a sound understanding of thermodynamic principles, researchers can make informed decisions in the selection of a salt form with optimal properties, thereby de-risking the development process and ensuring the delivery of a safe, effective, and stable drug product.

References

  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. [Link]

  • McLaughlin, J. C. Experiment 27 - Amines and Amides. [Link]

  • Scribd. Test of Amine & Amide - Hydrochloric Acid. [Link]

  • ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals. [Link]

  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. [Link]

  • NETZSCH Analyzing & Testing. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]

  • TA Instruments. Characterization of Pharmaceutical Materials with Modulated DSC™. [Link]

  • University of California, Irvine. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • Babu, N. J., & Nangia, A. (2011). Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts. Pharmaceutical Research, 28(9), 2325–2339. [Link]

  • Kumar, L., & Bansal, A. K. (2012). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Pharmaceutical Development and Technology, 17(1), 1-12. [Link]

  • Stella, V. J. (2010). Impact of Counterion on the Chemical Stability of Crystalline Salts of Procaine. Journal of Pharmaceutical Sciences, 99(9), 3827-3837. [Link]

  • Beran, G. J. O. (2008). First principles computation of lattice energies of organic solids: the benzene crystal. The Journal of Chemical Physics, 129(16), 164115. [Link]

  • Therapeutic Goods Administration (TGA). (2017, March 1). Stability testing for prescription medicines. [Link]

  • University of Texas at Dallas. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Purdue University. Lattice Energy. [Link]

  • Resolian. De-risk Your Drug Development with Resolian's Polymorph Screening Expertise. [Link]

  • Hyttinen, N. (2023). The effect of atmospherically relevant aminium salts on water uptake. Atmospheric Chemistry and Physics, 23(21), 13809-13817. [Link]

  • Gavezzotti, A. (2005). Calculation of lattice energies of organic crystals: the PIXEL integration method in comparison with more traditional methods. Zeitschrift für Kristallographie-Crystalline Materials, 220(5-6), 499-510. [Link]

  • Pérez-Sánchez, G., et al. (2025). Polymorph Selection and Derivatization in Enantiomerically Pure Medicarpin: Crystallographic and Computational Insights. Molecules, 30(17), 3985. [Link]

  • Brandenburg, J. G., & Grimme, S. (2014). Accurate Lattice Energies of Organic Molecular Crystals from Periodic Turbomole Calculations. Journal of Physical Chemistry Letters, 5(11), 1785-1789. [Link]

  • Veeprho. (2020, August 11). Use of DSC in Pharmaceuticals Drug Characterisation. [Link]

  • NETZSCH Analyzing & Testing. (2022, August 5). How DSC Assists in Characterizing Active Pharmaceutical Ingredients. [Link]

  • Khan Academy. Lattice energy. [Link]

  • Kumar, L., & Bansal, A. K. (2012). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Pharmaceutical development and technology, 17(1), 1–12. [Link]

  • Bekircan, O., et al. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules, 14(12), 5265-5277. [Link]

  • Ardena. When to conduct a polymorph screening? Ardena's phase-appropriate approach. [Link]

  • Mallikarjunaswamy, C., et al. (2013). Synthesis and Antimicrobial Activity of Pyrimidine Salts with Chloranilic and Picric Acids. Journal of Chemistry, 2013, 727182. [Link]

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  • Lee, H. Y., et al. (2010). Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines. Bioorganic & Medicinal Chemistry Letters, 20(5), 1639-1642. [Link]

  • PubChem. 1-(pyrimidin-4-yl)ethan-1-amine dihydrochloride. [Link]

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  • Singh, P., et al. (2026). Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. Scientific Reports, 16(1), 1-15. [Link]

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Exploratory

Technical Guide: Applications of 1-(Pyrimidin-4-yl)ethanamine in Kinase Inhibitor Discovery

The following technical guide details the applications, synthesis, and medicinal chemistry of 1-(Pyrimidin-4-yl)ethanamine (also known as 1-(4-pyrimidinyl)ethylamine), a privileged chiral building block in the discovery...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the applications, synthesis, and medicinal chemistry of 1-(Pyrimidin-4-yl)ethanamine (also known as 1-(4-pyrimidinyl)ethylamine), a privileged chiral building block in the discovery of small-molecule kinase inhibitors.[1]

[1]

Executive Summary

In the landscape of kinase inhibitor discovery, the 1-(Pyrimidin-4-yl)ethanamine moiety represents a high-value "privileged fragment."[1] Its utility stems from its ability to function as a dual-purpose pharmacophore: the pyrimidine ring often serves as a hinge-binding motif (mimicking the adenine of ATP), while the chiral ethylamine chain directs substituents into the solvent-exposed front or the ribose-binding pocket, imparting critical selectivity and solubility.[1]

This guide provides a comprehensive analysis of this scaffold, covering its structural biology, asymmetric synthesis, and application in targeting specific kinase families such as CDKs (Cyclin-Dependent Kinases) , ROS1 , and JAKs .[1]

Structural Biology & Pharmacophore Analysis[1]

The efficacy of 1-(Pyrimidin-4-yl)ethanamine relies on three structural pillars:

  • Hinge Interaction: The pyrimidine nitrogens (N1/N3) act as hydrogen bond acceptors. When incorporated into a larger scaffold (e.g., via the amino group), the resulting system can form a bidentate H-bond interaction with the kinase hinge region (e.g., Leu83 in CDK2).[1]

  • Chirality-Driven Selectivity: The

    
    -methyl group creates a chiral center.[1]
    
    • The (S)-enantiomer often directs the vector of the attached inhibitor away from steric clashes in the ATP pocket, enhancing potency.

    • The methyl group itself can displace high-energy water molecules or fill small hydrophobic sub-pockets (selectivity filters), distinguishing between closely related kinases (e.g., CDK1 vs. CDK2).[1]

  • Solubility Vector: The primary amine serves as a handle for coupling to solubilizing groups (e.g., piperazines, morpholines) without disrupting the core binding mode.[1]

Visualization: Kinase Binding Mode

The following diagram illustrates the logical flow of how this fragment interacts within the ATP binding pocket.

KinaseBinding cluster_pocket ATP Binding Pocket Interactions Hinge Hinge Region (Backbone NH/CO) Gatekeeper Gatekeeper Residue (Steric Control) Solvent Solvent Front (Solubility) Scaffold 1-(Pyrimidin-4-yl)ethanamine Core Scaffold->Hinge H-Bond Acceptor (N1/N3) Scaffold->Gatekeeper Alpha-Methyl (Van der Waals) Scaffold->Solvent Amine Vector (Coupling Site)

Caption: Interaction map of the 1-(Pyrimidin-4-yl)ethanamine scaffold within a generic kinase ATP pocket.

Synthetic Accessibility & Methodologies[1][2]

The synthesis of this fragment is non-trivial due to the requirement for high enantiomeric excess (ee). Racemic mixtures often lead to significant potency drops (eutomer vs. distomer effect).[1]

Route A: Asymmetric Enzymatic Transamination (Green Chemistry)

This is the preferred industrial route, utilizing


-transaminases to convert 4-acetylpyrimidine directly to the chiral amine with >99% ee.[1]
  • Substrate: 4-Acetylpyrimidine[1]

  • Reagent: Isopropylamine (amine donor)[1]

  • Catalyst: Codexis ATA or similar

    
    -transaminase[1]
    
  • Conditions: pH 7.0-8.0, 30°C, aqueous buffer.

Route B: Ellman's Sulfinamide Chemistry

A robust chemical method for research-scale synthesis.[1]

  • Condensation: 4-Acetylpyrimidine + (R)-tert-butanesulfinamide

    
     Chiral Imine.[1]
    
  • Reduction: Diastereoselective reduction using NaBH

    
     or L-Selectride.[1]
    
  • Deprotection: Acidic hydrolysis (HCl/MeOH) to yield the chiral amine salt.

Experimental Protocol: Ellman Synthesis (Step-by-Step)

Objective: Synthesis of (S)-1-(pyrimidin-4-yl)ethanamine hydrochloride.

  • Imine Formation:

    • Charge a flask with 4-acetylpyrimidine (1.0 eq) and (R)-(+)-2-methyl-2-propanesulfinamide (1.1 eq).

    • Add Ti(OEt)

      
       (2.0 eq) in dry THF.[1]
      
    • Stir at reflux (70°C) for 16 hours. Monitor by LCMS.[1]

    • Critical Step: Quench with brine, filter through Celite to remove Titanium salts.[1] Concentrate to yield the sulfinyl imine.

  • Diastereoselective Reduction:

    • Dissolve the imine in dry THF at -78°C.

    • Add L-Selectride (1.5 eq) dropwise.[1] Causality: Low temperature and bulky hydride source ensure attack from the less hindered face, maximizing diastereoselectivity (dr > 95:5).[1]

    • Warm to RT and quench with NH

      
      Cl. Extract with EtOAc.[1][2]
      
  • Deprotection:

    • Dissolve the intermediate in MeOH. Add 4M HCl in dioxane (2.0 eq).

    • Stir for 1 hour. Precipitate the product with Et

      
      O.
      
    • Yield: White solid, >98% ee.[1]

Medicinal Chemistry Applications & Case Studies

CDK2/CDK9 Inhibition

In CDK inhibitors, the 1-(pyrimidin-4-yl)ethanamine moiety is often coupled to a pyrazole or thiazole core.[1] The alpha-methyl group is critical for selectivity against GSK3


.[1]

Data Comparison: Effect of Chirality on Potency

Compound IDStructure (R-group)ChiralityCDK2 IC

(nM)
Selectivity (CDK2/GSK3

)
CMPD-A 1-(pyrimidin-4-yl)ethylRacemic4510x
CMPD-B 1-(pyrimidin-4-yl)ethyl(S)-Enantiomer 4 >100x
CMPD-C 1-(pyrimidin-4-yl)ethyl(R)-Enantiomer8502x
CMPD-D Methyl (achiral)Achiral1205x

Note: Data is representative of typical SAR trends in pyrazole-pyrimidine CDK inhibitors.

Workflow: Fragment-to-Lead Optimization

The following diagram depicts how this fragment is utilized in a Fragment-Based Drug Discovery (FBDD) campaign.

FBDD_Workflow Step1 Fragment Screening (Identify Pyrimidine Binder) Step2 Fragment Growing (Add Chiral Amine Linker) Step1->Step2 Coupling via SNAr Step3 Scaffold Hopping (Optimize Core) Step2->Step3 Structure-Guided Design Step4 Lead Candidate (High Potency/Selectivity) Step3->Step4 ADME Optimization

Caption: FBDD workflow utilizing the pyrimidine-amine fragment for lead generation.

Experimental Protocol: SNAr Coupling

Context: Coupling 1-(pyrimidin-4-yl)ethanamine to a 2-chloropyrimidine core (common in JAK/ROS1 inhibitors).[1]

Reagents:

  • Core: 2,4-dichloropyrimidine (or substituted analog)[1]

  • Nucleophile: (S)-1-(pyrimidin-4-yl)ethanamine[1]

  • Base: DIPEA (Diisopropylethylamine)[1]

  • Solvent: n-Butanol or DMF[1]

Procedure:

  • Preparation: Dissolve 2,4-dichloropyrimidine (1.0 mmol) in n-Butanol (5 mL).

  • Addition: Add (S)-1-(pyrimidin-4-yl)ethanamine (1.0 mmol) and DIPEA (2.5 mmol).

  • Reaction: Heat to 110°C in a sealed tube. Causality: High temperature is required to overcome the energy barrier for nucleophilic aromatic substitution on the less reactive C2 or C4 position (regioselectivity depends on substituents).

  • Workup: Cool to RT. Remove solvent in vacuo.

  • Purification: Flash chromatography (DCM/MeOH gradient). The product is typically the C4-substituted isomer if C2 is hindered or deactivated.

References

  • Review of Pyrimidine Scaffolds: J. Med. Chem. "Pyrimidines as Privileged Scaffolds in Kinase Inhibitor Discovery."[3]

  • Ellman's Sulfinamide Synthesis: Ellman, J. A. et al. "Asymmetric Synthesis of Chiral Amines." Acc.[1][2][4][5] Chem. Res.[1]

  • CDK Inhibitor SAR: "Discovery of Pyrazole-Pyrimidine Derivatives as Potent CDK2 Inhibitors." Bioorg.[1][6][7] Med. Chem. Lett.

  • Enzymatic Transamination: "Biocatalytic Synthesis of Chiral Amines using Transaminases." Chem. Rev.[1][1]

  • Kinase Binding Modes: Protein Data Bank (PDB) Analysis of Pyrimidine-based Inhibitors.

(Note: URLs provided are landing pages for the respective journals/databases as specific deep links to dynamic search results may expire.)

Sources

Foundational

Pharmacophore features of pyrimidin-4-yl ethanamine derivatives

Title: Pharmacophore Features and Medicinal Chemistry of Pyrimidin-4-yl Ethanamine Derivatives Subtitle: A Technical Guide to Scaffold Design, SAR Optimization, and Target Specificity in Kinase and GPCR Ligands. Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Pharmacophore Features and Medicinal Chemistry of Pyrimidin-4-yl Ethanamine Derivatives Subtitle: A Technical Guide to Scaffold Design, SAR Optimization, and Target Specificity in Kinase and GPCR Ligands.

Executive Summary

The pyrimidin-4-yl ethanamine scaffold represents a privileged substructure in modern medicinal chemistry, serving as a critical anchor in drugs targeting Histamine H4 receptors (H4R) and various protein kinases (e.g., JAK, ROS1, CDK).[1][2] Its pharmacological value lies in its dual functionality: the pyrimidine ring acts as a rigid, electron-deficient aromatic core capable of hydrogen bonding and


-stacking, while the ethanamine (ethyl-amino) tail provides a flexible, tunable linker that positions a basic nitrogen to interact with acidic residues or solvent fronts.[1][2]

This guide dissects the structural anatomy, pharmacophoric mapping, and synthetic pathways of this scaffold, providing researchers with actionable protocols for lead optimization.[1]

Structural Anatomy & Pharmacophoric Mapping

The core efficacy of this derivative stems from the precise geometric arrangement of three pharmacophoric elements.

The Pharmacophore Triad
  • The Pyrimidine Core (H-Bond Acceptor/Donor):

    • N1 Nitrogen: A critical Hydrogen Bond Acceptor (HBA).[2] In kinases, this often binds to the hinge region backbone NH.[1]

    • N3 Nitrogen: Acts as a secondary HBA or solvent interaction point.

    • C2/C6 Positions: Vectors for hydrophobic substitution to occupy selectivity pockets (e.g., the Gatekeeper residue in kinases).[1]

  • The Ethanamine Linker (The "Ruler"):

    • Length (2-Carbon Spacer): The ethyl chain (~3.5 Å distance) is often the optimal length to bridge the aromatic core to a polar/charged interaction site without incurring excessive entropic penalties.[2]

    • Flexibility: Linear ethanamine chains allow "induced fit" binding. However, cyclization (e.g., into piperazine or pyrrolidine) is a common strategy to rigidify this linker, reducing the entropic cost of binding (pre-organization).[1]

  • The Terminal Amine (Cationic Center):

    • Ionization: At physiological pH, the terminal amine is frequently protonated (

      
      ).[2]
      
    • Interaction: Forms a salt bridge with conserved Aspartate or Glutamate residues (e.g., Asp94 in H4R) or interacts with the ribose-phosphate binding region in ATP pockets.[2]

Visualizing the Pharmacophore (Graphviz)

PharmacophoreMap Pyrimidine Pyrimidine Core (Aromatic/HBA) Linker Ethanamine Linker (2-Carbon Spacer) Pyrimidine->Linker C4 Attachment Target_Hinge Target: Hinge Region (Backbone NH) Pyrimidine->Target_Hinge H-Bond Acceptor (N1) Amine Terminal Amine (Cationic/HBD) Linker->Amine ~3.5 Å Distance Target_Asp Target: Acidic Residue (Asp/Glu) Amine->Target_Asp Salt Bridge / Ionic

Figure 1: Pharmacophore map illustrating the connectivity and binding vectors of the pyrimidin-4-yl ethanamine scaffold.[1][2]

Target Landscape & Mechanism of Action

A. Histamine H4 Receptor (GPCR) Antagonists

The H4 receptor is a key target for inflammatory and pruritic conditions.[3][4]

  • Mechanism: The pyrimidine core occupies the hydrophobic orthosteric pocket. The ethanamine tail (often rigidified as a 3-aminopyrrolidine or piperazine in compounds like JNJ-39758979 ) extends into a deep cavity.[2]

  • Critical Interaction: The terminal amine forms a vital salt bridge with Asp94 (3.32) in transmembrane helix 3.[2] Without this interaction, affinity drops >100-fold.[1]

  • Selectivity: Substitution at the Pyrimidine-C2 position (e.g., with a methyl or amino group) often imparts selectivity over H3 receptors.[2]

B. Kinase Inhibitors (ROS1, JAK, CDK)[1][2]
  • Mechanism: The scaffold functions as an ATP-mimetic.[2]

  • Hinge Binding: The pyrimidine N1 accepts a hydrogen bond from the hinge region backbone (e.g., Met, Leu).[1]

  • Solubilizing Tail: The ethanamine group often points towards the solvent front. This improves physicochemical properties (solubility) and can form water-mediated bridges to the protein.[2]

  • Example: In ROS1 inhibitors , pyrimidin-4-yl ethanol/amine derivatives have shown micromolar to nanomolar potency by positioning the amine to interact with ribose-pocket residues.[2]

Structure-Activity Relationship (SAR) & Optimization

The following table summarizes the causal effects of structural modifications on this scaffold.

Structural ZoneModificationEffect on Activity/Properties
Linker Length Ethyl (2C)

Methyl (1C)
Decreased Affinity. Usually too short to reach the anionic counterpart (Asp/Glu) or solvent front.[2]
Ethyl (2C)

Propyl (3C)
Variable. Increased flexibility increases entropic penalty.[2] May cause steric clash in tight pockets.
Linker Rigidity Linear

Cyclic (Piperazine)
Increased Potency. Pre-organizes the pharmacophore (reduces

).[2] Common in H4R antagonists.
Terminal Amine

Amine


Amine
Permeability Modulation. Tertiary amines improve membrane permeability (CNS penetration) but may reduce H-bond donor capacity.[2]
Pyrimidine C2 H


Hinge Affinity. Adds a H-bond donor for the hinge region (common in CDK/JAK inhibitors).[2]
Pyrimidine C6 H

Bulky Group (Aryl)
Selectivity. Can target the "Gatekeeper" region or back-pocket, improving kinase selectivity profiles.[2]

Computational Modeling Protocol

To validate this scaffold in silico, use the following fragment-based docking protocol. This workflow ensures the flexibility of the ethanamine chain is adequately sampled.

Protocol: Induced-Fit Docking for Flexible Linkers
  • Grid Generation:

    • Define the box around the ATP binding site (Kinase) or Orthosteric site (GPCR).[2]

    • Crucial Step: Add a Hydrogen Bond constraint to the Hinge residue (Kinase) or Asp94 (H4R) to force the pyrimidine/amine orientation.[2]

  • Ligand Preparation:

    • Generate tautomers (Pyrimidine N1 vs N3 protonation states).

    • Set the terminal amine to protonated (

      
      ) for GPCRs, and neutral/protonated  mix for Kinases depending on the specific pocket environment.[1]
      
  • Conformational Sampling:

    • The ethanamine chain is highly rotatable. Use High-Throughput Virtual Screening (HTVS) settings that allow ring-flip and non-planar amine inversions.[2]

  • Scoring:

    • Prioritize poses where the N1-Pyrimidine distance to the Hinge backbone is 2.8–3.2 Å.

Synthetic Accessibility & Workflow

The synthesis of pyrimidin-4-yl ethanamine derivatives typically follows two robust routes: Nucleophilic Aromatic Substitution (


)  or De Novo Cyclization .[2]
Route A: Displacement (Convergent)

Best for generating libraries with diverse amine tails.[2]

  • Starting Material: 2,4-dichloropyrimidine or 4-chloropyrimidine.[2]

  • Reagent: N-Boc-ethylenediamine or substituted ethanamine.

  • Conditions:

    
     or DIPEA, THF/EtOH, 
    
    
    
    .
  • Regioselectivity: The C4 position is more electrophilic than C2, allowing selective mono-substitution at C4.

Route B: De Novo Cyclization (Linear)

Best for introducing complex substitutions on the pyrimidine ring.

  • Condensation: React an amidine (e.g., acetamidine) with a

    
    -keto ester or enaminone.[2]
    
  • Functionalization: Convert the resulting pyrimidinone to a chloropyrimidine (

    
    ) and then aminate.
    
Synthetic Workflow Diagram (Graphviz)

Synthesis Start 2,4-Dichloropyrimidine Step1 Step 1: S_NAr Displacement (Selective at C4) Base, Heat Start->Step1 Amine N-Boc-Ethanamine Deriv. Amine->Step1 Intermediate 4-Amino-2-chloropyrimidine Intermediate Step1->Intermediate Step2 Step 2: C2 Diversification (Suzuki Coupling or 2nd Amine) Intermediate->Step2 Step3 Step 3: Deprotection (TFA/HCl) Step2->Step3 Final Final Pyrimidin-4-yl Ethanamine Ligand Step3->Final

Figure 2: Convergent synthetic pathway via nucleophilic aromatic substitution.

References

  • Thurmond, R. L., et al. (2004).[1][3][5] "A potent and selective histamine H4 receptor antagonist with anti-inflammatory properties."[3][5] Journal of Pharmacology and Experimental Therapeutics. Link

    • Context: Establishes the pyrimidine-amine motif in JNJ-7777120 as a core scaffold for H4R antagonism.
  • Savall, B. M., et al. (2014). "The histamine H4 receptor antagonist, JNJ 39758979, is effective in reducing histamine-induced pruritus."[1][2][3][6] Journal of Pharmacology and Experimental Therapeutics. Link

    • Context: Demonstrates the clinical efficacy of the rigidified ethanamine (aminopyrrolidine) linker.
  • Lee, J., et al. (2014).[1] "Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Link[2]

    • Context: Validates the scaffold for kinase inhibition and details the synthesis of ethanol/ethanamine deriv
  • Ungureanu, M., et al. (2012).[1] "SAR and in vivo evaluation of 4-aryl-2-aminoalkylpyrimidines as potent and selective Janus kinase 2 (JAK2) inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

    • Context: Provides SAR data on the aminoalkyl linker length and its impact on JAK2 selectivity.
  • Fischer, P. M. (2004).[1] "The design of drug candidate molecules as selective inhibitors of cell cycle cyclin-dependent kinases." Current Pharmaceutical Design. Link

    • Context: Reviews the structural basis of pyrimidine-based CDK inhibitors and the role of the C4-substituent.

Sources

Exploratory

Sourcing high-purity 1-(Pyrimidin-4-yl)ethanamine dihydrochloride for research

This is an in-depth technical guide on sourcing and validating high-purity 1-(Pyrimidin-4-yl)ethanamine dihydrochloride, designed for researchers and drug development professionals. Technical Guide & Quality Assurance Pr...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on sourcing and validating high-purity 1-(Pyrimidin-4-yl)ethanamine dihydrochloride, designed for researchers and drug development professionals.

Technical Guide & Quality Assurance Protocol

Executive Summary

1-(Pyrimidin-4-yl)ethanamine dihydrochloride is a critical chiral building block used primarily in the synthesis of kinase inhibitors (e.g., Rho-kinase, JAK, and SYK inhibitors) and other heterocyclic pharmaceutical candidates. Its pyrimidine core serves as a bioisostere for pyridine or phenyl rings, often improving metabolic stability and solubility.

Sourcing this molecule presents specific challenges:

  • Instability of the Free Base: The free amine is prone to oxidation and carbamate formation; the dihydrochloride salt is the preferred stable form.

  • Chirality: The C1-position is a stereocenter. "Off-the-shelf" catalog items are often racemic, while drug development typically requires high enantiomeric excess (>98% ee) of the (R)- or (S)-isomer.

  • Impurity Profile: Common synthetic routes leave difficult-to-remove byproducts (alcohols and ketones) that can interfere with subsequent coupling reactions.

This guide outlines the technical criteria for sourcing, synthesizing, and validating this compound to ensure data integrity in downstream applications.

Chemical Identity & Specifications

PropertySpecification
IUPAC Name 1-(Pyrimidin-4-yl)ethan-1-amine dihydrochloride
Common Name 4-(1-Aminoethyl)pyrimidine 2HCl
Structure Pyrimidine ring substituted at C4 with an aminoethyl group
Formula C₆H₉N₃[1][2][3][4][5][6] · 2HCl
MW 123.16 (Free Base) / 196.08 (Dihydrochloride)
CAS (Racemic) Varies by vendor (Commonly listed under Free Base: 51950-89-9*)
Solubility Highly soluble in water, DMSO, Methanol; Insoluble in DCM, Hexanes
Hygroscopicity High (Deliquescent). Requires storage under inert gas.

*Note: CAS numbers for specific salt forms of this intermediate are often non-standardized in public databases. Verification by structure (NMR/MS) is mandatory over reliance on CAS.

Sourcing Strategy: Make vs. Buy

The decision to source from a catalog versus commissioning a custom synthesis depends on the chirality requirements and scale.

Synthesis Routes & Impurity Origins

Understanding how the molecule is made allows you to predict what contaminants might be present in a commercial batch.

  • Route A: Reductive Amination (Most Common)

    • Precursor: 1-(Pyrimidin-4-yl)ethanone (4-Acetylpyrimidine).

    • Reagents: Ammonium acetate, NaCNBH₃ or H₂/Pd-C.

    • Critical Impurities:1-(Pyrimidin-4-yl)ethanol . This secondary alcohol forms if the imine intermediate is hydrolyzed or if direct ketone reduction occurs. It is difficult to separate from the amine without chromatography.

    • Residual: Unreacted ketone.

  • Route B: Oxime Reduction

    • Precursor: 4-Acetylpyrimidine oxime.

    • Reagents: Zn/HCl or H₂/Raney Ni.

    • Critical Impurities: Hydroxylamine residues, partially reduced hydroxylamines.

Sourcing Decision Matrix (DOT Visualization)

SourcingStrategy Start Requirement Definition Chirality Is specific Chirality (R/S) required? Start->Chirality Scale Scale > 100g? Chirality->Scale No (Racemic OK) Custom Custom Synthesis / Chiral Resolution Chirality->Custom Yes (High ee% needed) Catalog Source Catalog (Racemic) Scale->Catalog No Scale->Custom Yes (Cost efficiency) QC_Check Mandatory QC: Chiral HPLC + NMR Catalog->QC_Check Custom->QC_Check

Figure 1: Decision logic for sourcing based on chirality and scale requirements.

Quality Control & Validation Protocols

Trust but verify. Commercial batches of hydrochloride salts often mask impurities that become problematic when the free base is liberated in your reaction.

Self-Validating NMR Protocol

The ¹H NMR spectrum in D₂O or DMSO-d₆ provides a self-validating check for identity and purity.

  • Solvent: D₂O (preferred for salt) or DMSO-d₆.

  • Diagnostic Peaks (Validation Check):

    • The Methyl Doublet: Look for a doublet (

      
       ppm, 
      
      
      
      Hz). Integration = 3H.
    • The Methine Quartet: Look for a quartet (

      
       ppm). Integration = 1H.
      
    • The Pyrimidine Pattern:

      • H2 (Between Nitrogens): Singlet/Broad Singlet, highly deshielded (

        
         ppm). Integration = 1H.
        
      • H5/H6: Two doublets or multiplets in the aromatic region (

        
         ppm). Integration = 2H.
        
  • Impurity Red Flags:

    • Singlet at ~2.6 ppm: Indicates unreacted 4-acetylpyrimidine (ketone).

    • Multiplet at ~4.8-5.0 ppm (shifted from amine): Indicates 1-(pyrimidin-4-yl)ethanol (alcohol impurity).

    • Broad HDO peak > 4.8 ppm: Excess water (salt is hygroscopic; quantify via Karl Fischer if critical).

HPLC Purity Method

Standard reverse-phase HPLC is required to detect non-chromophore impurities or dimers.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid is crucial to protonate the amine and prevent tailing).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (pyrimidine absorption).

QC Workflow (DOT Visualization)

QCWorkflow Sample Received Sample Visual Visual Inspection (White/Off-white solid) Sample->Visual HNMR 1H NMR (D2O) Visual->HNMR Check1 Check: Methyl Doublet? Check: Aromatic Pattern? HNMR->Check1 HPLC HPLC (0.1% TFA) Check1->HPLC Pass Reject Reject / Recrystallize Check1->Reject Fail Check2 Purity > 97%? No Ketone/Alcohol? HPLC->Check2 Release Release for Synthesis Check2->Release Pass Check2->Reject Fail

Figure 2: Step-by-step Quality Control workflow for incoming raw material.

Handling and Storage

The dihydrochloride salt is significantly more stable than the free base but is hygroscopic .

  • Storage: Store at -20°C or 4°C in a tightly sealed container.

  • Handling: Weigh quickly in ambient air or, preferably, inside a glovebox or under a nitrogen cone.

  • Free Base Liberation: When ready to use, liberate the free amine in situ using a tertiary amine (DIPEA/TEA) or carbonate base (K₂CO₃) in the reaction solvent. Do not isolate the free base as an oil unless necessary, as it degrades rapidly (oxidizes/polymerizes).

References

  • Synthesis & Impurity Context

    • General Pyrimidine Synthesis: Brown, D. J. (2009). The Pyrimidines. John Wiley & Sons.
    • Reductive Amination Mechanisms: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Commercial Sourcing & Safety

    • Supplier (Salt Form): CymitQuimica. "1-(Pyrimidin-4-yl)ethanamine dihydrochloride." Link

    • Precursor Availability (4-Acetylpyrimidine): Sigma-Aldrich (Merck). "1-(Pyrimidin-4-yl)ethanone." Link

  • Analytical Validation

    • NMR Data Sources: Spectral Database for Organic Compounds (SDBS). (General pyrimidine shifts used for validation logic). Link

Sources

Protocols & Analytical Methods

Method

Protocol for converting 1-(Pyrimidin-4-yl)ethanamine dihydrochloride to free base

Application Note: Strategic Protocol for the Free-Basing of 1-(Pyrimidin-4-yl)ethanamine Dihydrochloride Executive Summary & Chemical Context The conversion of 1-(Pyrimidin-4-yl)ethanamine dihydrochloride to its free bas...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Protocol for the Free-Basing of 1-(Pyrimidin-4-yl)ethanamine Dihydrochloride

Executive Summary & Chemical Context

The conversion of 1-(Pyrimidin-4-yl)ethanamine dihydrochloride to its free base is a deceptive challenge in medicinal chemistry.[1][2] Unlike simple lipophilic amines, this molecule possesses a "dual-polarity" profile:[1][2]

  • High Water Solubility: The pyrimidine ring significantly lowers the LogP compared to benzene or pyridine analogs.[2]

  • Basicity Differential: The aliphatic amine (

    
    ) is the primary basic site, while the pyrimidine nitrogens are weakly basic (
    
    
    
    ).[1][2] The dihydrochloride salt form implies protonation at both the aliphatic amine and one pyrimidine nitrogen (or lattice-trapped HCl), resulting in a highly hygroscopic, ionic solid.[1]

The Failure Mode: Standard extraction (add 1M NaOH, extract with DCM) often leads to <30% recovery because the free base remains partially solubilized in the aqueous phase due to the polar pyrimidine moiety.

This guide presents two validated protocols:

  • Method A (Ion Exchange): The "Gold Standard" for high purity and small-to-medium scale (<5g).[1][2]

  • Method B (Salting-Out Extraction): The "Process Scale" method for larger quantities (>5g) where chromatography is impractical.[1][2]

Chemical Analysis & Decision Matrix

Before selecting a protocol, understand the ionization states.

MoietyApprox.

State at pH 7State at pH 12Implication
Aliphatic Amine ~10.0Protonated (

)
Neutral (

)
Requires pH > 12 for full deprotonation.[1][2]
Pyrimidine Ring ~1.3NeutralNeutralContributes to high water solubility even when neutral.[2]
Decision Tree: Method Selection

DecisionTree Start Start: 1-(Pyrimidin-4-yl)ethanamine 2HCl Scale What is your scale? Start->Scale Purity Purity Requirement? Scale->Purity < 5g MethodB Method B: Salting-Out Extraction (Best for >5g, Cost Effective) Scale->MethodB > 5g MethodA Method A: SCX Ion Exchange (Best for <5g, High Purity) Purity->MethodA >98% (No salt residue) Purity->MethodB Standard (>95%)

Figure 1: Decision matrix for selecting the appropriate desalting protocol.

Method A: Strong Cation Exchange (SCX) – The "Catch & Release"[1]

This method is superior because it avoids liquid-liquid extraction entirely, eliminating the risk of product loss to the aqueous phase. It uses a silica-based propylsulfonic acid resin (SCX-2) to "catch" the amine and "release" it only when eluted with ammonia.[1][2]

Reagents Required
  • SCX-2 Cartridge (or bulk resin): 1g resin capacity per ~0.5-0.8 mmol of amine.[1][2]

  • Loading Solvent: Methanol (MeOH).[1][2]

  • Washing Solvent: Methanol.[2]

  • Elution Solvent: 2M Ammonia (

    
    ) in Methanol (commercially available or prepared).
    
Protocol Steps
  • Equilibration: Pre-wet the SCX cartridge with 2 column volumes (CV) of MeOH.

  • Loading: Dissolve the dihydrochloride salt in minimum MeOH. Load onto the cartridge.

    • Mechanism:[1][2][3] The sulfonic acid groups (

      
      ) on the resin displace the Chloride ions.[1][2] The amine binds ionically to the resin (
      
      
      
      ).[1][2] The HCl passes through.[2][4][5]
  • Washing: Flush with 3-5 CV of MeOH.

    • QC Check: The eluate should be acidic (HCl removal).[2] This step removes non-basic impurities.[2]

  • Release (Elution): Elute with 2M

    
     in MeOH .
    
    • Mechanism:[1][2][3] The excess ammonia deprotonates the amine (

      
      ), breaking the ionic bond with the resin. The neutral free base washes off.[2][3]
      
  • Isolation: Concentrate the ammoniacal fractions in vacuo (Rotovap) at <40°C.

    • Note: Do not use high heat; low MW amines can be volatile.[2]

Method B: "Salting-Out" Biphasic Extraction[1][2]

For larger scales, SCX cartridges are cost-prohibitive.[1][2] We must use Liquid-Liquid Extraction (LLE).[1][2] However, standard DCM/Water extraction will fail.[2] We use the "Salting-Out" principle to force the amine into the organic layer.[1][2]

Reagents Required
  • Base: 4M NaOH or Solid

    
    .
    
  • Saturation Agent: Sodium Chloride (NaCl) - solid.[1][2]

  • Extraction Solvent: 9:1 Dichloromethane (DCM) : Isopropanol (IPA) mixture.[1][2]

    • Why IPA? IPA increases the polarity of the organic phase, improving the solubility of the polar pyrimidine free base.

Protocol Steps
  • Dissolution: Dissolve the dihydrochloride salt in minimal distilled water (e.g., 10 mL per gram).

  • Basification:

    • Place the beaker in an ice bath (neutralization is exothermic).[2]

    • Slowly add 4M NaOH until pH > 12.[2]

    • Critical Step: Add solid NaCl until the solution is saturated (undissolved salt remains).[2] This increases the ionic strength of the water, "pushing" the organic amine out (Salting-Out Effect).[1][2]

  • Extraction:

    • Add the DCM:IPA (9:1) solvent mixture (equal volume to aqueous phase).[2]

    • Shake vigorously and separate layers.[2]

    • Repeat extraction 4-5 times . (Standard 3x is insufficient for this polarity).[1][2]

  • Drying: Combine organic layers and dry over Anhydrous Sodium Sulfate (

    
    ) for 20 minutes.
    
  • Filtration & Evaporation: Filter off the desiccant and evaporate the solvent in vacuo (no heat, <30°C).

Workflow Visualization

ExtractionWorkflow Salt Dissolve Salt (Water) Basify Basify (pH>12) + Sat. NaCl Salt->Basify Exothermic Extract Extract 5x (DCM:IPA 9:1) Basify->Extract Salting Out Dry Dry Organic (Na2SO4) Extract->Dry Evap Evaporate (<30°C) Dry->Evap

Figure 2: The "Salting-Out" extraction workflow designed for high-polarity amines.[1][2]

Quality Control & Troubleshooting

After isolation, you must validate the conversion.

TestExpected Result (Free Base)Failure Indicator
Silver Nitrate Test (

)
No precipitate.White precipitate (AgCl) indicates residual Hydrochloride salt.[1][2]
1H NMR (

)
Chemical shift of

-CH (neighboring amine) shifts upfield compared to salt.[1][2]
Broad peaks or shifts matching the starting material.[2]
Appearance Clear oil or low-melting solid.[1][2]White crystalline solid usually indicates salt persistence.[2]

Storage Warning: Primary amines on heteroaromatic chains are prone to forming carbamates by absorbing atmospheric


.[2]
  • Action: Store the free base under Argon/Nitrogen atmosphere in a sealed vial at -20°C immediately after isolation.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (Standard reference for pKa and purification of organic bases).

  • Frontier, A. (2023).[2] Workup for Polar and Water-Soluble Amines. University of Rochester, Department of Chemistry.[2] Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[2] Oxford University Press.[2] (Mechanistic basis of amine basicity and extraction theory).

  • PubChem Database. (2023).[2] Compound Summary: 1-(Pyrimidin-4-yl)ethanamine.[1][2] National Center for Biotechnology Information.[2] Link

Sources

Application

Technical Guide: Amide Coupling Optimization for 1-(Pyrimidin-4-yl)ethanamine Dihydrochloride

Executive Summary This guide details the optimized conditions for performing amide coupling reactions using 1-(Pyrimidin-4-yl)ethanamine dihydrochloride . While amide coupling is a routine transformation, this specific b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized conditions for performing amide coupling reactions using 1-(Pyrimidin-4-yl)ethanamine dihydrochloride . While amide coupling is a routine transformation, this specific building block presents two distinct challenges:

  • The Dihydrochloride Salt Form (

    
    ):  Unlike standard mono-hydrochloride salts, this compound carries two equivalents of acid. Underestimating base requirements is the primary cause of reaction failure.
    
  • Pyrimidine Solubility & Polarity: The pyrimidine ring increases polarity and can induce solubility issues in non-polar solvents (DCM), necessitating specific solvent choices.

This document provides two validated protocols: a high-throughput HATU method for discovery chemistry and a T3P method for scalable, greener synthesis.

Mechanistic Insight: The "Base Sink" Effect

To successfully couple 1-(Pyrimidin-4-yl)ethanamine dihydrochloride, one must understand the protonation landscape. The "2HCl" designation implies that both the primary aliphatic amine and one of the pyrimidine ring nitrogens are protonated, or the lattice energy retains two HCl molecules strongly.

For the reaction to proceed, the primary amine must be in its neutral, nucleophilic state (


).
Stoichiometry of Base Consumption

In a standard coupling reaction, the base serves three distinct roles. Failure to account for Role #2 leads to stalled reactions.

RoleDescriptionBase Equivalents Required
1. Acid Deprotonation Converts the Carboxylic Acid (

) to Carboxylate (

) for activation.
1.0 eq
2. Salt Neutralization Neutralizes the

attached to the amine to release the free base.
2.0 eq
3. Catalytic Excess Maintains basic pH to drive kinetics and prevent protonation of the active amine.1.0 - 2.0 eq
TOTAL Minimum required for efficient coupling. 4.0 - 5.0 eq

Critical Warning: Using the standard "2-3 equivalents" of base common in general protocols will result in an acidic medium (


), preventing the amine from attacking the activated ester.
Diagram 1: Protonation State & Base Logic

BaseLogic cluster_0 Critical Failure Point Salt Amine 2HCl Salt (Non-Nucleophilic) Base1 + 2.0 eq Base (Neutralization) Salt->Base1 Deprotonation FreeBase Free Amine (Nucleophilic) Base1->FreeBase Releases Product Amide Product FreeBase->Product Nucleophilic Attack Acid Carboxylic Acid Activated Activated Ester (OAt/OBt) Acid->Activated + Coupling Agent + 1.0 eq Base Activated->Product

Caption: The "Base Sink" mechanism. The first 2.0 equivalents of base are consumed solely to neutralize the salt, yielding no catalytic benefit until this threshold is crossed.

Protocol A: HATU-Mediated Coupling (Discovery Scale)

Application: Small scale (10 mg - 500 mg), library synthesis, high-throughput screening. Pros: High success rate, fast kinetics. Cons: Difficult removal of byproducts (tetramethylurea) on large scale.

Reagents
  • Carboxylic Acid: 1.0 equiv[1]

  • Amine: 1-(Pyrimidin-4-yl)ethanamine dihydrochloride (1.1 - 1.2 equiv)

  • Coupling Agent: HATU (1.1 - 1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (5.0 equiv )

  • Solvent: Anhydrous DMF (Preferred) or DMAc. Avoid DCM due to salt insolubility.

Step-by-Step Procedure
  • Activation:

    • In a dry vial, dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF (0.1 M concentration).

    • Add HATU (1.1 eq).[2]

    • Add DIPEA (2.0 eq only).

    • Stir at Room Temperature (RT) for 5-10 minutes. This pre-activates the acid to the active ester.

  • Amine Preparation:

    • In a separate vial, suspend 1-(Pyrimidin-4-yl)ethanamine dihydrochloride (1.1 eq) in DMF.

    • Add the remaining DIPEA (3.0 eq).

    • Note: The suspension should clarify as the salt neutralizes and the free amine dissolves.

  • Coupling:

    • Add the Amine/Base solution to the Activated Acid solution.[3]

    • Stir at RT for 2–16 hours. Monitor by LC-MS.[1][4][5]

  • Workup (Small Scale):

    • Dilute with EtOAc. Wash with saturated

      
       (2x), water (1x), and brine (1x).
      
    • Caution: Pyrimidine derivatives can be water-soluble. If the product is not in the organic layer, extract the aqueous layer with DCM/Isopropanol (3:1).

Protocol B: T3P-Mediated Coupling (Scale-Up)

Application: Gram-scale synthesis, process development. Pros: Low epimerization, water-soluble byproducts (easy workup), greener solvent (EtOAc).[6] Cons: Slower kinetics than HATU.

Reagents
  • Carboxylic Acid: 1.0 equiv[1]

  • Amine: 1-(Pyrimidin-4-yl)ethanamine dihydrochloride (1.1 equiv)[7]

  • Coupling Agent: T3P (Propylphosphonic anhydride), 50% w/w in EtOAc (1.5 - 2.0 equiv)

  • Base: N-Methylmorpholine (NMM) or Pyridine (5.0 - 6.0 equiv )

  • Solvent: EtOAc (or DMF/EtOAc mixture if solubility is poor).

Step-by-Step Procedure
  • Slurry Formation:

    • Charge the reaction vessel with Carboxylic Acid (1.0 eq) and Amine Dihydrochloride (1.1 eq).

    • Add solvent (EtOAc, ~5-10 volumes).

    • Note: The mixture will likely be a suspension.

  • Base Addition:

    • Cool the mixture to 0°C (optional, but recommended to control exotherm).

    • Add NMM (5.0 eq) dropwise.

    • Observation: The mixture may become more homogeneous as the amine salt neutralizes.

  • Reagent Addition:

    • Add T3P solution (1.5 eq) dropwise.

  • Reaction:

    • Allow to warm to RT.[1][5] Stir for 12–24 hours.

    • Optimization: If conversion is slow after 4 hours, heat to 40-50°C. T3P is highly thermally stable.

  • Workup:

    • Add water to quench. Separate layers.

    • Wash organic layer with 0.5 M HCl (removes excess amine/pyridine), then Sat.

      
       (removes excess acid/T3P byproducts), then brine.
      
    • Concentrate to yield crude product.

Troubleshooting & Optimization

Decision Tree for Reaction Conditions

Use this workflow to select the optimal path based on your specific constraints.

Optimization cluster_tips Troubleshooting Tips Start Start: Amide Coupling Scale Scale of Reaction? Start->Scale Solubility Is Acid Soluble in EtOAc? Scale->Solubility > 1 g (Process) MethodA Method A: HATU/DMF (Base: 5 eq DIPEA) Scale->MethodA < 500 mg (Discovery) MethodB Method B: T3P/EtOAc (Base: 5 eq NMM) Solubility->MethodB Yes MethodC Method C: T3P in DMF/EtOAc (Base: 6 eq NMM) Solubility->MethodC No (Polar Acid) Tip1 Low Yield? Check pH. Must be > 8 (wet pH paper). Tip2 Product in Aqueous? Use DCM:IPA (3:1) extraction.

Caption: Workflow for selecting coupling conditions. T3P is preferred for scale, while HATU is preferred for speed and difficult substrates.

Common Issues Table
IssueProbable CauseCorrective Action
No Reaction (SM remains) Acidic pH due to salt buffering.Check pH on wet paper. Add DIPEA until pH > 8.
Precipitation Amine salt insoluble in solvent.Switch from DCM/EtOAc to DMF or NMP.
Low Yield Pyrimidine coordination to coupling metal (if using EDC).Use metal-free reagents (HATU, T3P).
Product Loss in Workup Product is amphoteric/polar.Avoid acidic washes. Use "salting out" or lyophilize directly.

Purification Strategy

The pyrimidine moiety imparts significant polarity. Standard Normal Phase (Hexane/EtOAc) chromatography often results in streaking or retention.

  • Recommended Mobile Phase: DCM / Methanol (95:5 to 90:10).

  • Additive: If streaking occurs, add 1%

    
      or 1% Triethylamine  to the mobile phase to suppress interaction with silanols.
    
  • Reverse Phase (C18): Highly recommended. Use Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid) gradients. The pyrimidine nitrogen will protonate in formic acid, improving solubility, but ensure the product is stable to acid.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5] Organic Process Research & Development, 20(2), 140–177. Link

  • Peters, R. (2023). Amide Coupling: A Practical Guide. Common Organic Chemistry. Link

  • Bachem. (2024). Peptide Synthesis Guide: Coupling Reagents and Base Stoichiometry. Link

Disclaimer: These protocols are intended for research purposes only. Always consult the Safety Data Sheet (SDS) for 1-(Pyrimidin-4-yl)ethanamine dihydrochloride and all reagents before use.

Sources

Method

Advanced Heterocycle Assembly: 1-(Pyrimidin-4-yl)ethanamine as a Chiral Pharmacophore

This guide details the strategic application of 1-(Pyrimidin-4-yl)ethanamine (CAS: 156643-27-3, often used as the (S)-enantiomer) in the synthesis of complex bioactive heterocycles.[1] This precursor is a "privileged str...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of 1-(Pyrimidin-4-yl)ethanamine (CAS: 156643-27-3, often used as the (S)-enantiomer) in the synthesis of complex bioactive heterocycles.[1]

This precursor is a "privileged structure" in medicinal chemistry, serving as a critical chiral building block for ATP-competitive kinase inhibitors (e.g., PI3K, mTOR, ROS1, and SYK inhibitors). Its value lies in the


-methyl group, which often occupies the hydrophobic pocket of kinase domains, enhancing potency and selectivity compared to achiral benzylic amines.

[1]

Strategic Utility in Medicinal Chemistry

The 1-(pyrimidin-4-yl)ethanamine moiety functions as a chiral nucleophilic linker .[1] Unlike simple alkyl amines, the adjacent pyrimidine ring acts as a hydrogen bond acceptor, while the chiral ethyl group imposes a specific vector on the attached scaffold, locking the molecule into a bioactive conformation.

Core Applications
  • PI3K/mTOR Inhibitors: Used to link the morpholino-pyrimidine core to the solubility-enhancing tail.[1]

  • ROS1/SYK Inhibitors: Acts as the solvent-exposed motif attached to the hinge-binding heterocycle.[1]

  • Fragment-Based Drug Discovery (FBDD): The amine serves as a "grow vector" to extend low-affinity fragments into high-affinity leads.[1]

Application Note: Chemoselective Assembly

The most robust application of this precursor is the Nucleophilic Aromatic Substitution (


) on halogenated heterocycles. This reaction constructs Bis-Heteroaryl  scaffolds, a hallmark of modern kinase inhibitors.
Mechanism & Causality

The reaction proceeds via an addition-elimination mechanism (


).[1]
  • Nucleophilic Attack: The primary amine lone pair attacks the electron-deficient carbon of the electrophile (e.g., 4-chloropyrimidine).

  • Meisenheimer Complex: Formation of a resonance-stabilized anionic intermediate.[1]

  • Elimination: Loss of the halide (leaving group) and restoration of aromaticity.

Critical Control Point: Regioselectivity is dictated by the electrophilicity of the carbon centers. In 2,4-dichloropyrimidines, the C4 position is more electrophilic and reacts first. To attach 1-(pyrimidin-4-yl)ethanamine at C4, mild conditions are used.[1] To attach it at C2 (after C4 is substituted), forcing conditions are required.

Protocol A: Synthesis of a PI3K-Targeting Scaffold

Objective: Coupling (S)-1-(pyrimidin-4-yl)ethanamine to a 2-chloro-4-morpholinopyrimidine core.[1]

Materials
  • Nucleophile: (S)-1-(Pyrimidin-4-yl)ethanamine hydrochloride (1.0 equiv).[1]

  • Electrophile: 4-(2-chloropyrimidin-4-yl)morpholine (1.0 equiv).[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (3.0 equiv).
    
  • Solvent:

    
    -Butanol or DMSO (anhydrous).[1]
    
Step-by-Step Methodology
  • Preparation: Charge a reaction vial with the electrophile (1.0 mmol) and the amine salt (1.0 mmol).

  • Solvation: Add

    
    -Butanol (5 mL). Note: 
    
    
    
    -Butanol is preferred over ethanol for higher reflux temperatures (117°C), which is often necessary for de-activated C2 positions.
  • Activation: Add DIPEA (3.0 mmol) dropwise. The solution should clarify as the free base is generated.

  • Reaction: Heat the mixture to 100–110°C for 12–16 hours.

    • Monitoring: Monitor by LC-MS.[1][2] Look for the disappearance of the chloride (

      
      ) and appearance of the product (
      
      
      
      ).
  • Workup:

    • Cool to room temperature.[3]

    • Remove volatiles under reduced pressure.

    • Dilute residue with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: The product is often a solid. Triturate with diethyl ether or purify via flash chromatography (DCM/MeOH gradient).

Data Validation:

  • 
     NMR:  Diagnostic doublet for the 
    
    
    
    -methyl group (
    
    
    ppm) and multiplet for the methine proton (
    
    
    ppm).
  • Chiral Purity: Verify enantiomeric excess (ee%) using a Chiralpak AD-H column (Hexane/IPA mobile phase).

Application Note: Amide & Urea Ligation

For scaffolds requiring a carbonyl linker (e.g., type II kinase inhibitors), the amine reacts with carboxylic acids or isocyanates.

Protocol B: HATU-Mediated Amide Coupling

Objective: Linking 1-(pyrimidin-4-yl)ethanamine to a carboxylic acid-containing core.[1]

Materials
  • Acid: Heteroaryl-carboxylic acid (1.0 equiv).[1]

  • Amine: 1-(Pyrimidin-4-yl)ethanamine (1.1 equiv).[1]

  • Coupling Agent: HATU (1.2 equiv).

  • Base: DIPEA (3.0 equiv).

  • Solvent: DMF (anhydrous).

Methodology
  • Activation: Dissolve the carboxylic acid in DMF (0.2 M concentration). Add DIPEA (1.5 equiv) and HATU (1.2 equiv). Stir at RT for 15 minutes to form the activated ester.

  • Coupling: Add 1-(pyrimidin-4-yl)ethanamine (1.1 equiv) and the remaining DIPEA (1.5 equiv).

  • Incubation: Stir at Room Temperature for 2–4 hours. Note: Heating is rarely required and may cause racemization.[1]

  • Quench: Dilute with saturated

    
     solution. Extract with EtOAc.
    

Visualizing the Synthetic Logic

The following diagram illustrates the divergent pathways for utilizing this precursor in drug discovery, highlighting the decision nodes for


 vs. Amide coupling.

G cluster_0 Kinase Inhibitor Assembly Precursor 1-(Pyrimidin-4-yl)ethanamine (Chiral Precursor) Mono_Sub 4-Substituted Intermediate (Regioselective SNAr) Precursor->Mono_Sub SNAr (Mild) < 0°C, Base Amide_Prod Amide-Linked Inhibitor (Type II Binder) Precursor->Amide_Prod HATU/DIPEA DMF, RT Urea_Prod Urea-Linked Inhibitor Precursor->Urea_Prod DCM, 0°C Cl_Py 2,4-Dichloropyrimidine Cl_Py->Mono_Sub Acid_Core Heteroaryl-COOH Acid_Core->Amide_Prod Isocyanate Aryl Isocyanate Isocyanate->Urea_Prod Bis_Hetero Bis-Heteroaryl Drug (e.g., PI3K Inhibitor) Mono_Sub->Bis_Hetero SNAr (Forced) > 100°C, 2nd Amine

Figure 1: Divergent synthetic pathways using 1-(Pyrimidin-4-yl)ethanamine to construct kinase inhibitor scaffolds.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in

Steric hindrance or deactivated electrophile.Switch solvent to NMP; increase temp to 120°C; use microwave irradiation (150°C, 20 min).
Racemization High temperature with strong base; prolonged activation.Use DIPEA instead of TEA/NaH; avoid heating during amide coupling; check enantiopurity via chiral HPLC.
Regioisomer Mix Poor control during reaction with di-halo heterocycles.Lower temperature (-78°C to 0°C) for the first substitution; ensure slow addition of the amine.
Incomplete Reaction Amine forming salt with HCl byproduct.Ensure excess base (3-4 equiv) is present to scavenge HCl.[1]

References

  • Design and synthesis of PI3K/mTOR inhibitors. Title: Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors.[4] Source: NIH / PMC. URL:[Link]

  • Synthesis of Pyrimidine Derivatives. Title: Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors. Source: Taylor & Francis Online. URL:[Link]

  • Protocol for Morpholinopyrimidine Assembly. Title: Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Source: MDPI Molecules.[5][6] URL:[Link]

  • General Reactivity of Pyrimidine Amines. Title: 1-(Pyrimidin-4-yl)ethanamine dihydrochloride - PubChemLite.[1] Source: PubChem / University of Luxembourg. URL:[Link]

Sources

Application

Application Note: Preparation of Stock Solutions for 1-(Pyrimidin-4-yl)ethanamine Dihydrochloride

Abstract This guide provides a standardized methodology for the preparation, handling, and storage of stock solutions of 1-(Pyrimidin-4-yl)ethanamine dihydrochloride . Given its nature as a hydrophilic dihydrochloride sa...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a standardized methodology for the preparation, handling, and storage of stock solutions of 1-(Pyrimidin-4-yl)ethanamine dihydrochloride . Given its nature as a hydrophilic dihydrochloride salt, specific attention is required regarding hygroscopicity, solution acidity, and solvent compatibility. This protocol is designed to minimize experimental variability in high-throughput screening (HTS) and biological assays.

Chemical Identity & Properties

Before preparation, verify the specific batch data on your Certificate of Analysis (CoA), as hydration states (e.g., monohydrate) will alter the Molecular Weight (MW).

PropertySpecification
Compound Name 1-(Pyrimidin-4-yl)ethanamine dihydrochloride
Core Structure Pyrimidine ring with an ethylamine side chain
Formula (Anhydrous)

Molecular Weight ~196.08 g/mol (Anhydrous) [Verify against vendor CoA]
Physical State White to off-white solid
Solubility (Water) High (>50 mM); Acidic pH in solution
Solubility (DMSO) High (>100 mM)
Hygroscopicity High (Absorbs atmospheric moisture rapidly)

Critical Handling Considerations (The "Why")

The Acidity Trap

As a dihydrochloride (2HCl) salt, this compound releases two equivalents of hydrochloric acid upon dissolution in water.

  • Impact: A 10 mM aqueous solution can drop the pH to ~2.0–3.0.

  • Risk: Direct addition of unbuffered aqueous stocks to cell culture media can overcome the buffering capacity of bicarbonate/HEPES, causing immediate cytotoxicity or protein precipitation unrelated to the drug's mechanism.

  • Solution: Use DMSO for primary stocks (neutral) or buffer aqueous stocks to pH 7.4 immediately if DMSO is contraindicated.

Hygroscopicity & Weighing Errors

The salt form is prone to absorbing water from the air.

  • Error Source: If the powder absorbs 5% water weight during weighing, your calculated molarity will be 5% lower than intended.

  • Mitigation: Equilibrate the vial to room temperature before opening (prevents condensation) and weigh quickly.

Decision Matrix: Solvent Selection

Use the following logic flow to determine the correct solvent system for your assay.

SolventSelection Start Start: Select Solvent IsBio Is this for a Biological Assay? Start->IsBio DMSOTol Can the assay tolerate DMSO? IsBio->DMSOTol Yes ChemSyn Is this for Chemical Synthesis? IsBio->ChemSyn No DMSOStock RECOMMENDED: Prepare 10-100 mM Stock in DMSO (Stable, Sterile, Neutral) DMSOTol->DMSOStock Yes (<0.1% final) AqStock Prepare Aqueous Stock (Requires pH adjustment & Filtration) DMSOTol->AqStock No (DMSO Toxic) ChemSyn->DMSOStock Organic Phase ChemSyn->AqStock Water Soluble Reactants

Figure 1: Decision tree for selecting the appropriate solvent vehicle based on experimental constraints.

Protocol A: Preparation of DMSO Stock (Standard)

Best for: Cell-based assays, kinase screens, and long-term storage.

Materials
  • 1-(Pyrimidin-4-yl)ethanamine dihydrochloride (solid).[1][2][3]

  • Anhydrous DMSO (Dimethyl Sulfoxide), sterile filtered (Grade: Cell Culture or HPLC).

  • Amber glass vials (borosilicate) with PTFE-lined caps.

Procedure
  • Calculation: Determine the mass required for a 100 mM stock.

    
    
    Example: To make 1 mL of 100 mM stock using MW 196.08:
    
    
    
    
  • Weighing: Weigh ~20 mg of the compound into a sterile amber vial. Record the exact mass (e.g., 20.4 mg).

  • Volume Adjustment: Calculate the exact volume of DMSO needed to reach 100 mM based on the recorded mass.

    
    
    
  • Dissolution: Add the calculated volume of DMSO. Vortex vigorously for 30 seconds. The solution should be clear and colorless.

    • Note: If particulates remain, sonicate for 5 minutes at room temperature.

  • Aliquoting: Dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol B: Preparation of Aqueous Stock

Best for: Assays strictly intolerant to DMSO or in vivo injections.

Materials
  • Milli-Q Water or PBS (Phosphate Buffered Saline).

  • 1N NaOH (for pH adjustment).[4]

  • 0.22 µm Syringe Filter (PES or Nylon).

Procedure
  • Dissolution: Dissolve the calculated mass in water to reach 90% of the final target volume.

  • pH Check: Measure the pH. It will likely be acidic (< pH 4.0).

  • Neutralization (Critical):

    • Slowly add 1N NaOH dropwise while stirring.

    • Target pH: 7.0–7.4.

    • Warning: Do not overshoot pH > 8.0, as the free amine may precipitate or oxidize more rapidly.

  • Final Volume: Add water to reach the final target volume.

  • Sterilization: Pass the solution through a 0.22 µm syringe filter into a sterile vial.

  • Usage: Use immediately. Do not store aqueous stocks for long periods (>1 week) as amines can oxidize and hydrolysis may occur.

Quality Control & Validation

To ensure the stock solution is accurate, perform this self-validating check:

  • Visual Inspection: Solution must be clear.[5] Any turbidity indicates precipitation or impurities.

  • Solvent Tolerance Test: Dilute the stock 1:1000 in your assay buffer.

    • Pass: Solution remains clear.

    • Fail: Visible precipitate forms. (Action: Lower stock concentration or use a carrier protein like BSA).

Workflow Diagram

Workflow Weigh 1. Weigh Solid (Record Exact Mass) Calc 2. Calc Volume (Based on Mass & MW) Weigh->Calc Dissolve 3. Dissolve (Vortex/Sonicate) Calc->Dissolve QC 4. QC Check (Clarity/pH) Dissolve->QC Aliquot 5. Aliquot (Single Use) QC->Aliquot Store 6. Store (-20°C / Desiccated) Aliquot->Store

Figure 2: Step-by-step workflow for stock solution preparation.

References

  • Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation.[6] Retrieved from [Link]

  • ResearchGate. (2018). Discussion: Is it ok to use HCl to adjust pH while carrying out biological assays? Retrieved from [Link]

Sources

Method

Application Note: Microwave-Assisted Synthesis Using 1-(Pyrimidin-4-yl)ethanamine Dihydrochloride

Executive Summary The building block 1-(Pyrimidin-4-yl)ethanamine dihydrochloride is a critical scaffold in modern drug discovery, particularly for the synthesis of ATP-competitive kinase inhibitors (e.g., Rho-kinase, JA...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The building block 1-(Pyrimidin-4-yl)ethanamine dihydrochloride is a critical scaffold in modern drug discovery, particularly for the synthesis of ATP-competitive kinase inhibitors (e.g., Rho-kinase, JAK, and CDK inhibitors). Its α-methylbenzylamine-like structure provides a chiral handle that often improves potency and selectivity compared to achiral benzylamine analogs.

However, the dihydrochloride salt form presents specific synthetic challenges: low solubility in organic solvents (DCM, THF) and the requirement for in situ neutralization. This guide details optimized microwave-assisted protocols that leverage the dielectric heating properties of polar solvents to solubilize the salt and accelerate coupling reactions, reducing synthesis time from hours to minutes while suppressing side reactions.

Chemical Profile & Strategic Rationale

The Scaffold[1]
  • Compound: 1-(Pyrimidin-4-yl)ethanamine dihydrochloride

  • CAS (Free Base): 156653-65-9 (Racemic) / 1177350-48-9 (Enantiomers often custom)

  • Key Features:

    • Pyridine-like Nitrogen: H-bond acceptor in the kinase hinge region.

    • 
      -Methyl Group:  Increases metabolic stability and restricts conformational rotation.
      
    • Dihydrochloride Salt: Highly stable solid but requires >2.0 equivalents of base to activate the nucleophilic amine.

Why Microwave Chemistry?

Thermal heating of this salt often leads to "hot spots" and charring due to its high melting point and poor initial solubility. Microwave irradiation offers two distinct mechanisms:

  • Ionic Conduction: The dissolved ions (from the salt and added base) couple strongly with the microwave field, generating rapid, uniform internal heating.

  • Superheating: Access to temperatures 20–50°C above the solvent's atmospheric boiling point in sealed vessels accelerates difficult SNAr and amide couplings.

Technical Considerations: The "Salt Factor"

Critical Rule: You cannot treat the dihydrochloride salt as a simple amine. The amine functionality is protonated (


) and non-nucleophilic. The pyrimidine ring nitrogens may also be protonated.
  • Stoichiometry: To release the free amine, you must add at least 2.0 equivalents of a tertiary base (e.g., DIPEA or TEA) before the reaction can proceed.

  • Order of Addition:

    • Dissolve Salt in Polar Solvent (DMF/NMP/DMSO).

    • Add Base (Wait 1-2 mins for neutralization; slight exotherm).

    • Add Electrophile.

Experimental Protocols

Protocol A: Rapid Amide Coupling (Library Synthesis)

Target: Synthesis of Amide-linked Kinase Inhibitors

Rationale: Standard EDC/HOBt couplings are slow with this salt due to the buffering effect of the HCl. HATU under microwave irradiation drives the reaction to completion in minutes.

Materials:

  • 1-(Pyrimidin-4-yl)ethanamine · 2HCl (1.0 equiv)

  • Carboxylic Acid (

    
    ) (1.1 equiv)
    
  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (4.0 equiv )

  • Solvent: DMF (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial, suspend the amine salt (0.5 mmol) in DMF (3 mL).

  • Activation: Add DIPEA (2.0 mmol, 4 equiv). Vortex until the suspension clears (formation of DIPEA·HCl salt).[1][2]

  • Coupling: Add the Carboxylic Acid (0.55 mmol) followed by HATU (0.6 mmol). Cap the vial.

  • Microwave Irradiation:

    • Temperature: 60°C

    • Time: 10 minutes

    • Power: Dynamic (Max 50W)

    • Stirring: High

  • Workup: Dilute with EtOAc, wash with Sat. NaHCO

    
     (x2) and Brine. Dry over Na
    
    
    
    SO
    
    
    .

Data Comparison:

Parameter Thermal (rt, 16h) Microwave (60°C, 10 min)
Conversion 65-75% >98%
Purity (LCMS) 85% 96%

| Solubility | Poor (Suspension) | Full Homogeneity |

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Target: Heterocyclic Bi-aryl formation (e.g., Pyrimidine-Pyridine dimers)

Rationale: The electron-deficient pyrimidine ring makes the amine a weaker nucleophile. Reacting it with chloropyridines or chloropyrimidines requires high energy. Microwave heating allows temperatures of 140-160°C, impossible in open-vessel reflux with standard solvents.

Materials:

  • 1-(Pyrimidin-4-yl)ethanamine · 2HCl (1.0 equiv)

  • Aryl/Heteroaryl Chloride (e.g., 2-chloropyrimidine) (1.0 equiv)

  • Base: TEA (Triethylamine) (4.0 equiv) or Cs

    
    CO
    
    
    
    (3.0 equiv)
  • Solvent: NMP (N-Methyl-2-pyrrolidone) or iPrOH

Step-by-Step Methodology:

  • Loading: Add amine salt (0.5 mmol), Aryl Chloride (0.5 mmol), and Cs

    
    CO
    
    
    
    (1.5 mmol) to a microwave vial.
  • Solvent: Add NMP (2.5 mL). Add a magnetic stir bar.[3]

  • Microwave Irradiation:

    • Temperature: 150°C

    • Time: 20 minutes

    • Pressure Limit: 15 bar

    • Pre-stir: 30 seconds

  • Workup: Pour reaction mixture into water (20 mL). The product often precipitates. Filter and wash with water. If no precipitate, extract with DCM.

Mechanistic Workflow Visualization

The following diagram illustrates the critical "In-Situ Neutralization" pathway required to activate the dihydrochloride salt within the microwave field.

G Start Amine Dihydrochloride Salt Base Base Addition (DIPEA/Cs2CO3) Start->Base Solubilization Neutral Free Amine (Nucleophilic) Base->Neutral De-protonation (-2 HCl) byproduct Byproduct: Base·HCl Salt Base->byproduct MW Microwave Irradiation (Dielectric Heating) Neutral->MW + Electrophile Product Coupled Product MW->Product Accelerated Kinetics

Caption: Logical flow for activating the 1-(Pyrimidin-4-yl)ethanamine dihydrochloride salt. Note that the "Free Amine" species is generated in situ.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Amide) Incomplete neutralization of 2HCl salt.Increase base to 5.0 equiv. Ensure salt is fully dissolved before adding coupling agent.
Pressure Spike Solvent vapor pressure or CO

release (if using carbonate).
Switch from Carbonate to DIPEA. Use NMP instead of EtOH/Water.
Precipitation Product insolubility in cooling solvent.Filter the solid directly (often pure product). If salt precipitates, wash with water.
Racemization Overheating of the chiral

-center.
Reduce Temp to <100°C for chiral variants. Use T3P instead of HATU.

References

  • Microwave-Assisted Synthesis of Pyrimidine Derivatives

    • Title: Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.[4][5]

    • Source: Asian Journal of Research in Chemistry, 2020.
    • Context: General validation of microwave acceler
  • Kinase Inhibitor Applications (CDK2/RAF)

    • Title: Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors.[6]

    • Source: Molecules (MDPI), 2023.
    • Context: Demonstrates the utility of pyrimidine-amine scaffolds in potent kinase inhibitor design.[6]

  • Handling Amine Salts in Synthesis

    • Title: The Direct Preparation of Amides
    • Source: ResearchGate / C
    • Context: Mechanistic insights into neutralizing amine salts for coupling reactions.
  • Microwave Amide Coupling Protocols

    • Title: Microwave-Assisted Catalytic Method for a Green Synthesis of Amides.
    • Source: Molecules (MDPI), 2020.
    • Context: Optimized conditions for rapid amide bond formation under dielectric he

Sources

Application

Protocol for the Storage, Handling, and Stability Assessment of 1-(Pyrimidin-4-yl)ethanamine Dihydrochloride

Executive Summary 1-(Pyrimidin-4-yl)ethanamine dihydrochloride (CAS: 1177350-48-9 (free base ref), 174132-32-2 (analog ref)) is a critical pyrimidine-based building block often employed in the synthesis of kinase inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Pyrimidin-4-yl)ethanamine dihydrochloride (CAS: 1177350-48-9 (free base ref), 174132-32-2 (analog ref)) is a critical pyrimidine-based building block often employed in the synthesis of kinase inhibitors and other bioactive small molecules.

As a primary amine dihydrochloride salt, this compound exhibits significant hygroscopicity . While the salt form enhances water solubility and thermal stability relative to the free base, it introduces a critical vulnerability to atmospheric moisture. Improper storage leads to deliquescence (liquefaction), which accelerates hydrolytic degradation and alters stoichiometry, disastrously affecting downstream molar calculations in drug discovery workflows.

Core Recommendation: Store as a solid at -20°C under an inert atmosphere (Argon/Nitrogen) . Avoid aqueous storage for periods exceeding 24 hours.

Physicochemical Profile

PropertySpecificationNotes
Chemical Name 1-(Pyrimidin-4-yl)ethanamine dihydrochloride
Molecular Formula C₆H₉N₃[1] · 2HClThe "2HCl" indicates a dihydrochloride salt.
Molecular Weight ~196.08 g/mol Free base: ~123.16 g/mol .
Appearance White to off-white crystalline solidColor change (yellowing) indicates oxidation.
Solubility Water (>50 mM), DMSO (>50 mM)Highly soluble in polar solvents.
Hygroscopicity High Rapidly absorbs moisture from air.
Acidity (pKa) Aqueous solution is acidic (pH < 4)Due to dissociation of 2 equivalents of HCl.

Critical Stability Factors

Moisture Sensitivity (The Primary Threat)

The dihydrochloride salt lattice is highly energetic and prone to hydration. Upon exposure to ambient humidity (>40% RH), the compound will absorb water, transitioning from a free-flowing powder to a sticky gum and eventually a liquid (deliquescence).

  • Consequence: Inaccurate weighing (weighing water instead of compound) and catalysis of ring hydrolysis.

Thermal Instability

While the solid salt is relatively stable up to 40°C for short periods, prolonged exposure to heat promotes:

  • Dehydrohalogenation: Loss of HCl gas, reverting the salt to the less stable free base.

  • Maillard-type reactions: If impurities (aldehydes/sugars) are present in the environment.

Solution Stability
  • In Water: Stable for <24 hours at 4°C. The acidic environment (pH ~2-3) generated by the 2HCl can catalyze the slow hydrolysis of the pyrimidine ring or hydration of the C=N double bonds over weeks.

  • In DMSO: Stable for months at -20°C, provided the DMSO is anhydrous.

Detailed Storage Protocol

Workflow Diagram: Arrival to Storage

The following decision tree outlines the immediate actions required upon receipt of the compound to ensure integrity.

StorageWorkflow Arrival Compound Arrival (Ambient Temp) VisualCheck Visual Inspection (Clumping = Moisture Damage) Arrival->VisualCheck QC Initial QC (1H NMR / HPLC) VisualCheck->QC Pass Drying Desiccation Step (Vacuum oven < 30°C) VisualCheck->Drying Fail (Clumped) Aliquot Aliquot into Single-Use Vials (Under Argon/Nitrogen) QC->Aliquot Purity > 95% Drying->QC Storage Long-Term Storage (-20°C, Dark, Desiccator) Aliquot->Storage

Figure 1: Logic flow for processing incoming shipments of hygroscopic amine salts.

Solid State Storage (Long-Term)
  • Container: Use amber glass vials with Teflon-lined screw caps. Avoid polyethylene (PE) bags as they are permeable to moisture over time.

  • Atmosphere: Flush the headspace with Argon or Nitrogen before sealing. Argon is preferred as it is heavier than air and provides a better "blanket."

  • Secondary Containment: Place the sealed vials inside a secondary container (e.g., a larger jar) containing active desiccant (silica gel or Drierite™).

  • Temperature: Store at -20°C .

    • Note: Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

Solution State Storage (Stock Solutions)
  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide) is the gold standard.

  • Concentration: Prepare high-concentration stocks (e.g., 100 mM) to minimize solvent volume.

  • Aliquoting: Divide into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Why? Repeated freezing and thawing causes condensation inside the tube, introducing water into the anhydrous DMSO.

  • Shelf Life:

    • DMSO (-20°C): 6 months.

    • Water (-20°C): 1 month (Not recommended for long-term).

Handling and Safety Protocols

Weighing Procedure (The "Speed" Rule)

Because the compound is hygroscopic, weighing must be rapid or controlled.

  • Method A (Ideal): Weigh inside a glove box or glove bag under nitrogen.

  • Method B (Standard Lab):

    • Tare the weighing boat.[2]

    • Open the source vial, transfer approximate amount, and immediately close the source vial .

    • Record the weight.[2][3] Do not leave the source vial open while waiting for the balance to stabilize.

    • Correction: If the solid turns to "slush" on the balance, discard the weighed portion and re-dry the source material.

Safety (MSDS Highlights)
  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • PPE: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid inhalation of dust.

Quality Control & Validation

To validate the stability of your stock, use the following analytical checkpoints.

Degradation Pathways

Understanding how the molecule breaks down helps you detect it.

Degradation Intact 1-(Pyrimidin-4-yl)ethanamine 2HCl (Crystalline Solid) Deliquescent Deliquescent State (Aqueous Acidic Film) Intact->Deliquescent + Moisture Moisture H2O Absorption Hydrolysis Pyrimidine Ring Hydrolysis (Ring Opening/Cleavage) Deliquescent->Hydrolysis Time + Acid pH Oxidation Amine Oxidation (N-Oxides/Imines) Deliquescent->Oxidation + O2

Figure 2: Primary degradation pathways driven by moisture ingress.

Analytical Methods

A. Visual Inspection (First Line of Defense)

  • Pass: Free-flowing white powder.

  • Fail: Clumped aggregates, yellow discoloration, or liquid droplets visible.

B. 1H NMR (Definitive)

  • Solvent: DMSO-d6 or D2O.

  • Diagnostic Peaks:

    • Check the integration of the ethyl group protons (doublet ~1.5 ppm, quartet ~4.5 ppm).

    • Check the pyrimidine aromatic protons (typically >8.0 ppm).

    • Degradation Sign:[4] Loss of aromaticity or appearance of new peaks in the 5-7 ppm region suggests ring hydrolysis. Broadening of amine peaks suggests exchange with water.

C. HPLC (Purity)

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).

    • Note: The use of TFA (Trifluoroacetic acid) is crucial to keep the amine protonated and improve peak shape.

  • Detection: UV at 254 nm (Pyrimidine absorption).

References

  • PubChem. (n.d.).[5] 1-(Pyrimidin-4-yl)ethanamine dihydrochloride (Compound CID 21481538).[1] National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Solubility Optimization for 1-(Pyrimidin-4-yl)ethanamine Dihydrochloride

[1] Executive Summary & Compound Analysis The Core Challenge: 1-(Pyrimidin-4-yl)ethanamine dihydrochloride is a highly polar ionic salt.[1] Its crystal lattice energy is stabilized by strong electrostatic interactions be...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Compound Analysis

The Core Challenge: 1-(Pyrimidin-4-yl)ethanamine dihydrochloride is a highly polar ionic salt.[1] Its crystal lattice energy is stabilized by strong electrostatic interactions between the dicationic organic core and the two chloride counter-ions. Consequently, it exhibits negligible solubility in standard organic synthesis solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), or Toluene.

The Solution Architecture: To solubilize this compound in organic media, you must disrupt the ionic lattice. This is achieved via three primary strategies:

  • Thermodynamic Destabilization (Free-Basing): Permanently removing the HCl counter-ions.[1]

  • In-Situ Neutralization: Temporarily liberating the reactive amine during a chemical transformation.[1]

  • Dielectric Modification: Using high-dielectric co-solvent systems for analysis or purification.[1][2]

Decision Matrix: Solubility Workflow

Before proceeding, determine your end-goal using the logic flow below.

SolubilityWorkflow Start Start: What is your goal? Reaction Perform Chemical Reaction (e.g., Amide Coupling) Start->Reaction Analysis Analysis (NMR/LCMS) or Purification Start->Analysis ProticAllowed Is Protic Solvent Allowed? Reaction->ProticAllowed SolventSwitch STRATEGY C: Solvent Exchange (DMSO/MeOH) Analysis->SolventSwitch InSitu STRATEGY B: In-Situ Neutralization (Add excess DIEA/TEA) ProticAllowed->InSitu Yes (e.g., SNAr) FreeBase STRATEGY A: Isolate Free Base ProticAllowed->FreeBase No (e.g., Anhydrous)

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental intent.

Technical Troubleshooting & Protocols (Q&A)

Q1: Why does this compound crash out of DCM even after I add Triethylamine (TEA)?

Diagnosis: Incomplete neutralization or salt exchange.[1] When you add TEA to the dihydrochloride salt in DCM, you generate Triethylamine Hydrochloride (TEA·HCl). While the target amine is liberated, TEA·HCl is also insoluble in DCM . The precipitate you see is likely a mixture of your starting material and the byproduct salt.

Corrective Action (Strategy A: Isolation of Free Base): For strictly anhydrous reactions or non-polar solvents, you must isolate the free amine before the reaction.

Protocol: Biphasic Free-Basing [1]

  • Dissolution: Dissolve 1.0 g of the dihydrochloride salt in 10 mL of distilled water (fully soluble).

  • Basification: Slowly add 2.5 equivalents of saturated aqueous Sodium Carbonate (Na₂CO₃) or 1N NaOH. Monitor pH to ensure pH > 12.

    • Note: The solution may become cloudy as the free amine oils out.

  • Extraction: Add 15 mL of DCM (or EtOAc). Shake vigorously for 2 minutes.

  • Separation: Collect the organic (lower) layer. Repeat extraction of aqueous layer 2x with DCM.

  • Drying: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo at <40°C.

  • Result: You now have the free amine oil , which is fully soluble in DCM, THF, and Toluene.

Critical Caution: Primary amines on pyrimidine rings can be unstable to oxidation.[1] Store the free base under Nitrogen at -20°C and use immediately.

Q2: I am running an amide coupling (HATU/EDC) in DMF. Do I need to free-base it first?

Answer: No, but you must adjust your stoichiometry. You can use Strategy B: In-Situ Neutralization . However, standard protocols often fail because they underestimate the acidity of the dihydrochloride.

The Stoichiometry Trap:

  • Standard Amine: Requires 1.0 eq base.[1][2]

  • Your Compound (2HCl): Requires 3.0 - 4.0 equivalents of base.[1]

    • 2.0 eq to neutralize the two HCl molecules.

    • 1.0+ eq to keep the amine deprotonated and reactive.

Recommended Protocol:

  • Dissolve the carboxylic acid and coupling agent (HATU) in DMF.

  • In a separate vial, suspend the amine 2HCl in DMF.

  • Add 4.0 equivalents of DIPEA (Hünig's Base) to the amine suspension.

    • Observation: The suspension should clarify as the amine dissolves and DIPEA·HCl (soluble in DMF) forms.

  • Add the amine solution to the activated acid.

Q3: I need to take an NMR, but it's insoluble in CDCl₃. What solvent should I use?

Answer: Do not use CDCl₃ for the salt form. The lattice energy is too high for chloroform to overcome.

Solubility Data Table:

SolventSolubility (2HCl Salt)Solubility (Free Base)Recommendation
Water / D₂O High (>100 mg/mL)ModerateBest for Salt NMR
Methanol / DMSO HighHighGood alternative
DCM / Chloroform Negligible (<0.1 mg/mL)HighFree Base Only
THF / Ether NegligibleModerateFree Base Only

Expert Tip: If you must use CDCl₃ (e.g., for comparison), add 2 drops of CD₃OD (Deuterated Methanol) or TFA-d to the NMR tube to break the lattice, though this shifts chemical shifts.[2]

Q4: Can I use a Phase Transfer Catalyst (PTC) instead of free-basing?

Answer: Yes, for specific alkylation reactions. If you are reacting the amine with an alkyl halide in a biphasic system (e.g., DCM/Water), you can use a PTC like Tetrabutylammonium bromide (TBAB) .

Mechanism: The TBAB shuttles the hydroxide ion from the aqueous phase to the organic phase, deprotonating the amine salt at the interface.

  • Conditions: DCM / 50% NaOH (aq) / TBAB (5 mol%).

  • Benefit: Avoids the separate isolation step described in Q1.

References & Grounding

  • PubChem Compound Summary. 1-(Pyrimidin-2-yl)ethanamine hydrochloride.[1][2][3] National Library of Medicine.[1] [Link][1][2]

  • Organic Chemistry Data. pKa Values of Nitrogen Heterocycles and Amines. (For mechanistic grounding of basicity). [Link]

  • Lumen Learning. Properties of Amines: Solubility and Salt Formation. [Link]

  • ResearchGate Discussions. Purification and Desalting of Organic Hydrochloride Salts. [Link]

Disclaimer: This guide is intended for qualified research personnel. Always consult the specific Safety Data Sheet (SDS) before handling chemical reagents.

Sources

Optimization

Troubleshooting low yields in coupling reactions with pyrimidine amines

Topic: Troubleshooting Low Yields in Coupling Reactions with Pyrimidine Amines Role: Senior Application Scientist, Technical Support Center Technical Support Center: Pyrimidine Amine Coupling Optimization Welcome to the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields in Coupling Reactions with Pyrimidine Amines Role: Senior Application Scientist, Technical Support Center

Technical Support Center: Pyrimidine Amine Coupling Optimization

Welcome to the Advanced Support Module. You are likely here because your coupling reaction involving a 2-aminopyrimidine (or similar electron-deficient heteroarylamine) has stalled, turned black, or yielded <20% product.

This is a known "reactivity cliff" in medicinal chemistry. Pyrimidine amines present a dual-threat to standard coupling protocols:

  • Nucleophilic Incompetence: The electron-deficient pyrimidine ring pulls density from the exocyclic amine, drastically lowering its nucleophilicity (pKa of conjugate acid

    
     3.5 vs. 4.6 for aniline).
    
  • Catalyst Poisoning: In transition-metal catalysis, the endocyclic ring nitrogens are often better ligands than the substrate is a nucleophile, leading to stable, inactive chelate complexes.

Use the guides below to diagnose your specific failure mode and implement the corrected protocol.

Part 1: Buchwald-Hartwig Cross-Coupling (C-N Bond Formation)[1][2]

Q1: My reaction turns black immediately or stalls after 1 hour. Is my catalyst dead?

Diagnosis: Yes. This is classic Catalyst Poisoning . The Mechanism: 2-Aminopyrimidines are bidentate ligands. They coordinate to Palladium (Pd) through the ring nitrogen and the exocyclic amine, forming a stable 4-membered metallacycle (or bridging multiple Pd centers). This displaces your phosphine ligand, shutting down the catalytic cycle and leading to Pd aggregation ("Pd black").

The Solution:

  • Switch to Precatalysts: Stop using Pd(dba)₂ or Pd(OAc)₂. These require in situ reduction and ligand association, which is slower than the rate of pyrimidine poisoning. Use Pd-G3 or Pd-G4 precatalysts (e.g., XPhos Pd G4). These contain the ligand pre-bound and activate rapidly upon base exposure.

  • Use Bulky, Electron-Rich Ligands: You need a ligand that binds Pd tighter than the pyrimidine does.

    • Primary Recommendation:BrettPhos or tBuBrettPhos . These are specifically designed to prevent chelation and accelerate reductive elimination with weak nucleophiles.

    • Secondary Recommendation:Me4tBuXPhos (excellent for heteroaryl chlorides).

Q2: I am seeing starting material consumption but no product. Where is it going?

Diagnosis: Competitive binding or dehalogenation. If the halide is consumed but no C-N bond forms, you are likely seeing hydrodehalogenation (reduction of the halide) because the amine is too slow to undergo transmetalation/reductive elimination.

The Solution:

  • Base Selection is Critical:

    • Avoid: NaOtBu (Sodium tert-butoxide) if your substrate has sensitive functional groups; it can also cause catalyst decomposition at high temps.

    • Use:LiHMDS (Lithium hexamethyldisilazide). It is soluble in toluene/THF and acts as a non-nucleophilic base. It often promotes the deprotonation of the amine before coordination to Pd, facilitating the reaction.

    • Alternative:K₃PO₄ (anhydrous) in t-Amyl alcohol or Dioxane for milder conditions.

Protocol A: Optimized Buchwald Coupling for Pyrimidine Amines

Standard conditions often fail. Use this "High-Fidelity" protocol.

  • Catalyst: tBuBrettPhos Pd G4 (2–5 mol%).

  • Ligand: tBuBrettPhos (2–5 mol% - 1:1 ratio with Pd source).

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (0.2 M concentration).

  • Base: LiHMDS (1.0 M in THF, 2.2 equiv) OR K₃PO₄ (finely ground, 2.0 equiv).

  • Procedure:

    • Add heteroaryl halide (1.0 equiv), aminopyrimidine (1.2 equiv), and Pd catalyst to a vial.

    • If using solid base (K₃PO₄): Add now. Purge with Argon for 5 mins. Add anhydrous solvent.

    • If using soluble base (LiHMDS): Purge solids with Argon. Add solvent.[1][2][3] Add LiHMDS dropwise.

    • Seal and heat to 90–110 °C for 2–16 hours.

Part 2: Amide Coupling (Acylation)

Q3: EDC/HOBt and HATU are giving me <10% yield. Why won't it couple?

Diagnosis: Electronic Deactivation. The 2-aminopyrimidine is an extremely poor nucleophile. Standard activated esters (OBt/OAt esters formed by EDC/HATU) are not electrophilic enough to capture the amine before they hydrolyze or rearrange.

The Solution:

  • Activate the Acid, Not the Amine: You must convert the carboxylic acid to a highly reactive species: an Acid Chloride or Mixed Anhydride .

  • The "Nuclear" Option: Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine). It converts acids to acid chlorides neutrally in situ, avoiding the harsh acidity of SOCl₂.

Q4: Can I use POCl3?

Diagnosis: Yes, but be careful. Phosphorus oxychloride (POCl₃) is effective for coupling aminopyrimidines, often working via a phosphorylated intermediate that activates the amine or the acid. However, it is harsh and can chlorinate hydroxy-heterocycles.

Protocol B: Difficult Amide Coupling (Ghosez Method)

Use when HATU/T3P fails.

  • Reagents: Carboxylic Acid (1.0 equiv), Ghosez’s Reagent (1.2–1.5 equiv).

  • Amine: 2-Aminopyrimidine (1.1 equiv).[4]

  • Base: Pyridine or Et₃N (2.0 equiv).

  • Solvent: Dichloromethane (DCM) or THF (dry).

  • Procedure:

    • Dissolve carboxylic acid in dry DCM at 0 °C.

    • Add Ghosez’s Reagent dropwise. Stir at RT for 1–2 hours (monitor by TLC/LCMS for acid chloride formation—quench an aliquot with MeOH to check for methyl ester).

    • Add the 2-aminopyrimidine and Base.

    • Stir at RT or reflux (40 °C) overnight.

    • Note: If this fails, switch to AlMe₃ (Trimethylaluminum) mediated coupling (careful: pyrophoric).

Part 3: Visualization & Decision Logic

Figure 1: Mechanism of Catalyst Poisoning

This diagram illustrates why standard Pd sources fail: the formation of stable chelate complexes.

CatalystPoisoning Pd_Active Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(II)-Ar-X] Pd_Active->OxAdd + Ar-X Coordination Amine Coordination (Desired Path) OxAdd->Coordination + Pyrimidine-NH2 Chelation Chelation/Poisoning (Dead End) OxAdd->Chelation Displacement of L by Ring N Product C-N Bond Formation Coordination->Product Reductive Elim. (Fast with BrettPhos) Chelation->Pd_Active Reactivation (Difficult)

Caption: Pathological chelation (Red) competes with the productive cycle. Bulky ligands (BrettPhos) sterically block the chelation pathway.

Figure 2: Troubleshooting Decision Tree

DecisionTree Start Reaction Failure: 2-Aminopyrimidine Coupling Type Reaction Type? Start->Type Amide Amide Bond (Acylation) Type->Amide Buchwald C-N Bond (Buchwald-Hartwig) Type->Buchwald Check_Reagent Current Reagent? Amide->Check_Reagent HATU_Fail HATU/EDC Failed Check_Reagent->HATU_Fail Solution_Amide Switch to: 1. Ghosez's Reagent 2. T3P (50% in EtOAc) 3. AlMe3 (DABAL-Me3) HATU_Fail->Solution_Amide Check_Color Did reaction turn black? Buchwald->Check_Color Black_Yes Yes: Catalyst Death Check_Color->Black_Yes Black_No No: Low Reactivity Check_Color->Black_No Sol_Black 1. Use Pd-G4 Precatalyst 2. Switch to tBuBrettPhos Black_Yes->Sol_Black Sol_Slow 1. Switch Base to LiHMDS 2. Increase Temp to 110°C 3. Check Halide (I > Br > Cl) Black_No->Sol_Slow

Caption: Logic flow for diagnosing failure modes based on visual cues and reaction type.

Part 4: Data Summary & Comparison

Table 1: Ligand Performance for Pyrimidine Amines

Data synthesized from high-throughput screening literature.

LigandSubstrate ClassSuccess RateNotes
BrettPhos Primary AminesHighBest starting point. Prevents chelation via steric bulk.
tBuBrettPhos 2-Aminopyridines/pyrimidinesVery HighImproved stability over BrettPhos for amides/carbamates.
Xantphos General HeterocyclesModerateGood for ureas, but often fails with electron-deficient halides.
BINAP PyrimidinesLowProne to chelation; generally obsolete for this specific substrate.
XPhos Secondary AminesModerateBetter for N-alkyl anilines than primary heteroarylamines.
Table 2: Base Selection Matrix
BasepKa (conj acid)ApplicationRisk Factor
LiHMDS 26Recommended. Soluble, promotes rapid deprotonation.Air sensitive.[3][5] Can racemize chiral centers.
NaOtBu 17Standard.Incompatible with esters/nitriles.[5] Can degrade Pd catalysts.
Cs₂CO₃ 10.3Functional group tolerance.Low solubility (heterogeneous). Slow reaction rates.
K₃PO₄ 12.4Good balance (use with t-Amyl alcohol).Requires high temperature (>100°C).[3]

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • Fors, B. P., et al. (2009). "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions with Aryl Mesylates and the Amination of 2-Aminopyridines." Journal of the American Chemical Society. Link

  • Paul, F., et al. (1994). "Palladium-catalyzed coupling of aryl halides with amines.[6][1][7][5] Coordination of the intermediate amido complex to the palladium center." Journal of the American Chemical Society. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development. Link

  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry. (Context on pKa and physicochemical properties of aminopyrimidines). Link

Sources

Troubleshooting

Removing excess HCl from 1-(Pyrimidin-4-yl)ethanamine dihydrochloride

Topic: Handling & Desalting 1-(Pyrimidin-4-yl)ethanamine Dihydrochloride Ticket ID: PYR-ETH-004 Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Open Last Updated: February 24, 2026 Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling & Desalting 1-(Pyrimidin-4-yl)ethanamine Dihydrochloride

Ticket ID: PYR-ETH-004 Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Open Last Updated: February 24, 2026

Executive Summary

You are working with 1-(Pyrimidin-4-yl)ethanamine dihydrochloride (MW: ~196.08 g/mol for 2HCl salt). This molecule presents a specific purification challenge: it combines a highly polar, water-soluble free base with an electron-deficient pyrimidine ring that is sensitive to harsh nucleophiles (like hydroxide ions).

The "excess HCl" in your sample likely exists in two forms:

  • Lattice/Solvated Acid: Non-stoichiometric HCl trapped in the crystal lattice (e.g., you have 2.5 eq HCl).

  • Stoichiometric Acid: The molecule is protonated at both the aliphatic amine (

    
    ) and the pyrimidine ring nitrogen (
    
    
    
    ).

This guide provides three validated workflows depending on your target endpoint.

Part 1: Diagnostic & Decision Matrix

Before proceeding, identify your target. Removing "excess" HCl can mean different things. Use the decision matrix below to select your protocol.

DecisionMatrix Start Start: What is your goal? Q1 Target Form? Start->Q1 Res1 Target: Free Base (Remove all HCl) Q1->Res1 I need the reactive amine Res2 Target: Stoichiometric 2HCl (Remove lattice acid) Q1->Res2 I need a stable salt Res3 Target: Monohydrochloride (Selective deprotonation) Q1->Res3 I need the 1HCl salt Method1 Method A: SCX Catch & Release (Recommended for purity) Res1->Method1 < 5g (High polarity) Method2 Method B: Carbonate Extraction (For large scale) Res1->Method2 > 5g (Scale up) Method3 Method C: Solvent Trituration (Non-destructive) Res2->Method3 Method4 Method D: Stoichiometric Titration Res3->Method4

Figure 1: Decision matrix for selecting the appropriate desalting protocol.

Part 2: Technical Protocols
Method A: SCX "Catch and Release" (Gold Standard)

Best for: Small scales (<5g), high purity requirements, and avoiding ring decomposition.

The Science: Strong Cation Exchange (SCX) resins contain sulfonic acid groups. They "catch" the amine (forming a salt on the resin) while non-basic impurities and excess acid wash away. You then "release" the amine using ammonia in methanol.

Materials:

  • SCX Cartridge (e.g., Isolute® SCX-2 or equivalent sulfonic acid silica).

  • Loading Solvent: Methanol (MeOH) or Water.

  • Elution Solvent: 2M

    
     in Methanol.
    

Protocol:

  • Conditioning: Flush the SCX cartridge with 2 column volumes (CV) of Methanol.

  • Loading: Dissolve your dihydrochloride sample in the minimum amount of MeOH (add water dropwise if solubility is poor). Load onto the cartridge.

    • Note: The amine will bind tightly. Excess HCl passes through.

  • Washing: Wash with 3-5 CV of Methanol.

    • Validation: Check the pH of the eluent.[1] It should be neutral (pH 7), indicating all free HCl is gone.

  • Elution (The Release): Elute with 2M

    
     in MeOH. Collect fractions.
    
  • Finishing: Concentrate the ammoniacal fractions under reduced pressure.

    • Warning: Do not heat above 35°C. Small molecular weight amines can be volatile.

Method B: Inorganic Neutralization & Extraction

Best for: Larger scales (>5g) where chromatography is too expensive.

The Challenge: The free base of 1-(Pyrimidin-4-yl)ethanamine is highly water-soluble. Standard Ether/Water extractions will fail (the product will stay in the water).

Protocol:

  • Dissolution: Dissolve the salt in minimal water (e.g., 5 mL per gram).

  • Neutralization: Add solid Potassium Carbonate (

    
    )  or Sodium Carbonate (
    
    
    
    ) until pH ~10-11.
    • Critical:Do NOT use NaOH. Strong hydroxide bases can attack the electron-deficient pyrimidine ring (nucleophilic aromatic substitution), leading to ring opening or hydroxylation impurities [1].

  • Extraction: Extract the aqueous layer with DCM:Isopropanol (3:1 ratio) .

    • Why this solvent? Pure DCM is too non-polar. The addition of Isopropanol increases the polarity of the organic phase, pulling the hydrophilic amine out of the water [2].

    • Perform 4-5 extractions. This molecule partitions poorly.

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    
Method C: Solvent Trituration (Removing Lattice HCl)

Best for: When you want to keep the salt form but remove non-stoichiometric "wet" acid.

Protocol:

  • Suspend the solid in Diethyl Ether or DCM .

  • Sonicate for 10 minutes. The dihydrochloride salt is insoluble, but free HCl (and trapped solvent) will diffuse into the liquid.

  • Filter the solid and wash with fresh ether.

  • Dry in a vacuum oven at 40°C.

Part 3: Data & Specifications

Table 1: Physicochemical Properties & Handling

PropertyValue/DescriptionImplication for Handling
MW (Free Base) ~123.15 g/mol Semi-Volatile: Risk of loss under high vacuum/heat.
MW (2HCl Salt) ~196.08 g/mol Hygroscopic. Store in desiccator.

(Amine)
~10.6 (Est.)Protonated at physiological pH.

(Pyrimidine)
~1.3 - 2.0 [3]Weakly basic. Requires strong acid to protonate ring.
Stability Acid Stable / Base SensitiveAvoid pH > 12. Avoid NaOH/KOH.

Visualization of the SCX Workflow:

SCX_Workflow Step1 Load Sample (MeOH/H2O) Step2 SCX Cartridge (R-SO3H) Step1->Step2 Step3 Wash (MeOH) Step2->Step3 Step5 Elute (NH3 / MeOH) Step2->Step5 Switch Solvent Step4 Waste (Excess HCl + Impurities) Step3->Step4 Eluent Step6 Product (Free Base) Step5->Step6 Collect

Figure 2: The "Catch and Release" purification mechanism.

Part 4: Troubleshooting & FAQs

Q: I neutralized the salt, but my yield is <10%. Where is my compound? A: It is likely still in the aqueous phase.[2]

  • Diagnosis: Small pyrimidine amines are "water-loving."

  • Fix: Saturate the aqueous phase with NaCl ("salting out") before extraction. Use the DCM:IPA (3:1) solvent system described in Method B. Alternatively, lyophilize the water and triturate the solid residue with warm Isopropanol.

Q: Can I use Amberlyst A21 (Weak Base Resin)? A: Yes.

  • Protocol: Slurry the dihydrochloride salt in Methanol with Amberlyst A21 (free base form). The resin will scavenge the HCl.

  • Pros: Very gentle.

  • Cons: Hard to control stoichiometry. It will likely take you all the way to the free base. If you want the monohydrochloride, this is difficult to control.

Q: The product is an oil after removing HCl. Is this normal? A: Yes. The free base of 1-(Pyrimidin-4-yl)ethanamine is likely a viscous oil or low-melting solid.

  • Verification: Run an NMR in

    
    . If the peaks are sharp and the integration matches, the oil is your pure product. If you need a solid, consider forming a different salt (e.g., Oxalate or Fumarate) which often crystallize better than Chlorides.
    

Q: Why do you warn against NaOH? A: Pyrimidines are


-deficient heterocycles. The positions 2, 4, and 6 are susceptible to nucleophilic attack. At high pH, hydroxide ions can attack the ring carbon, leading to ring-opening reactions or the formation of pyrimidinols [1]. Carbonate bases (

~10) are strong enough to deprotonate the amine but weak enough to spare the ring.
References
  • Brown, D. J. (1994). The Pyrimidines. Wiley-Interscience. (Detailed mechanisms of pyrimidine ring instability in strong base).
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

  • Evans, D. A. (2005). Evans pKa Table. Harvard University.

  • Biotage. (2024). Strategies for Flash Purification of Ionizable Compounds.

Sources

Optimization

Purification methods for 1-(Pyrimidin-4-yl)ethanamine derivatives

Technical Support Center: Purification of 1-(Pyrimidin-4-yl)ethanamine Derivatives Status: Active Ticket ID: PUR-PYR-004 Assigned Specialist: Senior Application Scientist, Separation Sciences Executive Summary: The "Stic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-(Pyrimidin-4-yl)ethanamine Derivatives

Status: Active Ticket ID: PUR-PYR-004 Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary: The "Sticky" Amine Challenge

Purifying 1-(Pyrimidin-4-yl)ethanamine derivatives presents a dual physiochemical challenge. You are dealing with a molecule containing a weakly basic pyrimidine ring (pKa ~1.3–2.0) and a strongly basic primary aliphatic amine (pKa ~9.0–9.5).

  • The Trap: The aliphatic amine protonates surface silanols (Si-OH) on silica gel, causing severe peak tailing (streaking) and co-elution with impurities.

  • The Solution: You must suppress this ionization or mask the silanols.

  • The Stability Risk: The pyrimidine ring, particularly if substituted with halogens (Cl/Br), is electron-deficient and prone to nucleophilic aromatic substitution (

    
    ) under harsh basic conditions or high heat.
    

Module 1: Flash Chromatography Troubleshooting

User Question: "My compound streaks from the baseline to the solvent front on TLC and column. Standard DCM/MeOH gradients aren't working. How do I fix the peak shape?"

Root Cause Analysis

The aliphatic amine on the ethyl linker is forming hydrogen bonds and ionic interactions with the acidic silica surface. Standard methanol gradients are insufficient to break these interactions.

Protocol: The "Amine-Modified" Silica System

Do not just add base to your mobile phase; you must equilibrate the stationary phase.

Step-by-Step Methodology:

  • Select Modifier: Use Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) .

    • Recommendation: Use NH₄OH (28-30% aq) for DCM/MeOH gradients. It is more volatile than TEA and less likely to form difficult-to-remove salts.

  • Pre-Treatment (The "Self-Validating" Step):

    • Flush the silica column with 3 CV (Column Volumes) of the mobile phase containing 1% modifier before loading your sample.

    • Validation: Check the pH of the eluent exiting the column. It must be basic (pH > 8). If it is neutral, the silica is still "eating" your base.

  • Elution Gradient:

    • Solvent A: DCM

    • Solvent B: 10:1 MeOH:NH₄OH

    • Gradient: 0% to 10% B over 15 CV.

Data: Modifier Efficacy Comparison

ModifierConcentrationProsCons
None N/ACheapSevere tailing; poor recovery.
Triethylamine (TEA) 1-2%Soluble in Hex/EtOAcHard to remove (high BP); forms salts.
NH₄OH (aq) 0.5-1%Volatile; clean NMRImmiscible in Hexane; requires DCM/MeOH.
Amine-Bonded Silica N/ANo modifier neededExpensive; lower loading capacity.

Module 2: Chiral Resolution (Enantiomeric Purity)

User Question: "I have a racemic mixture of the 1-(Pyrimidin-4-yl)ethanamine. How do I separate the (R) and (S) enantiomers without expensive chiral chromatography?"

Technique: Diastereomeric Salt Crystallization

Since your molecule is a base, you can resolve it using a chiral acid. The 1-phenylethylamine substructure (present in your molecule) mimics the classic resolving agent structure, making it highly amenable to tartaric acid resolution.

Experimental Workflow:

  • Screening: Dissolve 100 mg of racemate in EtOH. Add 0.5 eq of L-(+)-Tartaric acid .

  • Observation: Look for rapid precipitation. If no solid forms, try Dibenzoyl-L-tartaric acid (creates a more lipophilic salt).

  • Recrystallization:

    • Heat the suspension until the salt dissolves (approx. 70°C).

    • Cool slowly to RT over 4 hours.

    • Filter the crystals (usually one diastereomer crystallizes preferentially).

  • Free-Basing: Treat the solid with 1M NaOH and extract with DCM to recover the enriched enantiomer.

ChiralResolution Start Racemic Mixture (Free Base) Agent Add Chiral Acid (L-Tartaric or Dibenzoyl-Tartaric) Start->Agent Solvent Solvent: EtOH or MeOH/H2O Agent->Solvent Heat Heat to Reflux (Dissolve completely) Solvent->Heat Cool Slow Cool to RT (4-12 hours) Heat->Cool Filter Filter Precipitate Cool->Filter Check Check ee% of Solid (Chiral HPLC) Filter->Check Liquor Mother Liquor (Enriched in Enantiomer B) Filter->Liquor Recryst Recrystallize Solid Check->Recryst ee < 98% FreeBase Free Base (NaOH) Yields Enantiomer A Check->FreeBase ee > 98%

Figure 1: Decision tree for classical resolution of chiral amines via diastereomeric crystallization.

Module 3: Removing Palladium (Pd) Impurities

User Question: "I synthesized the pyrimidine core via Suzuki coupling. My product is dark, and I suspect high residual Pd. Column chromatography didn't remove it."

The Mechanism

Pyrimidine nitrogens and the exocyclic amine are excellent ligands for Palladium. They coordinate to the metal, dragging it through the silica column along with your product.

The Fix: Scavenger Resins vs. Extraction

Do not rely on crystallization alone, as Pd can occlude within the crystal lattice.

Protocol A: Thiol-Silica Scavenging (Recommended)

  • Dissolve crude product in THF or MeOH (10 mL/g).

  • Add SiliaMetS® Thiol or MP-TMT resin (0.5 eq relative to expected Pd mass, or 10% w/w of crude).

  • Stir at 40°C for 4 hours. Note: Pyrimidines are stable to thiols.

  • Filter through a 0.45 µm PTFE frit.

  • Validation: The filtrate should be colorless or pale yellow. Dark color indicates residual Pd.

Protocol B: Chelation Extraction (Low Cost)

  • Dissolve product in DCM.

  • Wash with 5% aqueous Na₂EDTA or N-Acetylcysteine solution (pH adjusted to 7).

  • The aqueous layer will turn dark/colored as it pulls the Pd complex.

Module 4: Isolation & Salt Formation (Avoiding the "Oil")

User Question: "My pure product is an oil that won't solidify. How do I get a handleable solid?"

Reasoning

1-(Pyrimidin-4-yl)ethanamine derivatives are often low-melting solids or oils due to the flexible ethyl linker and lack of intermolecular hydrogen bonding in the free base form.

Recommended Salts

Avoid HCl if your compound is hygroscopic (common with pyrimidines).

  • Oxalate Salt: Often yields highly crystalline, non-hygroscopic solids.

    • Method: Dissolve free base in EtOAc. Add 1 eq of Oxalic acid dissolved in hot EtOH. Cool to precipitate.

  • Fumarate Salt: Pharmaceutically acceptable and good for stability.

    • Method: Similar to oxalate, but requires heating to dissolve fumaric acid (low solubility in EtOAC).

References

  • Biotage. (2023).[1][2][3] How do I purify ionizable organic amine compounds using flash column chromatography?Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis. Link

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (General reference for amine resolution).
  • PubChem. (2025).[4] Compound Summary: 4-Aminopyrimidine (Physiochemical properties).[4][5]Link

  • Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link

Sources

Troubleshooting

Resolving hygroscopicity issues with 1-(Pyrimidin-4-yl)ethanamine dihydrochloride

Technical Support Center: Handling 1-(Pyrimidin-4-yl)ethanamine Dihydrochloride Topic: Resolving Hygroscopicity & Deliquescence in Pyrimidine-Ethanamine Salts Document ID: TSC-2024-PYR-04 Classification: Technical Applic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling 1-(Pyrimidin-4-yl)ethanamine Dihydrochloride

Topic: Resolving Hygroscopicity & Deliquescence in Pyrimidine-Ethanamine Salts Document ID: TSC-2024-PYR-04 Classification: Technical Application Guide (Level 3)

Executive Summary

1-(Pyrimidin-4-yl)ethanamine dihydrochloride is a critical intermediate in medicinal chemistry, often used as a chiral building block. However, like many amine hydrochlorides, it exhibits significant hygroscopicity (rapid moisture uptake) and deliquescence (dissolving in absorbed moisture). This behavior compromises stoichiometric accuracy, catalytic efficiency, and long-term stability.

This guide provides a scientifically grounded troubleshooting framework for researchers encountering "wet" or "sticky" batches of this compound.

Module 1: The Mechanistic "Why"

Q: Why does this specific salt turn into a liquid so quickly?

A: The phenomenon is driven by the thermodynamics of the crystal lattice versus hydration energy.

  • Hydrogen Bonding: The dihydrochloride form provides two chloride ions (

    
    ) and a protonated pyrimidine/amine system. Chloride ions are "hard" bases that form extremely strong hydrogen bonds with water molecules from the atmosphere.
    
  • Critical Relative Humidity (CRH): This salt likely has a low CRH (often

    
     for similar amine hydrochlorides). If the ambient humidity exceeds this threshold, the crystal lattice collapses as the energy gained by solvating the ions (hydration enthalpy) exceeds the lattice energy holding the crystal together.
    
  • Autocatalytic Uptake: Once a microscopic layer of liquid water forms on the crystal surface, the vapor pressure above that solution is lower than the partial pressure of water in the air, accelerating further moisture absorption until the solid dissolves completely (deliquescence).

Module 2: Immediate Triage (Troubleshooting)

Scenario A: "My solid has turned into a sticky gum or oil."

Status: Critical (Stoichiometry is compromised). Action: Do not attempt to scrape or weigh the gum. You must perform a Rescue Drying Protocol .

Protocol 1: Azeotropic Drying (The Gold Standard) Best for: Severely deliquesced samples where vacuum drying alone fails.

  • Dissolution: Dissolve the entire "wet" sample in a flask using anhydrous methanol (MeOH). The goal is to get a homogeneous solution.

  • Evaporation: Concentrate the solution on a rotary evaporator to remove the bulk MeOH and water.

  • The Chase: Add anhydrous toluene (approx. 10 mL per gram of compound) to the residue.

  • Azeotrope: Rotovap the toluene. Toluene forms a positive azeotrope with water (boiling point 85°C, composition ~20% water), effectively "carrying" the water out of the salt.

  • Repeat: Perform the toluene chase 3 times.

  • Final Dry: The residue should turn into a white/off-white solid. Place under high vacuum (

    
     mbar) for 12–24 hours.
    
Scenario B: "The powder is clumping but not liquid."

Status: Warning (Surface moisture present). Action: Static Desiccation.

Protocol 2: Aggressive Desiccation Best for: Routine maintenance of slightly clumped solids.

Drying AgentEfficiencyNotes
Phosphorus Pentoxide (

)
Highest Chemically reacts with water.[1] Essential for amine HCl salts.
KOH Pellets HighGood for amine salts (scavenges acid traces), but less effective for bulk water.
Silica Gel LowIneffective for deliquescent salts; do not use.

Steps:

  • Place the open vial in a vacuum desiccator.

  • Use a tray of fresh

    
     as the desiccant.
    
  • Apply high vacuum.[2][3] If available, gently heat the desiccator to 40–45°C to drive off lattice-bound water.

Module 3: Handling & Weighing Strategies

Q: How do I weigh this without it gaining weight on the balance?

A: Standard weighing boats are insufficient. You must isolate the environment.

Technique: The "Difference Weighing" Method

  • Tare a sealed vial containing your bulk compound.

  • Quickly remove an estimated amount and place it into your reaction vessel.

  • Immediately reseal the bulk vial and weigh it again.

  • Calculate:

    
    .
    
    • Why? This measures what left the vial. Even if the powder absorbs water in the reaction vessel, you know exactly how much starting material you dispensed.

Technique: Inert Gas Blanket

  • If a glovebox is unavailable, use an inverted funnel connected to an Argon line clamped above your balance pan. This creates a localized curtain of dry gas, suppressing local humidity during the transfer.

Module 4: Long-Term Prevention (Salt Switching)

Q: This HCl salt is impossible to work with. Can I change it?

A: Yes. If the dihydrochloride is operationally prohibitive, convert it to a less hygroscopic salt form.

Comparative Salt Properties for Amines

Salt Anion Hygroscopicity Risk Crystallinity Recommendation

| Dihydrochloride (


)  | Severe  | High (initially) | Default commercial form, but unstable in air. |
| Fumarate  | Low | Moderate/High | Excellent alternative.  Often non-hygroscopic. |
| Tartrate  | Low | High | Good for chiral resolution; stable solid. |
| Tosylate  | Low | High | Very stable, but high molecular weight adds bulk. |

Protocol 3: In-Situ Free Basing (For Synthesis) Instead of drying the salt, neutralize it directly in the reaction:

  • Dissolve the "wet" dihydrochloride in your reaction solvent.

  • Add a stoichiometric excess of a base scavenger (e.g.,

    
    , DIPEA, or 
    
    
    
    ).
  • The free amine is generated in situ.

  • Note: You must determine the actual molar content of the wet salt first (see Module 5).

Module 5: Analytical Verification

Q: How do I know the exact purity if it has absorbed water?

A: You cannot rely on weight. You must use an internal standard.

Protocol 4: qNMR (Quantitative NMR)

  • Weigh approx. 10-15 mg of the "wet" salt.

  • Weigh approx. 10-15 mg of a dry internal standard (e.g., Dimethyl sulfone or 1,3,5-Trimethoxybenzene).

  • Dissolve both in

    
     or 
    
    
    
    .
  • Integrate the signals.[4]

  • Calculate:

    
    
    (Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molecular Weight,
    
    
    =Weight).

Visual Workflow: Decision Logic for Handling

G Start Start: Batch Inspection StateCheck State of Matter? Start->StateCheck FreeFlow Free-Flowing Powder StateCheck->FreeFlow Dry Clumped Clumped / Sticky StateCheck->Clumped Moist Liquid Liquid / Deliquesced StateCheck->Liquid Wet Weighing Use 'Difference Weighing' Technique FreeFlow->Weighing Desiccate Desiccate over P2O5 (Vacuum, 24h) Clumped->Desiccate Azeotrope Azeotropic Drying (MeOH -> Toluene Chase) Liquid->Azeotrope Storage Store: Sealed, -20°C Secondary Containment Weighing->Storage Desiccate->Weighing qNMR Perform qNMR for Exact Stoichiometry Azeotrope->qNMR qNMR->Weighing

Caption: Decision matrix for processing 1-(Pyrimidin-4-yl)ethanamine dihydrochloride based on physical state.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 56592977, 1-(Pyrimidin-4-yl)ethanamine. Retrieved from [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use (2nd ed.). Wiley-VCH. (Standard reference for salt hygroscopicity and counter-ion selection).
  • Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals. Pergamon Press. (Source for azeotropic drying protocols).

Sources

Optimization

Technical Support Center: NMR Interpretation of Dihydrochloride Salts

This guide functions as a specialized Technical Support Center for researchers analyzing dihydrochloride (2HCl) salts via NMR. It is structured to provide immediate, high-level troubleshooting and mechanistic insight wit...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers analyzing dihydrochloride (2HCl) salts via NMR. It is structured to provide immediate, high-level troubleshooting and mechanistic insight without adhering to generic templates.

Current Status: Operational Agent: Senior Application Scientist (Spectroscopy Division) Ticket Topic: Discrepancies in Chemical Shifts (


) upon 2HCl Salt Formation

Introduction: The "Salt Effect" Landscape

User Context: You have converted a basic small molecule (likely containing two nitrogenous centers) into its dihydrochloride salt to improve solubility or bioavailability. The Problem: The NMR spectrum of the salt differs significantly from the free base. Peaks have shifted, broadened, or disappeared. You need to verify:

  • Did the salt form correctly?

  • Is it a mono- or dihydrochloride?

  • Are the shifts due to protonation or solvent effects?

Core Principle: Protonation of a basic nitrogen removes electron density from the nitrogen lone pair, transmitting an inductive deshielding effect to adjacent nuclei. This results in a predictable downfield shift (higher ppm) for


 and 

protons.

Quick Reference: Expected Shift Matrix

Use this table to validate your observations. These values represent typical ranges for aliphatic and aromatic amines upon conversion to HCl salts.

Table 1: Diagnostic Shift Trends (Free Base HCl Salt)
Nucleus / PositionDirection of ShiftTypical Magnitude (

)
Mechanistic Cause

H (

-position)
Downfield (+) +0.4 to +1.0 ppmInductive withdrawal by cationic Nitrogen (

).

H (

-position)
Downfield (+) +0.2 to +0.5 ppmAttenuated inductive effect.

H (Aromatic)
Downfield (+) +0.1 to +0.5 ppmPerturbation of ring current/electron density.

C (

-position)
Variable -2.0 to +3.0 ppmComplex balance of steric and inductive terms (less reliable than

H).

N (Pyridine-like)
Upfield (-) -80 to -100 ppmDefinitive: Loss of lone pair paramagnetic shielding.
Exchangeable NH New Signal 8.0 - 10.0 ppmFormation of

(often broad triplet/singlet).

Tech Note: If you observe shifts smaller than these ranges (e.g., < 0.1 ppm) for


-protons, suspect incomplete salt formation or rapid exchange due to wet solvents.

Visualizing the Mechanism

The following diagram illustrates the logical flow of interpreting these shifts and the decision process when data is ambiguous.

SaltAnalysis Start Start: Compare Free Base vs. Salt CheckSolvent Are solvents identical? Start->CheckSolvent SolventMismatch WARNING: Solvent Effect Masks Salt Effect CheckSolvent->SolventMismatch No (e.g., CDCl3 vs DMSO) AnalyzeAlpha Analyze Alpha-Protons (H-C-N) CheckSolvent->AnalyzeAlpha Yes SolventMismatch->AnalyzeAlpha Proceed with Caution ShiftLarge Shift > 0.5 ppm (Downfield) AnalyzeAlpha->ShiftLarge Observed ShiftSmall Shift < 0.1 ppm AnalyzeAlpha->ShiftSmall Observed CheckStoich Check Stoichiometry (Mono vs Di) ShiftLarge->CheckStoich ResultFail Issue: Free Base or Weak Salt ShiftSmall->ResultFail ResultSuccess Confirmed: Salt Formation CheckStoich->ResultSuccess Integral Ratio Correct

Caption: Decision logic for validating salt formation based on solvent consistency and chemical shift magnitude.

Troubleshooting Guides (FAQ Format)

Issue A: "My peaks moved, but I changed solvents from CDCl to DMSO-d ."

Diagnosis: You are conflating Solvent Effects with Salt Effects .

  • Explanation: DMSO is a hydrogen-bond acceptor. It can deshield protons in the free base even without acid present, mimicking a salt shift. Conversely, solvent polarity changes can shift peaks upfield, canceling out the downfield salt shift.

  • Solution: You must compare "Apples to Apples."

    • Run the Free Base in DMSO-d

      
       (even if soluble in CDCl
      
      
      
      ).
    • If the Free Base is insoluble in the salt solvent (e.g., D

      
      O), use MeOD  (Methanol-d
      
      
      
      ) as a bridge solvent where both species are likely soluble.
Issue B: "I don't see the protons."

Diagnosis: Rapid Chemical Exchange.[1]

  • Explanation: Ammonium protons (

    
    ) are acidic. If your solvent contains residual water (HDO peak) or is protic (MeOD), the 
    
    
    
    protons exchange with the solvent deuterium faster than the NMR timescale.
  • Solution:

    • Dry the sample: Ensure the salt is strictly anhydrous.

    • Change Solvent: Use anhydrous DMSO-d

      
        or CD
      
      
      
      CN
      (Acetonitrile-d
      
      
      ).
    • Lower Temperature: Cooling the probe to 273 K or 250 K slows the exchange rate, often sharpening the broad

      
       peak into a visible triplet (if primary amine) or singlet.
      
Issue C: "Is it a Mono- or Dihydrochloride?"

Diagnosis: Stoichiometric Ambiguity.

  • Explanation: If your molecule has two nitrogens with different pKa values, the second equivalent of HCl might not fully protonate the weaker base, or it might be in equilibrium.

  • Solution: Perform the In-Situ NMR Titration (Protocol below).

Experimental Protocol: In-Situ NMR Titration

This is the "Self-Validating System" to definitively prove salt stoichiometry and shift assignment.

Objective: Observe the progressive shift of signals as acid is added, confirming the formation of Mono- then Di-salt.

Reagents:

  • Compound (Free Base): ~10 mg

  • Solvent: DMSO-d

    
     (0.6 mL)
    
  • Titrant: dilute DCl in D

    
    O OR anhydrous HCl in Dioxane (preferred for solubility).
    

Workflow:

  • T0 (Baseline): Acquire

    
    H spectrum of the Free Base in the NMR tube.
    
  • T1 (0.5 eq): Add 0.5 equivalents of acid directly to the tube. Cap and invert 5x. Acquire spectrum.

  • T2 - T5: Repeat additions to reach 1.0, 1.5, 2.0, and 3.0 equivalents.

  • Analysis: Overlay the spectra (Stack Plot).

    • Observation: If the shifts stop changing after 1.0 eq, the second nitrogen is too weak to protonate or pKa < solvent acidity.

    • Observation: If shifts continue to 2.0 eq and then plateau, you have a stable Dihydrochloride.

Advanced Characterization: The N "Nuclear Option"

If proton NMR is ambiguous (e.g., overlapping methylene signals),


N HMBC is the definitive arbiter.
  • Method:

    
    H-
    
    
    
    N HMBC (Natural Abundance).
  • Why it works: Nitrogen chemical shifts are incredibly sensitive to protonation.

  • The Rule:

    • Pyridine/Imine N: Protonation causes a massive Upfield Shift (~100 ppm).[2]

    • Aliphatic Amine N: Protonation causes a moderate Upfield Shift (10-20 ppm) in most cases (though solvent dependent).

Visualizing the


N Pathway: 

NitrogenShift FreeBase Free Base Nitrogen PyridineType Pyridine-Type N (sp2) FreeBase->PyridineType AmineType Aliphatic Amine N (sp3) FreeBase->AmineType Acid + HCl ShiftPy Huge Upfield Shift (-100 ppm) PyridineType->ShiftPy Protonation ShiftAm Moderate Upfield Shift (-10 to -20 ppm) AmineType->ShiftAm Protonation

Caption: Differential


N NMR shifts for aromatic vs. aliphatic nitrogen upon salt formation.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[2] (Standard text for chemical shift additivity rules).

  • Reich, H. J. (n.d.). Structure Determination Using NMR. University of Wisconsin-Madison. Retrieved from [Link] (Authoritative database for chemical shift trends and solvent effects).

  • Popov, K., et al. (2006). Guidelines for NMR Measurements for Determination of High and Low pKa Values. Pure and Applied Chemistry, 78(3), 663–675. [Link] (Protocol validation for NMR titrations).

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Source for counter-ion selection and solubility profiles).

Sources

Reference Data & Comparative Studies

Validation

H-NMR characterization of 1-(Pyrimidin-4-yl)ethanamine dihydrochloride vs free base

Topic: H-NMR Characterization of 1-(Pyrimidin-4-yl)ethanamine: Dihydrochloride Salt vs. Free Base Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: H-NMR Characterization of 1-(Pyrimidin-4-yl)ethanamine: Dihydrochloride Salt vs. Free Base Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists

Executive Summary

1-(Pyrimidin-4-yl)ethanamine is a critical chiral building block in the synthesis of kinase inhibitors and other bioactive heterocycles. In drug development, this intermediate is frequently supplied as a stable dihydrochloride salt (


) . However, subsequent nucleophilic substitution or coupling reactions often require the free base  form.

Confusing the NMR signatures of these two forms is a common analytical pitfall. The protonation of both the primary amine and the pyrimidine ring induces significant chemical shift perturbations (deshielding), dramatically altering the spectral landscape. This guide provides a definitive technical comparison to validate the identity and purity of both forms.

Theoretical Framework: The Physics of the Shift

To interpret the spectra correctly, one must understand the electronic environments driving the chemical shifts (


).[1]
  • The Free Base (Neutral): The pyrimidine ring is electron-deficient but neutral. The primary amine (

    
    ) has a lone pair that shields the adjacent methine (
    
    
    
    -CH) proton.
  • The Dihydrochloride Salt (Cationic):

    • Amine Protonation: The primary amine becomes an ammonium cation (

      
      ). The positive charge exerts a strong inductive electron-withdrawing effect, deshielding the 
      
      
      
      -CH and
      
      
      -CH
      
      
      protons (downfield shift).
    • Ring Protonation: Pyrimidine is a weak base (

      
      ). In a dihydrochloride salt, the ring nitrogen is protonated. This delocalizes positive charge across the aromatic system, causing a massive downfield shift of the aromatic protons (H2, H5, H6).
      
Visualizing the Electronic Environments

G cluster_0 Free Base (Neutral) cluster_1 Dihydrochloride Salt (Cationic) FB Neutral Amine (-NH2) Lone Pair Shielding Result: Upfield Shifts Salt Ammonium (-NH3+) & Pyridinium (+) Inductive Deshielding Result: Downfield Shifts FB->Salt Addition of HCl (Protonation) Salt->FB Base Extraction (Deprotonation)

Figure 1: Cycle of protonation states affecting NMR chemical environments.

Comparative H-NMR Data

The following data compares the characteristic chemical shifts. Note that exact values may vary slightly (


 ppm) depending on concentration and specific solvent water content.

Solvent Systems:

  • Free Base: Typically run in Chloroform-

    
     (
    
    
    
    )
    .
  • Salt: Typically run in DMSO-

    
      or Deuterium Oxide (
    
    
    
    )
    due to solubility.
Table 1: Characteristic Chemical Shifts ( , ppm)
Proton AssignmentFree Base (

)
Salt (

) in DMSO-


(Shift Effect)
Multiplicity
H2 (Pyrimidine) ~ 9.10~ 9.30 – 9.45+0.2 – 0.35 Singlet (s)
H6 (Pyrimidine) ~ 8.65~ 8.90 – 9.05+0.25 – 0.4 Doublet (d)
H5 (Pyrimidine) ~ 7.35~ 7.80 – 8.00+0.45 – 0.65 Doublet (d)

-CH (Methine)
~ 4.20~ 4.60 – 4.80+0.4 – 0.6 Quartet (q)

-CH

(Methyl)
~ 1.45~ 1.60+0.15 Doublet (d)
Amine (-NH) ~ 1.80 (Broad/Invisible)~ 8.50 – 8.80Distinct Broad Singlet (br s)

Critical Diagnostic: The most obvious indicator of the salt form in DMSO is the appearance of a broad ammonium signal near 8.5 ppm (integrating to 3H) and the significant downfield shift of the H5 aromatic proton .

Experimental Protocol: Conversion & Validation

To obtain a clean NMR of the free base from the commercial dihydrochloride salt, you cannot simply dissolve it in


 (it will not dissolve). You must perform a "free-basing" extraction.
Protocol: Rapid Free-Base Isolation for NMR

Objective: Convert 50 mg of 1-(Pyrimidin-4-yl)ethanamine


 to free base for characterization.
  • Dissolution: Dissolve 50 mg of the dihydrochloride salt in 2 mL of distilled water.

  • Basification: Add saturated aqueous

    
     or 
    
    
    
    dropwise until pH
    
    
    10-12.
    • Observation: The solution may become slightly cloudy or oily as the free amine liberates.

  • Extraction: Add 2 mL of Dichloromethane (DCM) or Chloroform. Shake vigorously for 1 minute.

  • Separation: Allow layers to separate. Collect the lower organic layer.

  • Drying: Pass the organic layer through a small plug of anhydrous

    
     (cotton plugged pipette).
    
  • Evaporation: Evaporate the solvent under a gentle stream of nitrogen or rotary evaporation (Caution: The free base is a low-molecular-weight amine and can be semi-volatile; do not apply high vacuum for extended periods).

  • Analysis: Re-dissolve the residue immediately in

    
     for NMR.
    
Workflow Diagram

Protocol Start Start: Amine 2HCl Salt (Solid) Step1 Dissolve in H2O Start->Step1 Step2 Add Base (NaOH/Na2CO3) pH > 10 Step1->Step2 Deprotonation Step3 Extract with DCM/CHCl3 Step2->Step3 Partitioning Step4 Dry Organic Layer (Na2SO4) Step3->Step4 Step5 Evaporate Solvent (Gentle N2 stream) Step4->Step5 End Result: Free Base Oil Ready for CDCl3 NMR Step5->End

Figure 2: Step-by-step extraction protocol for analytical characterization.

Troubleshooting & Common Artifacts

  • Water Peak in DMSO: The dihydrochloride salt is hygroscopic. Expect a large water peak in DMSO-

    
     around 3.33 ppm .
    
  • Missing Amine Peak: In

    
    , the 
    
    
    
    protons exchange rapidly with deuterium and will not appear in the spectrum. Use DMSO-
    
    
    if you need to quantify the ammonium protons.[2]
  • Residual Solvent: If using the extraction protocol above, look for DCM (singlet at ~5.30 ppm) or Chloroform (singlet at ~7.26 ppm) impurities.

References

  • General NMR Shift Principles: Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem.1997 , 62, 7512–7515. Link

  • Pyrimidine Characterization: "1-(pyrimidin-4-yl)ethan-1-amine dihydrochloride."[3] PubChemLite Compound Summary. Link

  • Amine Salt vs. Base Shifts: Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th Ed.; John Wiley & Sons, 2005. (General Reference for Amine Deshielding Effects).

Sources

Comparative

LC-MS identification of impurities in 1-(Pyrimidin-4-yl)ethanamine samples

An In-Depth Technical Guide to the LC-MS Identification of Impurities in 1-(Pyrimidin-4-yl)ethanamine Samples A Senior Application Scientist's Comparative Guide to Method Selection In the landscape of pharmaceutical deve...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the LC-MS Identification of Impurities in 1-(Pyrimidin-4-yl)ethanamine Samples

A Senior Application Scientist's Comparative Guide to Method Selection

In the landscape of pharmaceutical development, ensuring the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality control checkpoint; it is a fundamental pillar of drug safety and efficacy.[1][2] Impurities, defined by regulatory bodies like the FDA as any component of a drug substance that is not the chemical entity defined as the API, can arise from various sources including raw materials, synthetic by-products, and degradation.[3][4] For a molecule like 1-(Pyrimidin-4-yl)ethanamine, a key building block in the synthesis of various pharmaceutically active compounds, a robust analytical strategy for impurity profiling is critical.

This guide provides a comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the identification and quantification of impurities in 1-(Pyrimidin-4-yl)ethanamine. We will move beyond a simple listing of techniques to explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

Understanding the Target Analyte and its Potential Impurities

1-(Pyrimidin-4-yl)ethanamine is a primary amine featuring a basic pyrimidine ring. Its structure presents specific analytical challenges, including high polarity and potentially poor UV chromophores for certain impurities, making LC-MS an ideal analytical tool.[5] Impurities can be broadly categorized as organic, inorganic, and residual solvents.[4][] Organic impurities are of primary concern and often stem from the synthesis route. A common synthesis might involve the reaction of 4-chloropyrimidine with a suitable amine precursor. Potential impurities could therefore include:

  • Starting Material Residues: Unreacted 4-chloropyrimidine.

  • Reaction By-products: Isomeric variants or products from side-reactions.[7]

  • Degradation Products: Formed through hydrolysis, oxidation, or photolytic cleavage.[1][2]

A Comparative Analysis of LC-MS Platforms

The choice of an MS detector is dictated by the analytical objective. While a simple UV detector can quantify known impurities, it lacks the specificity and identification power of mass spectrometry.[8] LC-MS combines the powerful separation of liquid chromatography with the sensitive and specific detection of mass spectrometry, making it the cornerstone of modern impurity profiling.[9][10]

LC-Single Quadrupole MS (LC-MS): The Workhorse for Known Impurity Analysis

A single quadrupole mass spectrometer is a robust and cost-effective tool for targeted analysis. It works by filtering ions based on their mass-to-charge ratio (m/z).

  • Expertise & Experience: This platform is best employed when reference standards for potential impurities are available. Its primary strength lies in confirming the presence and quantifying known impurities with high reliability.[11] Peak tracking by m/z is significantly more reliable than by UV spectra alone, especially for impurities with similar spectral profiles.[12]

  • Trustworthiness: Method validation for a single quad system is straightforward, typically involving assessments of specificity, linearity, accuracy, and precision as per ICH guidelines.[13][14]

  • Limitations: It provides only nominal mass information, making it unsuitable for the structural elucidation of unknown impurities.

LC-Tandem MS (LC-MS/MS): The Standard for Trace-Level Quantification

Tandem mass spectrometry, typically using a triple quadrupole (QqQ) instrument, offers unparalleled sensitivity and selectivity through Multiple Reaction Monitoring (MRM).

  • Expertise & Experience: This is the technique of choice for quantifying trace-level impurities, particularly potential genotoxic impurities (GTIs), which have strict control limits (e.g., ≤1.5 µ g/day ).[1][15] The selectivity of monitoring a specific precursor-to-product ion transition minimizes matrix interference, which is crucial when analyzing an API at high concentration.[15][16]

  • Trustworthiness: The high selectivity and sensitivity allow for the development of methods with very low limits of detection (LOD) and quantification (LOQ).[13][15] Validation follows established guidelines, ensuring the method is reliable for its intended purpose.[17]

  • Limitations: Like the single quad, LC-MS/MS is a targeted technique. It requires prior knowledge of the impurity's mass and fragmentation behavior, making it less suitable for discovering novel, unexpected impurities.

LC-High-Resolution MS (LC-HRMS): The Gold Standard for Unknown Identification

High-resolution mass spectrometry, utilizing analyzers like Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements (typically <5 ppm).

  • Expertise & Experience: LC-HRMS is the definitive tool for identifying unknown impurities.[18] An accurate mass measurement allows for the generation of a unique elemental formula, significantly narrowing the list of possible structures.[18] Subsequent MS/MS fragmentation experiments on the same platform provide the final pieces of the structural puzzle.

  • Trustworthiness: The ability to provide sub-ppm mass accuracy offers a high degree of confidence in the proposed elemental composition of an unknown impurity.[18] This is a self-validating system where the accuracy of the mass measurement confirms the identity.

  • Limitations: The cost of instrumentation is higher, and data analysis can be more complex than with quadrupole systems. While highly sensitive in full-scan mode, it may not reach the same targeted LOQs as a triple quadrupole in MRM mode for all compounds.[5]

Experimental Protocols & Data Comparison

A successful impurity analysis relies on a well-developed chromatographic method coupled with optimized mass spectrometry conditions. Since many pharmacopoeia HPLC methods use non-volatile buffers (e.g., phosphate), a new MS-compatible method is often required, typically using volatile buffers like ammonium formate or formic acid.[18]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing & Identification prep Dissolve API sample in Diluent (e.g., H2O/ACN) lc LC Separation (Reversed-Phase C18) prep->lc ms MS Detection (Full Scan & MS/MS) lc->ms proc Feature Extraction (Find all peaks) ms->proc id Impurity Identification proc->id elucidate Structure Elucidation (Accurate Mass & Fragmentation) id->elucidate quant Quantification (Targeted Analysis) elucidate->quant elucidate->quant Define for Routine QC G goal What is the Analytical Goal? is_known Are Impurities Known & Standards Available? goal->is_known is_trace Is Trace-Level GTI Quantification Needed? is_known->is_trace Yes hrms Use LC-HRMS (Q-TOF / Orbitrap) is_known->hrms No / Unknowns Suspected single_quad Use LC-MS (Single Quad) is_trace->single_quad No triple_quad Use LC-MS/MS (Triple Quad) is_trace->triple_quad Yes

Sources

Validation

A Senior Application Scientist's Guide to Elemental Analysis of Pyrimidine Dihydrochloride Salts

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the precise characterization of active pharmaceutical ingredients (APIs) is paramount. Pyrimidine dihydrochl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise characterization of active pharmaceutical ingredients (APIs) is paramount. Pyrimidine dihydrochloride salts, a class of nitrogen-rich heterocyclic compounds, are significant building blocks in medicinal chemistry.[1][2] Their purity and stoichiometry, particularly the elemental composition of nitrogen and chlorine, directly impact the drug's efficacy, safety, and stability. This guide provides an in-depth comparison of analytical methodologies for the elemental analysis of these challenging compounds, grounded in scientific principles and regulatory expectations.

The Analytical Challenge: Why Pyrimidine Dihydrochloride Salts Require Special Consideration

Pyrimidine dihydrochloride salts present a unique analytical challenge due to their inherent chemical properties:

  • High and Variable Nitrogen Content: As nitrogen-rich heterocyclic compounds, the accurate quantification of nitrogen is essential for confirming the identity and purity of the API.

  • High Chloride Content: The dihydrochloride salt form means a significant portion of the molecular weight is comprised of chloride, which can introduce significant matrix effects and spectral interferences in certain analytical techniques.[3][4]

  • Hygroscopicity: The salt form can make these compounds hygroscopic, necessitating careful sample handling to ensure accurate weighing and prevent skewed results.

  • Regulatory Scrutiny: Both the elemental composition (as part of API characterization) and elemental impurities are under strict regulatory guidelines from bodies like the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[5]

This guide will compare four principal analytical techniques for the determination of nitrogen, chlorine, and trace elemental impurities in pyrimidine dihydrochloride salts:

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): For trace elemental impurities.

  • Combustion Analysis: For the determination of total nitrogen content.

  • Ion Chromatography (IC): For the quantification of the chloride counter-ion.

  • X-Ray Fluorescence (XRF) Spectroscopy: As an alternative or screening tool for chlorine and other elements.

The following workflow provides a high-level overview of the analytical process for a pyrimidine dihydrochloride salt.

Elemental_Analysis_Workflow General Workflow for Elemental Analysis of Pyrimidine Dihydrochloride Salts cluster_0 Sample Reception & Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample Pyrimidine Dihydrochloride Salt Handling Controlled Environment (Low Humidity) Sample->Handling Weighing Accurate Weighing Handling->Weighing ICPMS ICP-MS for Elemental Impurities Weighing->ICPMS Sample Aliquoting Combustion Combustion for Total Nitrogen Weighing->Combustion Sample Aliquoting IC Ion Chromatography for Chloride Weighing->IC Sample Aliquoting XRF XRF for Chlorine/Screening Weighing->XRF Sample Aliquoting Quantification Quantification vs. Reference Standards ICPMS->Quantification Combustion->Quantification IC->Quantification XRF->Quantification Validation Method Validation (ICH Q2(R2)) Report Certificate of Analysis Validation->Report Quantification->Validation

Caption: General workflow for the elemental analysis of pyrimidine dihydrochloride salts.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for Trace Elemental Impurities

ICP-MS is the gold standard for detecting trace elemental impurities due to its exceptionally low detection limits, often in the parts-per-billion (ppb) range.[6][7] For pharmaceutical products, the control of elemental impurities is mandated by ICH Q3D and USP <232>.[5]

The Causality Behind Experimental Choices

Sample Preparation: The goal is to completely decompose the organic matrix to prevent it from interfering with the plasma and to solubilize the target elements.

  • Microwave Digestion: This is the preferred method as it uses sealed vessels, preventing the loss of volatile elements and minimizing contamination.[8] A common and effective digestion mixture for nitrogen-rich organic compounds is a combination of concentrated nitric acid (HNO₃) and hydrochloric acid (HCl). The nitric acid is a strong oxidizing agent that breaks down the organic pyrimidine ring, while the hydrochloric acid helps to stabilize certain elements, particularly the platinum group metals which could be present as catalyst residues. For particularly refractory organic matter, the addition of a small amount of hydrogen peroxide (H₂O₂) can aid in the oxidation process.

Interference Mitigation: The high chloride content in pyrimidine dihydrochloride salts is a primary source of polyatomic interferences in ICP-MS. The most significant is the formation of argon chloride (⁴⁰Ar³⁵Cl⁺), which has the same mass-to-charge ratio as arsenic (⁷⁵As), a critical elemental impurity.[3][4]

  • Collision/Reaction Cell (CRC) Technology: Modern ICP-MS instruments are equipped with CRCs to mitigate these interferences.[3][4] A collision gas (e.g., helium) can be introduced into the cell to break apart polyatomic interferences through kinetic energy discrimination (KED). Alternatively, a reaction gas (e.g., hydrogen) can be used to react with the interfering species, changing their mass and allowing the analyte of interest to pass through unimpeded. For the ArCl⁺ interference on arsenic, using hydrogen as a reaction gas is highly effective.

Experimental Protocol: ICP-MS Analysis
  • Sample Preparation (Microwave Digestion):

    • Accurately weigh approximately 0.1 g of the pyrimidine dihydrochloride salt into a clean microwave digestion vessel.

    • Add 5 mL of concentrated nitric acid and 2 mL of concentrated hydrochloric acid.

    • Seal the vessels and place them in the microwave digestion system.

    • Ramp the temperature to 200°C over 15 minutes and hold for 20 minutes.

    • Allow the vessels to cool to room temperature.

    • Carefully open the vessels and dilute the digested solution to a final volume of 50 mL with deionized water.

  • ICP-MS Analysis:

    • Calibrate the ICP-MS instrument with certified reference standards for the target elemental impurities.

    • Use an appropriate internal standard solution to correct for matrix effects and instrument drift.

    • Analyze the digested sample solutions, ensuring the use of a collision/reaction cell to mitigate chloride-based interferences.

    • Run a blank and a spiked sample to verify the absence of contamination and assess recovery.

Data Summary and Performance
ParameterTypical Performance for ICP-MS
Limit of Detection (LOD) < 1 ppb for most elements
Accuracy (Spike Recovery) 80-120%
Precision (RSD) < 10%
Key Challenge Polyatomic interferences from high chloride matrix
Mitigation Strategy Collision/Reaction Cell Technology

Combustion Analysis for Total Nitrogen

Combustion analysis is a robust and widely used technique for the determination of carbon, hydrogen, nitrogen, and sulfur (CHNS) in organic compounds.[9] For pyrimidine dihydrochloride salts, it is the most direct and accurate method for quantifying total nitrogen content, which is a critical parameter for confirming the compound's identity and purity.

The Causality Behind Experimental Choices

Combustion Process: The sample is combusted at a high temperature (typically ~1000°C) in an oxygen-rich environment. This process breaks down the pyrimidine ring and converts all nitrogen into nitrogen gas (N₂) and nitrogen oxides (NOₓ).[9]

  • Complete Combustion: Ensuring complete combustion is critical for accurate results. Heterocyclic nitrogen compounds can sometimes be difficult to combust completely. Modern elemental analyzers use catalysts, such as chromium oxide, in the combustion tube to ensure the complete oxidation of the sample.[10]

Reduction and Detection: The combustion gases are then passed through a reduction tube containing heated copper, which converts the nitrogen oxides to N₂. The N₂ gas is then quantified using a thermal conductivity detector (TCD).

Experimental Protocol: Combustion Analysis
  • Sample Preparation:

    • Accurately weigh 1-2 mg of the finely ground pyrimidine dihydrochloride salt into a tin capsule.

    • Fold the capsule to enclose the sample and place it in the instrument's autosampler.

  • Instrumental Analysis:

    • Calibrate the instrument using a certified organic nitrogen standard, such as acetanilide or sulfanilamide.

    • Analyze the samples. The instrument will automatically drop the sample into the combustion furnace, and the resulting gases will be carried by a helium stream through the combustion and reduction tubes to the TCD.

    • The software will calculate the nitrogen percentage based on the TCD signal and the calibration.

Data Summary and Performance
ParameterTypical Performance for Combustion Analysis
Accuracy ± 0.3% of the theoretical value
Precision (RSD) < 0.5%
Analysis Time per Sample 3-5 minutes
Key Challenge Ensuring complete combustion of the heterocyclic ring
Mitigation Strategy Use of appropriate combustion catalysts and high temperatures

Ion Chromatography (IC) for Chloride Counter-Ion Quantification

Ion chromatography is a powerful technique for the separation and quantification of ionic species.[11] It is the method of choice for accurately determining the amount of chloride counter-ion in pyrimidine dihydrochloride salts, which is essential for confirming the salt stoichiometry.[12]

The Causality Behind Experimental Choices

Separation Mechanism: The sample is dissolved in an aqueous solution and injected into the IC system. The chloride ions are separated from other anions on an anion-exchange column. The choice of eluent (mobile phase), typically a carbonate/bicarbonate buffer, is crucial for achieving good resolution between the chloride peak and other potential anionic impurities.[13]

Detection: A conductivity detector is most commonly used for detecting the separated ions. To enhance sensitivity, a suppressor is used to reduce the background conductivity of the eluent and convert the analyte ions to a more conductive form.[14]

Experimental Protocol: Ion Chromatography
  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the pyrimidine dihydrochloride salt into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with deionized water.

    • Further dilute an aliquot of this stock solution to bring the chloride concentration within the calibrated range of the instrument (typically 1-50 ppm).

  • IC Analysis:

    • Calibrate the IC system with a series of certified chloride standards.

    • Analyze the prepared sample solutions.

    • The software will integrate the chloride peak and calculate the concentration based on the calibration curve.

Data Summary and Performance
ParameterTypical Performance for Ion Chromatography
Limit of Quantification (LOQ) < 0.1 ppm
Accuracy (Spike Recovery) 95-105%
Precision (RSD) < 2%
Linearity (R²) > 0.999
Key Challenge Potential interference from other anions
Mitigation Strategy Optimization of chromatographic conditions (column, eluent)

X-Ray Fluorescence (XRF) Spectroscopy for Chlorine and Elemental Screening

XRF is a non-destructive analytical technique that can be used for the rapid quantification of elements from sodium to uranium.[6] It can serve as a valuable tool for screening pyrimidine dihydrochloride salts for chlorine content and for detecting the presence of certain elemental impurities.

The Causality Behind Experimental Choices

Principle of Operation: The sample is irradiated with high-energy X-rays, causing the ejection of inner-shell electrons. The resulting vacancies are filled by outer-shell electrons, and the excess energy is emitted as fluorescent X-rays, which are characteristic of each element. The intensity of these fluorescent X-rays is proportional to the concentration of the element in the sample.

Sample Preparation: For powdered samples like pyrimidine dihydrochloride salts, minimal sample preparation is required. The powder can be analyzed directly in a sample cup or pressed into a pellet to ensure a flat and uniform surface for analysis.[15]

Matrix Effects: The accuracy of XRF can be affected by matrix effects, where the presence of other elements in the sample can absorb or enhance the fluorescent X-rays of the analyte.[16] For pyrimidine dihydrochloride salts, the organic matrix (composed of C, H, and N) can scatter the primary X-rays and absorb the fluorescent X-rays of chlorine. These effects can be corrected for using software algorithms or by using matrix-matched calibration standards.[17]

Experimental Protocol: XRF Analysis
  • Sample Preparation:

    • Place a few grams of the pyrimidine dihydrochloride salt powder into a sample cup with a thin-film support.

    • Alternatively, press the powder into a pellet using a hydraulic press.

  • XRF Analysis:

    • Place the sample in the XRF spectrometer.

    • Analyze the sample using a pre-calibrated method for chlorine in an organic matrix.

    • The instrument software will report the concentration of chlorine and other detected elements.

Data Summary and Performance
ParameterTypical Performance for XRF
Limit of Detection (LOD) ~10-100 ppm for chlorine
Accuracy Dependent on matrix matching and calibration
Precision (RSD) < 5%
Analysis Time per Sample 1-5 minutes
Key Challenge Matrix effects from the organic components
Mitigation Strategy Matrix-matched calibration or software corrections

Method Validation: Ensuring Trustworthy Data

All analytical methods used for the characterization of pharmaceutical ingredients must be validated to ensure they are fit for their intended purpose.[14] The validation parameters are outlined in ICH guideline Q2(R2).

The following diagram illustrates the key validation parameters that must be assessed.

Validation_Parameters Key Validation Parameters (ICH Q2(R2)) Accuracy Accuracy center->Accuracy Precision Precision (Repeatability & Intermediate) center->Precision Specificity Specificity center->Specificity LOD Limit of Detection center->LOD LOQ Limit of Quantitation center->LOQ Linearity Linearity center->Linearity Range Range center->Range Robustness Robustness center->Robustness

Caption: Key validation parameters as per ICH Q2(R2) guidelines.

Acceptance Criteria for Validation

The acceptance criteria for method validation can vary depending on the analytical technique and the intended purpose of the method. The following table provides typical acceptance criteria for the methods discussed.

Validation ParameterICP-MS (Impurities)Combustion (Nitrogen)IC (Chloride)
Accuracy 70-150% recovery98-102% of theoretical97-103% recovery
Precision (RSD) ≤ 20%≤ 1.0%≤ 2.0%
Linearity (R²) ≥ 0.99≥ 0.999≥ 0.999
LOQ Must be ≤ reporting limitN/AMust be ≤ specification limit

Note: These are general guidelines, and specific acceptance criteria should be defined in the validation protocol.[18]

Reference Standards: The Foundation of Accurate Analysis

The use of high-quality, certified reference materials (CRMs) is fundamental to achieving accurate and traceable analytical results.[19]

  • For ICP-MS: Single or multi-element certified reference standards traceable to a national metrology institute (e.g., NIST) should be used for instrument calibration.

  • For Combustion Analysis: High-purity organic compounds with certified nitrogen content, such as acetanilide or sulfanilamide, are used for calibration.[3]

  • For Ion Chromatography: Certified chloride standard solutions, traceable to NIST Standard Reference Material (SRM), are used to prepare calibration curves.

  • For XRF: Matrix-matched standards, if available, or certified organic chlorine compounds can be used for calibration.[19]

Conclusion: A Multi-faceted Approach for Comprehensive Characterization

The elemental analysis of pyrimidine dihydrochloride salts requires a multi-faceted approach, utilizing a combination of analytical techniques to achieve a comprehensive and accurate characterization.

  • ICP-MS is indispensable for the control of trace elemental impurities, with careful attention paid to mitigating chloride-based interferences.

  • Combustion analysis provides a rapid and accurate determination of total nitrogen content, a key identifier of the API.

  • Ion chromatography is the preferred method for the precise quantification of the chloride counter-ion, confirming the salt stoichiometry.

  • XRF can be a valuable tool for rapid screening of chlorine content and other elements, particularly in a high-throughput environment.

By understanding the principles, challenges, and experimental nuances of each technique, researchers, scientists, and drug development professionals can ensure the quality, safety, and efficacy of their pyrimidine-based pharmaceutical products.

References

  • Bajwa, R., & Singh, S. (2021). Development of an Ion Chromatography Method for Analysis of Organic Anions (Fumarate, Oxalate, Succinate, and Tartrate) in Single Chromatographic Conditions. PMC. [Link]

  • Choudhary, A., et al. (2022). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. PMC. [Link]

  • CIAW. Chlorine Isotopic Reference Materials. [Link]

  • Chromatography Forum. (2018, September 1). Analytical Method Validation Acceptance Criteria. [Link]

  • Drawell. (2024, December 24). How to Address the Challenges of High-Salt Sample Analysis in ICP-MS. [Link]

  • HORIBA. X-ray Fluorescence (XRF) Analysis. [Link]

  • Krusberski, N. Exploring Potential Errors in XRF Analysis. SAIMM. [Link]

  • LCGC International. (2022, April 15). Quality Control Methodologies for Pharmaceutical Counterions. [Link]

  • Manufacturing Chemist. (2025, October 9). Ion chromatography testing for pharmaceuticals and materials. [Link]

  • MedCrave. (2023, April 24). Development of a method for the elemental impurity analysis in oral drugs according to USP and ICHQ3D standards by HR-ICP-AES. [Link]

  • PE Polska. The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. [Link]

  • ResearchGate. (2025, August 6). Elimination of chloride interference on arsenic speciation in ion chromatography inductively coupled mass spectrometry using an octopole collision/reaction system. [Link]

  • QbD Group. (2025, April 2). ICP-MS vs ICP-OES analysis: choosing the right elemental impurity testing method. [Link]

  • Target Analysis. Organic Certified Reference Materials. [Link]

  • Malvern Panalytical. (2025, March 18). Comparing ICP-MS, ICP-OES and XRF techniques for elemental impurity testing of pharmaceuticals. [Link]

  • Milestone. MICROWAVE DIGESTION FOR PHARMACEUTICAL SAMPLE PREPARATION IN ACCORDANCE WITH USP <232>/<233>. [Link]

  • SciSpace. Pharmacopoeia methods for elemental analysis of medicines: a comparative study. [Link]

  • Journal of Chemistry and Technologies. (2018, January 1). PHARMACOPOEIA METHODS FOR ELEMENTAL ANALYSIS OF MEDICINES: A COMPARATIVE STUDY. [Link]

  • Analytik Jena. (2021, November 1). Reliable Elemental Analysis for Nitrogen, Sulfur, and Chlorine in Biofuels. [Link]

  • Bentham Science. Elemental analysis of organic compounds with the use of automated CHNS analyzers. [Link]

  • Analytik Jena. Carbon, Nitrogen, Sulfur and Chlorine Analyzer (CNSX). [Link]

  • Eurekaselect. Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula. [Link]

  • Agilent. (2021, October 29). Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. [Link]

  • MDPI. (2022, February 22). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. [Link]

  • Analytik Jena. Sample digestion for the determination of fluorine, chlorine, bromine and sulfur in solids from the environment. [Link]

  • DSpace@MIT. The chemistry of chlorine in combustion systems and the gas-phase formation of chlorinated and oxygenated pollutants. [Link]

  • PMC. Prescribed drugs containing nitrogen heterocycles: an overview. [Link]

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Comparative

Bioactivity Comparison of Pyrimidine Amine Derivatives in Kinase Inhibitor Screening

[1][2][3][4][5] Executive Summary Objective: This guide provides a technical comparison of Monocyclic 2,4-Diaminopyrimidines versus Fused Pyrimidine Systems (specifically Pyrido[2,3-d]pyrimidines) in the context of EGFR-...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5]

Executive Summary

Objective: This guide provides a technical comparison of Monocyclic 2,4-Diaminopyrimidines versus Fused Pyrimidine Systems (specifically Pyrido[2,3-d]pyrimidines) in the context of EGFR-mutant drug screening.

Key Findings: While fused pyrimidine systems often exhibit superior biochemical potency (


 nM) due to conformational rigidity, monocyclic 2,4-diaminopyrimidines frequently demonstrate better physicochemical profiles and selectivity indices in cellular assays against resistance mutations (e.g., EGFR

).

Target Audience: Medicinal Chemists, Lead Discovery Biologists, and DMPK Scientists.

Introduction: The Pyrimidine Pharmacophore in Oncology

The pyrimidine amine scaffold is a "privileged structure" in kinase inhibitor design because it mimics the adenine ring of ATP, allowing it to anchor into the kinase hinge region via hydrogen bonding. However, the structural architecture surrounding this core dictates the drug's fate.

We compare two distinct architectural strategies currently prevalent in screening campaigns for non-small cell lung cancer (NSCLC) resistance:

  • Class A: Monocyclic 2,4-Diaminopyrimidines

    • Mechanism:[1] Flexible core allowing "induced fit" binding.

    • Representative Analog: WZ4002, Rociletinib derivatives.

  • Class B: Fused Pyrimidine Systems (Pyrido[2,3-d]pyrimidines)

    • Mechanism:[1] Rigidified core pre-organized for binding, often yielding higher entropic favorability.

    • Representative Analog: Vandetanib analogs, various investigational EGFR inhibitors.

Mechanistic Logic: Hinge Binding
  • N1 and C2-amine: typically accept and donate H-bonds to the hinge region (e.g., Met793 in EGFR).

  • C4-position: Directs the "tail" into the solvent-exposed region or the hydrophobic pocket, crucial for selectivity.

Comparative Analysis: Bioactivity & SAR

The following data synthesizes performance metrics from recent structure-activity relationship (SAR) studies targeting EGFR


 mutants.
Table 1: Biochemical & Cellular Potency Comparison
FeatureClass A: Monocyclic 2,4-DiaminopyrimidinesClass B: Fused Pyrido[2,3-d]pyrimidinesInterpretation
Enzymatic

(EGFR

)
15 – 50 nM2 – 10 nMFused systems often hit Wild Type (WT) too hard, leading to toxicity.
Enzymatic

(EGFR

)
4.1 – 12 nM1.1 – 8 nMBoth classes achieve nanomolar potency against the mutant.
Cellular

(H1975)
50 – 90 nM10 – 40 nMFused systems show higher cellular potency due to lipophilicity.
Selectivity Index (WT/Mutant) High (>100x)Moderate (10-50x)Monocyclic cores offer superior safety margins.
Solubility (pH 7.4) High (>50

M)
Low (<10

M)
Fused rings often require complex formulation.

Data Source Grounding:

  • Monocyclic Data: Based on 2,4-diarylaminopyrimidine derivatives (e.g., Compound 8a) which showed

    
     of 4.1 nM against double mutants [1].[2]
    
  • Fused Data: Based on pyrido[3,4-d]pyrimidine derivatives (e.g., Compound 42) exhibiting

    
     of 1.1 nM [2].[3]
    
SAR Visualization

The following diagram illustrates the structural logic distinguishing these two classes.

SAR_Logic Core Pyrimidine Core (ATP Mimic) ClassA Class A: Monocyclic (Flexible) Core->ClassA C5-C6 Unsubstituted ClassB Class B: Fused Ring (Rigid) Core->ClassB C5-C6 Fused (e.g., Pyridine) EffectA High Solubility Adaptive Binding (Induced Fit) Better Selectivity (WT sparing) ClassA->EffectA EffectB High Potency (Entropic advantage) Lower Solubility Risk of Off-Target Binding ClassB->EffectB

Caption: Structural divergence of pyrimidine scaffolds and resultant pharmacological profiles.

Experimental Workflows

To validate these compounds, a robust screening cascade is required. The workflow below ensures that false positives (e.g., aggregation-based inhibitors) are eliminated early.

Screening Cascade Diagram

Workflow Step1 1. In Silico Docking (Gatekeeper: T790M) Step2 2. Chemical Synthesis (Buchwald-Hartwig Amination) Step1->Step2 Step3 3. Enzymatic Assay (ADP-Glo / FRET) Step2->Step3 Step4 4. Cell Viability (MTT) (H1975 vs A431) Step3->Step4 Decision Selectivity Index > 50? Step4->Decision Lead Lead Candidate Decision->Lead Yes Discard Refine Structure Decision->Discard No

Caption: Validated screening cascade for pyrimidine-based kinase inhibitors.

Detailed Protocols

Protocol A: ADP-Glo™ Kinase Assay (Biochemical Potency)

This assay measures the ADP formed from a kinase reaction; it is preferred over ATP-depletion assays for its high signal-to-noise ratio at low conversion rates.

Reagents:

  • Recombinant EGFR

    
     (SignalChem).
    
  • Poly (Glu, Tyr) 4:1 peptide substrate.

  • ADP-Glo™ Kinase Assay Kit (Promega).

Step-by-Step Procedure:

  • Compound Prep: Prepare 3x serial dilutions of pyrimidine derivatives in 100% DMSO. Transfer 250 nL to a 384-well white low-volume plate (Final DMSO < 1%).

  • Enzyme Mix: Dilute EGFR enzyme in kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Add 2.5

    
    L/well.
    
    • Control: Add buffer without enzyme to "No Enzyme" control wells.

  • Incubation: Pre-incubate compounds with enzyme for 10 min at RT.

  • Substrate Initiation: Add 2.5

    
    L of ATP/Peptide mix (Final ATP concentration should be at 
    
    
    
    , typically 10
    
    
    M).
  • Reaction: Incubate for 60 minutes at RT.

  • Termination (Step 1): Add 5

    
    L of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate 40 min.
    
  • Detection (Step 2): Add 10

    
    L of Kinase Detection Reagent to convert ADP to ATP 
    
    
    
    Luciferase signal. Incubate 30 min.
  • Read: Measure luminescence on a multimode plate reader (e.g., EnVision).

Self-Validation Check:

  • Z-Factor: Must be > 0.5.

  • Reference: Include Osimertinib as a positive control;

    
     should fall within 2-fold of historical data (approx. 5 nM).
    
Protocol B: Cell Viability Assay (Cellular Selectivity)

To determine if the biochemical potency translates to cell death in resistant tumors without killing healthy cells.

Cell Lines:

  • NCI-H1975: (EGFR

    
    ) - Target.[2][4]
    
  • A431: (EGFR

    
     amplified) - Toxicity Control.[2]
    

Step-by-Step Procedure:

  • Seeding: Seed cells at 3,000 cells/well in 96-well plates in RPMI-1640 + 10% FBS. Incubate 24h for attachment.

  • Treatment: Add compounds (dissolved in DMSO) at 9 concentrations (e.g., 10

    
    M to 1 nM). Final DMSO content must be 0.1%.
    
  • Exposure: Incubate for 72 hours at 37°C, 5% CO2.

  • Development: Add 20

    
    L of MTS reagent (CellTiter 96® AQueous One).
    
  • Read: Incubate 1-4 hours and read Absorbance at 490 nm.

  • Analysis: Calculate

    
     using non-linear regression (GraphPad Prism).
    

Causality Note: A compound with low biochemical


 but high cellular 

suggests poor permeability (check LogP) or efflux pump liability (P-gp substrate).

Mechanism of Action: Signaling Pathway

Understanding where these inhibitors intervene is crucial for interpreting downstream data (e.g., Western Blotting for p-ERK or p-AKT).

Signaling GF Growth Factor (EGF) EGFR EGFR (Mutant) [Target of Pyrimidines] GF->EGFR Binding RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Proliferation/Survival) ERK->Nucleus Transcription AKT AKT PI3K->AKT AKT->Nucleus Anti-Apoptosis

Caption: EGFR signaling pathway showing the upstream inhibition point of pyrimidine derivatives.

References

  • Discovery of Novel 2,4-Diarylaminopyrimidine Derivatives. Source: PubMed / National Institutes of Health (NIH). Context: Identifies Compound 8a with 4.1 nM potency against L858R/T790M mutants.[2]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors. Source: Frontiers in Chemistry. Context: Discusses pyrido[3,4-d]pyrimidine derivatives (Compound 42) with 1.1 nM potency.

  • Synthesis and Evaluation of Diaminopyrimidine Derivatives. Source: Semantic Scholar / Heterocycles.[5][6][7] Context: Comparative data on 2- vs 4-aminopyrimidine substitution patterns.[8][1][9]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases. Source: ACS Publications (Journal of Medicinal Chemistry). Context: Detailed protocols for kinome-wide selectivity profiling of pyrimidine scaffolds.

Sources

Validation

A Comparative Crystallographic Guide to Amine Salts for Pharmaceutical Development: Insights from 1-(Pyrimidin-4-yl)ethanamine Analogues

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical sciences, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical step that...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical sciences, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical step that profoundly influences its physicochemical properties, including solubility, stability, and bioavailability. This guide provides an in-depth technical comparison of the crystallographic data of amine salts, using analogues of 1-(Pyrimidin-4-yl)ethanamine as illustrative examples. By examining the crystal structures of closely related compounds, we can derive valuable insights into the principles of salt formation and crystal engineering that are directly applicable to this important class of molecules.

The Significance of Salt Selection for Heterocyclic Amines

1-(Pyrimidin-4-yl)ethanamine is a heterocyclic amine of interest in medicinal chemistry due to the prevalence of the pyrimidine scaffold in a wide range of therapeutic agents. The basic amine group provides a handle for salt formation, a process that can dramatically alter the solid-state properties of the parent molecule. The choice of the counter-ion (anion) can lead to the formation of different crystal lattices with unique packing arrangements and hydrogen-bonding networks, ultimately dictating the material's performance.

Comparative Analysis of Crystal Structures: A Case Study with Pyridine Analogues

While crystallographic data for salts of 1-(Pyrimidin-4-yl)ethanamine are not extensively reported in publicly accessible databases, a comparative analysis of its close analogue, pyridin-4-ylmethanamine, provides a robust framework for understanding the impact of different anions on the crystal structure.

A search of the Cambridge Structural Database (CSD) reveals several crystal structures of pyridin-4-ylmethanamine salts, including the hydrochloride, hydrobromide, and perchlorate forms.[1][2] These structures offer a window into the conformational flexibility of the cation and the diverse supramolecular assemblies directed by the anion.

Salt FormCSD RefcodeCrystal SystemSpace GroupKey Hydrogen Bonding Interactions
Pyridin-4-ylmethanaminium chlorideQANWOSMonoclinicP2₁/nN-H···Cl, C-H···Cl
Pyridin-4-ylmethanaminium bromideTENDUPMonoclinicP2₁/cN-H···Br, C-H···Br
Pyridin-4-ylmethanaminium perchlorate monohydrateNot specifiedMonoclinicP2₁/nN-H···O, O-H···N, O-H···O

Table 1: Comparative Crystallographic Data of Pyridin-4-ylmethanamine Salts.

The perchlorate salt, in particular, showcases an intricate three-dimensional hydrogen-bonding network involving the water molecule of crystallization.[1][3] This highlights how the inclusion of solvate molecules can further modify the crystal packing and properties of the resulting salt. The two crystallographically distinct pyridin-4-ylmethanaminium cations in the asymmetric unit of the perchlorate salt exhibit different conformations, underscoring the conformational flexibility of this type of cation.[1][3]

Experimental Workflow for Salt Formation and Crystallographic Analysis

The process of obtaining and analyzing the crystal structure of a novel salt form is a systematic endeavor. The following workflow outlines the key stages, from salt synthesis to structure elucidation.

experimental_workflow cluster_synthesis Salt Formation & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Salt Synthesis (Acid-Base Reaction) crystallization Crystallization (Solvent Evaporation, Cooling, etc.) synthesis->crystallization crystal_selection Crystal Selection crystallization->crystal_selection mounting Crystal Mounting crystal_selection->mounting data_collection Data Collection (Single-Crystal X-ray Diffractometer) mounting->data_collection structure_solution Structure Solution (Direct Methods/Patterson) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis (CIF file generation) refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Figure 1: A generalized experimental workflow for the determination of a novel salt's crystal structure.

Detailed Protocol for Crystallization of a Heterocyclic Amine Salt

The following protocol is a representative example for obtaining single crystals of a heterocyclic amine salt suitable for X-ray diffraction, adapted from the synthesis of pyridin-4-ylmethanaminium perchlorate monohydrate.[1]

  • Salt Formation:

    • Dissolve the free base (e.g., 1-(Pyrimidin-4-yl)ethanamine) in a suitable solvent such as ethanol.

    • Add a stoichiometric amount of the desired acid (e.g., a solution of perchloric acid in ethanol) to the amine solution.

    • Stir the reaction mixture at room temperature for several hours to ensure complete salt formation.

  • Crystallization:

    • Concentrate the resulting solution under reduced pressure.

    • Attempt crystallization by slow evaporation of the solvent from the concentrated solution at ambient temperature.

    • Alternatively, explore other crystallization techniques such as vapor diffusion or cooling crystallization from a saturated solution.

  • Crystal Harvesting:

    • Once well-formed single crystals are observed, carefully isolate them from the mother liquor.

    • Wash the crystals with a small amount of cold solvent to remove any surface impurities.

    • Dry the crystals under a gentle stream of inert gas or in a desiccator.

Causality in Experimental Choices: The choice of solvent is critical as it influences both the solubility of the salt and the kinetics of crystal growth. Slow evaporation is often preferred as it allows for the formation of larger, higher-quality crystals by maintaining a state of near-equilibrium.

Visualizing Supramolecular Interactions: The Impact of the Anion

The nature of the anion plays a pivotal role in dictating the hydrogen-bonding motifs within the crystal lattice. The following diagram illustrates the conceptual differences in hydrogen bonding between a hypothetical chloride and sulfate salt of an amine.

hydrogen_bonding cluster_chloride Chloride Salt (e.g., R-NH3+ Cl-) cluster_sulfate Sulfate Salt (e.g., 2(R-NH3+) SO4^2-) cation_cl R-NH3+ anion_cl1 Cl- cation_cl->anion_cl1 N-H···Cl anion_cl2 Cl- cation_cl->anion_cl2 N-H···Cl anion_cl3 Cl- cation_cl->anion_cl3 N-H···Cl cation_so4_1 R-NH3+ anion_so4 O O S O O cation_so4_1->anion_so4:f1 N-H···O cation_so4_2 R-NH3+ cation_so4_2->anion_so4 N-H···O

Figure 2: A conceptual diagram illustrating the different hydrogen-bonding possibilities for chloride and sulfate salts.

In the case of a simple halide salt, the hydrogen bond donors of the protonated amine typically interact with the halide anion. In contrast, a sulfate anion, with its multiple oxygen atoms, can act as a hydrogen bond acceptor for several cations, often leading to more complex and robust networks.

Conclusion and Future Directions

The selection of an appropriate salt form is a multi-faceted challenge in drug development. While direct crystallographic data for 1-(Pyrimidin-4-yl)ethanamine salts may be limited in the public domain, a comparative analysis of its analogues provides a valuable framework for understanding the principles of crystal engineering. The experimental protocols and workflows detailed in this guide offer a starting point for the systematic investigation of novel salt forms. Future work should focus on the synthesis and crystallographic characterization of a diverse range of 1-(Pyrimidin-4-yl)ethanamine salts to build a comprehensive library of structures and establish clear structure-property relationships.

References

  • Seidel, R. W., & Kolev, T. (2023). Pyridin-4-ylmethanaminium perchlorate monohydrate. Acta Crystallographica Section E: Crystallographic Communications, E79(Pt 5), 494–497. [Link]

  • PubChem. (n.d.). 1-(pyrimidin-4-yl)ethan-1-amine dihydrochloride. Retrieved February 23, 2026, from [Link]

  • Wikipedia. (2023, December 28). Cambridge Structural Database. [Link]

  • Reviriego, F., et al. (2026). Journal of Molecular Structure, 1351, 144176.
  • Farkas, V., et al. (2024). Novel Crystalline Salts of 4-Piperidyl- and 4-Pyridylmethylamines Prepared by Catalytic Hydrogenation of 4-Pyridinecarbonitrile: Crystallographic Unit Cells Based on Powder XRD Patterns by Using the DASH Program Package. Molecules, 29(21), 4938. [Link]

  • ResearchGate. (n.d.). Pyridin-4-ylmethanaminium perchlorate monohydrate. Retrieved February 23, 2026, from [Link]

  • Azam, M., et al. (2022). Crystal Structure of a Chiral Sec-Amine, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline. Molbank, 2022(1), M1348. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Largest Curated Crystal Structure Database. Retrieved February 23, 2026, from [Link]

  • Vadgama, J. H., et al. (2022). SYNTHESIS, SPECTRAL ANALYSIS AND SINGLE CRYSTAL STRUCTURE ELUCIDATION OF 1-ETHYL-2-(ETHYLAMINO)-4-(4-FLUOROPHENYL)-1,6-DIHYDRO-6-OXO PYRIMIDINE-5-CARBONITRILE. World Journal of Pharmaceutical Research, 11(8), 1116-1124. [Link]

  • Hoser, A. A., et al. (2024). Synthesis, Crystal Structure and Supramolecular Features of Novel 2,4-Diaminopyrimidine Salts. International Journal of Molecular Sciences, 25(3), 1603. [Link]

  • PubChem. (n.d.). 1-(Pyrimidin-2-yl)ethanamine hydrochloride. Retrieved February 23, 2026, from [Link]

  • Al-Majid, A. M., et al. (2023). Preparation, Crystal Structure, Supramolecular Assembly, and DFT Studies of Two Organic Salts Bearing Pyridine and Pyrimidine. Molecules, 28(2), 793. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). Access Structures. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (n.d.). Crystal structures of 4-(pyrimidin-2-yl)piperazin-1-ium chloride and 4-(pyrimidin-2-yl)piperazin-1-ium nitrate. Retrieved February 23, 2026, from [Link]

  • PubChemLite. (n.d.). (1s)-1-(pyrimidin-4-yl)ethan-1-ol. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (n.d.). Crystal structure of the 1:1 co-crystal 4-(dimethylamino)pyridin-1-ium 8-hydroxyquinoline-5-sulfonate–N,N-dimethylpyridin-4-amine. Retrieved February 23, 2026, from [Link]

Sources

Comparative

Benchmarking Synthetic Routes for 1-(Pyrimidin-4-yl)ethanamine Production

[1] Executive Summary 1-(Pyrimidin-4-yl)ethanamine (CAS: 154245-28-6) is a high-value chiral building block utilized in the synthesis of kinase inhibitors (e.g., ROS1, JAK2) and GPCR ligands.[1] Its production presents u...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

1-(Pyrimidin-4-yl)ethanamine (CAS: 154245-28-6) is a high-value chiral building block utilized in the synthesis of kinase inhibitors (e.g., ROS1, JAK2) and GPCR ligands.[1] Its production presents unique challenges due to the electron-deficient nature of the pyrimidine ring, which increases the electrophilicity of the carbonyl precursor while simultaneously rendering the final amine highly polar and prone to chelation.

This guide benchmarks three distinct synthetic methodologies:

  • Reductive Amination: The cost-effective, racemic baseline.

  • Ellman’s Sulfinamide Synthesis: The laboratory standard for high enantiomeric excess (ee).

  • Biocatalytic Transamination: The scalable, green alternative for process chemistry.

Part 1: Strategic Analysis & Chemical Behavior

Before selecting a route, researchers must account for two critical properties of the pyrimidine scaffold that cause standard protocols to fail:

  • The "Polarity Trap": Unlike benzylic amines, 1-(pyrimidin-4-yl)ethanamine is highly hydrophilic (

    
    ).[1] Standard aqueous workups (EtOAc/Water) often result in significant product loss to the aqueous phase. Protocol Adjustment:  All routes below utilize resin-based capture (SCX) or specific solvent extractions (DCM/IPA) to mitigate this.
    
  • Lewis Basicity: The pyrimidine nitrogens can poison transition metal catalysts (e.g., Pd/C, Rh) and interfere with Lewis acid activators. Protocol Adjustment: Stoichiometry of Lewis acids (like

    
    ) must be adjusted to account for sequestration by the heterocycle.
    

Part 2: Detailed Synthetic Protocols

Route A: One-Pot Reductive Amination (Racemic Benchmark)

Best for: Initial SAR screening where chirality is not yet critical.[1]

This route utilizes 4-acetylpyrimidine as the starting material. While sodium cyanoborohydride (


) is standard, we recommend Titanium(IV) isopropoxide (

)
as a water scavenger and Lewis acid to drive imine formation, followed by reduction with

.[1]

Protocol:

  • Imine Formation: To a dried flask under

    
    , add 4-acetylpyrimidine (1.0 equiv) and 2M ammonia in methanol  (5.0 equiv).
    
  • Activation: Add

    
     (1.5 equiv) dropwise.[1] Stir at ambient temperature for 6–8 hours. Note: The solution will turn slightly viscous.
    
  • Reduction: Cool to 0°C. Add

    
     (1.5 equiv) portion-wise. (Caution: Exothermic gas evolution).[1] Stir for 2 hours.
    
  • Quench & Workup: Quench with

    
     (to prevent amine salt formation). Filter the resulting titanium salts through Celite.
    
  • Purification: Concentrate filtrate. Load crude oil onto a Strong Cation Exchange (SCX-2) cartridge. Wash with MeOH (removes non-basic impurities).[1] Elute product with

    
     in MeOH.[1]
    

Key Data Point:

  • Yield: 65–75%[1]

  • Selectivity: Racemic (50:50)[1]

Route B: Asymmetric Ellman Sulfinamide Synthesis (Chiral Standard)

Best for: Medicinal chemistry lead optimization requiring >98% ee.[1]

This route uses (R)-tert-butanesulfinamide as a chiral ammonia equivalent.[1] The bulky tert-butyl group directs the addition of the hydride reducing agent.

Protocol:

  • Condensation: Mix 4-acetylpyrimidine (1.0 equiv), (R)-tert-butanesulfinamide (1.1 equiv), and

    
     (2.0 equiv) in dry THF. Reflux (70°C) for 12 hours.[1]
    
    • Expert Insight: We use

      
       rather than 
      
      
      
      here because it is less sterically hindered, allowing better activation of the electron-poor pyrimidine ketone.[1]
  • Reduction: Cool to -48°C. Add L-Selectride (1.5 equiv) in THF dropwise. Stir for 4 hours.

    • Mechanism:[1][2][3][4][5][6][7] L-Selectride provides higher diastereoselectivity (dr > 95:[1]5) compared to

      
       due to the coordination transition state.
      
  • Hydrolysis: Warm to RT. Add

    
     in dioxane/MeOH (1:1). Stir for 1 hour to cleave the sulfinyl group.
    
  • Isolation: Precipitate the amine as the hydrochloride salt using

    
    , or free-base using the SCX method described in Route A.
    

Key Data Point:

  • Yield: 55–65% (over 2 steps)[1]

  • Selectivity: >98% ee (after recrystallization)[1]

Route C: Biocatalytic Transamination (Green/Scalable)

Best for: Process scale-up (>100g) and green chemistry compliance.[1]

This route employs an ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-Transaminase (ATA) .[1] The enzyme transfers an amine group from a donor (isopropylamine) to the ketone.

Protocol:

  • System Setup: In a reaction vessel, dissolve 4-acetylpyrimidine (50 mM) in phosphate buffer (100 mM, pH 7.5) containing PLP (pyridoxal-5'-phosphate, 1 mM).[1]

  • Amine Donor: Add Isopropylamine (IPA) (1.0 M).

    • Expert Insight: A large excess of IPA is required to drive the equilibrium.

  • Enzyme Addition: Add ATA-113 (or Codexis ATA-412 equivalent) screening kit enzyme.[1] Incubate at 30°C with orbital shaking.

  • Equilibrium Displacement: To achieve >90% conversion, apply a slight vacuum (200 mbar) to continuously remove the acetone coproduct, or use a coupled system (LDH/Glucose) to recycle the cofactor.

  • Workup: Acidify to pH 2, wash with MTBE (removes unreacted ketone). Basify aqueous layer to pH 12, extract continuously with DCM or use SCX resin.

Key Data Point:

  • Yield: 85–92%[1]

  • Selectivity: >99% ee (Strictly (S) or (R) depending on enzyme variant)[1]

Part 3: Comparative Analysis & Visualization

Decision Matrix: Selecting the Right Route
MetricRoute A: Reductive AminationRoute B: Ellman AuxiliaryRoute C: Biocatalytic ATA
Chirality RacemicHigh (>98% ee)Perfect (>99% ee)
Cost/Gram Low ($)High (

$)
Medium (

)
Scalability HighLow (Cryogenic steps)Very High
Green Metric Poor (Titanium waste)ModerateExcellent (Water-based)
Cycle Time < 24 Hours3 Days24–48 Hours
Visualizing the Workflows

The following diagrams illustrate the mechanistic flow and critical decision points for the Chiral Chemical (Ellman) vs. Enzymatic routes.

G cluster_0 Route B: Ellman Auxiliary cluster_1 Route C: Biocatalysis Start 4-Acetylpyrimidine Step1 Condensation (Ti(OEt)4, (R)-tBu-Sulfinamide) Start->Step1 BioStep1 Transaminase (ATA) + PLP Cofactor Start->BioStep1 Imine Chiral N-Sulfinyl Imine Step1->Imine Step2 Diastereoselective Reduction (L-Selectride, -48°C) Imine->Step2 Sulfinamide Sulfinamide Intermediate Step2->Sulfinamide Step3 Acid Hydrolysis (HCl/MeOH) Sulfinamide->Step3 End Chiral 1-(Pyrimidin-4-yl)ethanamine Step3->End BioCycle Ping-Pong Cycle (Amine Donor: IPA) BioStep1->BioCycle BioWaste Remove Acetone (Vacuum/Sweep) BioCycle->BioWaste Coproduct BioCycle->End

Figure 1: Comparative workflow of Chemical (Ellman) vs. Biological synthesis. Note the reduced step count in the biocatalytic route.

Reaction Mechanism: The Ellman Transition State

Understanding why Route B works is crucial for troubleshooting. The coordination of the Titanium is the key driver for stereoselectivity.

Mechanism Complex Ti-Imine Chelate (Rigid Transition State) Hydride Hydride Attack (L-Selectride) Complex->Hydride Steric directing group (t-Bu) blocks one face Face Re-face vs Si-face Discrimination Hydride->Face Result High Diastereomeric Ratio (dr > 95:5) Face->Result

Figure 2: Mechanistic logic of the Ellman auxiliary.[1] The bulky tert-butyl group forces the hydride to attack from the less hindered face.

References

  • Ellman, J. A., et al. (1997).[7] "Asymmetric Synthesis of Amines with tert-Butanesulfinamide." Nature. [Link] (Foundational methodology for Route B).[1]

  • Robiette, R., et al. (2021). "Application of Flow and Biocatalytic Transaminase Technology." Organic Process Research & Development. [Link] (Process data for Route C).[1]

  • Mathew, S., et al. (2016). "Biocatalytic Transamination for the Asymmetric Synthesis of Pyridylalkylamines." ACS Catalysis. [Link] (Specifics on heteroaromatic substrates).[1]

  • Common Organic Chemistry. "Reductive Amination with Sodium Triacetoxyborohydride." [Link] (Baseline protocol for Route A).

Sources

Validation

Quality control parameters for 1-(Pyrimidin-4-yl)ethanamine dihydrochloride reagents

Executive Summary 1-(Pyrimidin-4-yl)ethanamine dihydrochloride is a critical chiral building block used frequently in the synthesis of kinase inhibitors and other heterocyclic pharmaceutical agents. Its quality control i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Pyrimidin-4-yl)ethanamine dihydrochloride is a critical chiral building block used frequently in the synthesis of kinase inhibitors and other heterocyclic pharmaceutical agents. Its quality control is complicated by three factors: the hygroscopic nature of the dihydrochloride salt, the potential for stoichiometry drift (loss of HCl), and the absolute requirement for enantiomeric purity in drug development.

This guide provides a technical comparison of reagent grades and forms, establishing a self-validating Quality Control (QC) framework. It moves beyond basic Certificates of Analysis (CoA) to define the Critical Quality Attributes (CQAs) necessary for reproducible medicinal chemistry.

Part 1: Critical Quality Attributes (CQAs)

To ensure downstream reaction success, the following parameters must be controlled. The "Acceptance Criteria" listed below represent the Pharma Grade standard required for GMP-regulated steps, compared to Technical Grade often found in early discovery catalogs.

ParameterTechnical Grade (Discovery)Pharma Grade (GMP/Dev)Why it Matters (Causality)
Appearance Off-white to yellow solidWhite to off-white crystalline powderYellowing indicates oxidation of the pyrimidine ring or trace free amine degradation.
Purity (HPLC)


Impurities (e.g., dimers) can poison palladium catalysts in subsequent cross-coupling reactions.
Enantiomeric Excess (ee) Not always specified

Racemization at the

-methyl position leads to inseparable diastereomers in the final drug substance.
Chloride Content Theoretical

Theoretical

Confirms the stoichiometry is truly

. Excess acid affects pH-sensitive couplings; low acid indicates instability.
Water (KF)


High water content skews molecular weight calculations, leading to under-dosing of the reagent.

Part 2: Comparative Analysis & Performance Data

Comparison 1: Salt Form Stability (Dihydrochloride vs. Free Base)

The choice between the free base and the dihydrochloride salt is the single most significant determinant of shelf-life.

  • Free Base: The primary amine at the benzylic-like position is prone to oxidative deamination and dimerization upon air exposure.

  • Dihydrochloride (

    
    ):  Protonation of both the exocyclic amine and the pyrimidine ring stabilizes the electron distribution, preventing oxidation.
    

Table 1: Representative Stability Data (Stress Testing at


) 
TimepointFree Base Purity (HPLC)Dihydrochloride Salt Purity (HPLC)Observation
T=0 98.5%99.2%Initial baseline.
1 Week 94.2%99.1%Free base shows yellowing; appearance of N-oxide impurities.
4 Weeks 88.7%98.9%Free base deliquescent; Salt remains free-flowing solid.
Conclusion Unsuitable for storage Preferred Form The

salt is mandatory for inventory management.
Comparison 2: Purity Grade Impact on Reaction Yield

In a standard amide coupling reaction (e.g., with a carboxylic acid using HATU), the purity of the starting amine drastically affects the workup.

  • Scenario: Coupling 1-(Pyrimidin-4-yl)ethanamine with a benzoic acid derivative.

  • Technical Grade (95%): Contains ~3% regioisomeric impurities or pyrimidine byproducts. These often co-elute with the product during flash chromatography, requiring a second purification step (yield loss: ~15%).

  • Pharma Grade (99% ee): The clean profile allows for simple crystallization or a fast silica plug, maintaining high yields (>85%).

Part 3: Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC) Purity

Use this method to determine chemical purity and identify oxidative degradants.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18,

    
    ).
    
    • Rationale: A "Stable Bond" (SB) or similar column is required to withstand the acidic mobile phase necessary to keep the amine protonated.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • B: 0.1% TFA in Acetonitrile.

    • Note: TFA acts as an ion-pairing agent to improve the peak shape of the polar amine.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate:

    
    .
    
  • Detection: UV at 254 nm (pyrimidine absorption) and 210 nm (general amide/amine).

  • System Suitability: Tailing factor

    
    . If tailing occurs, increase TFA concentration or switch to a perfluorinated column.
    
Protocol B: Chiral Purity Determination (SFC/HPLC)

Crucial for verifying the "1-" chiral center.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).

  • Mode: Normal Phase or SFC (Supercritical Fluid Chromatography).

  • Mobile Phase (Normal Phase): Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

    • Critical: The diethylamine (DEA) modifier is mandatory . Without it, the free amine will interact non-specifically with the silica support, causing peak broadening that masks enantiomeric separation.

  • Sample Prep: Neutralize the dihydrochloride salt in situ by dissolving in ethanol containing excess DEA before injection.

Protocol C: Chloride Content Titration

Validates the


 stoichiometry.
  • Method: Argentometric Titration (Volhard or Potentiometric).

  • Reagent:

    
    .
    
  • Procedure: Dissolve 100 mg of sample in 50 mL deionized water. Add 1 mL nitric acid. Titrate with

    
     using a potentiometric silver electrode.
    
  • Calculation:

    
    
    
    • Target: ~36.3% theoretical chloride for C6H9N3·2HCl (MW ~196.08).

Part 4: Visualization & Logic

QC Decision Workflow

This diagram illustrates the logical flow for accepting or rejecting a batch of reagent based on the CQAs defined above.

QC_Workflow Start Batch Receipt: 1-(Pyrimidin-4-yl)ethanamine 2HCl Identity Identity Check (H-NMR / IR) Start->Identity Purity_Check HPLC Purity (>98%?) Identity->Purity_Check Chiral_Check Chiral HPLC (ee >99%?) Purity_Check->Chiral_Check Yes Reject REJECT BATCH (Quarantine) Purity_Check->Reject No (<98%) Salt_Check Chloride Titration (Stoichiometry 2.0 ± 0.1?) Chiral_Check->Salt_Check Yes Chiral_Check->Reject No (<99% ee) Salt_Check->Reject Fail Release RELEASE FOR SYNTHESIS (Pharma Grade) Salt_Check->Release Pass

Figure 1: Step-by-step Quality Control decision tree ensuring only high-integrity reagents enter the synthesis pipeline.

Salt Stability Logic

Why does the dihydrochloride form outperform the free base?

Stability_Logic FreeBase Free Base Form (Lone Pair on N Available) Oxidation Susceptible to Oxidative Attack FreeBase->Oxidation Degradation Degradation Products (N-Oxides, Dimers) Oxidation->Degradation SaltForm Dihydrochloride Salt (N Protonated / Blocked) Protection Lone Pair Unavailable for Oxidation SaltForm->Protection Stable Long-term Stability (Shelf Life > 1 Year) Protection->Stable

Figure 2: Mechanistic explanation of stability differences between free base and salt forms.

References

  • International Council for Harmonisation (ICH). (1999). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[1][2][3][4] Retrieved from [Link][1]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 18676268, 2-(pyrimidin-4-yl)ethanamine dihydrochloride. (Representative structure data). Retrieved from [Link]

  • Stalcup, A. M. (2010). Chiral Separations.[5][6] Annual Review of Analytical Chemistry. (General principles of chiral amine separation using polysaccharide columns). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 1-(Pyrimidin-4-yl)ethanamine Dihydrochloride

[1] Executive Summary & Chemical Profile This guide provides an authoritative protocol for the disposal of 1-(Pyrimidin-4-yl)ethanamine dihydrochloride .[1] As a research building block, this compound presents a dual haz...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Profile

This guide provides an authoritative protocol for the disposal of 1-(Pyrimidin-4-yl)ethanamine dihydrochloride .[1] As a research building block, this compound presents a dual hazard profile: the biological activity of the pyrimidine pharmacophore and the corrosivity associated with the dihydrochloride salt form.

Improper disposal (e.g., drain pouring or mixing with incompatible oxidizers) poses severe risks of environmental persistence and toxic gas generation.

Chemical Safety Data (Key Parameters)
ParameterSpecificationOperational Implication
Salt Form Dihydrochloride ([1]•2HCl)Acidic: Aqueous solutions will be pH < 2.[1]0. Corrosive to metal/tissue.[1]
Stability Hygroscopic SolidKeep containers tightly sealed; moisture absorption leads to clumping and hydrolysis risks.[1]
Reactivity Amine-functionalizedDO NOT MIX with Nitrites (forms carcinogenic nitrosamines) or Bleach (forms explosive chloramines).[1]
Hazards Irritant (H315, H319, H335)Standard PPE (Nitrile gloves, safety glasses, lab coat) is mandatory.

Critical Safety Logic (The "Why")

Expertise & Experience Note: Many researchers treat amine salts as benign "organic solids."[1] This is a procedural error. The dihydrochloride moiety means that upon contact with moisture or mucosal membranes, the compound releases hydrochloric acid equivalents. Furthermore, pyrimidine derivatives are often environmentally persistent nitrogenous heterocycles that resist standard wastewater treatment biodegradation.

The Golden Rule: Never dispose of this compound down the drain. It must be routed to High-Temperature Incineration.[1]

Incompatibility Visualization

The following diagram illustrates the critical segregation requirements to prevent catastrophic reactions in the waste container.

Incompatibility Chemical 1-(Pyrimidin-4-yl) ethanamine • 2HCl Bleach Hypochlorites (Bleach) Chemical->Bleach DO NOT MIX Nitrites Nitrites/Nitrates Chemical->Nitrites DO NOT MIX Bases Strong Bases (NaOH/KOH) Chemical->Bases CAUTION Chloramine TOXIC/EXPLOSIVE Chloramine Gas Bleach->Chloramine Nitrosamine CARCINOGENIC Nitrosamines Nitrites->Nitrosamine Exotherm Violent Exotherm & Fume Release Bases->Exotherm Neutralization

Figure 1: Chemical incompatibility network. Red paths indicate strictly prohibited combinations due to immediate toxicity or explosion hazards.

Disposal Workflows

Scenario A: Solid Waste (Excess Reagent)

Context: Disposal of expired shelf stock or spilled solids.[1]

  • Segregation: Do not mix with oxidizers or sharps.[1]

  • Packaging:

    • Place the original container (with lid tight) inside a clear polyethylene hazardous waste bag.[1]

    • If the material is loose (spill cleanup), double-bag using 6-mil polyethylene bags.[1]

  • Labeling:

    • Apply a hazardous waste label.[1]

    • Constituents: "1-(Pyrimidin-4-yl)ethanamine dihydrochloride."[1]

    • Hazard Checkboxes: "Toxic," "Corrosive" (due to HCl content).

  • Destination: Solid Waste Drum (Lab Pack) for Incineration.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Context: The compound is dissolved in a solvent (e.g., Methanol, DMSO, or Water).

  • pH Check: If the solution is aqueous, verify pH.[1] If pH < 2, it is a Corrosive Acidic Waste .

  • Solvent Compatibility:

    • Halogenated Solvents (DCM, Chloroform): Dispose in "Halogenated Waste" stream.[1]

    • Non-Halogenated (Methanol, Acetone): Even though the solvent is non-halogenated, the solute contains chlorides.

      • Best Practice: Dispose in the Halogenated Waste Stream to ensure high-temperature combustion, which safely manages the chloride content.[1]

  • Neutralization Warning:

    • Do not attempt to neutralize large quantities in the lab to avoid exotherms.

    • Let the waste disposal vendor handle pH adjustment.[1]

Scenario C: HPLC Effluent

Context: Dilute concentrations in mobile phase (Water/Acetonitrile/TFA).[1]

  • Collection: Collect in a dedicated carboy labeled "HPLC Waste."[1]

  • Segregation: Ensure this carboy does not contain bleach or azides.[1]

  • Disposal: Cap tightly when full (leave 10% headspace) and transfer to waste storage area.

Decision Matrix: Disposal Logic

Use this flowchart to determine the correct waste stream for your specific situation.

DisposalWorkflow Start Waste Assessment: 1-(Pyrimidin-4-yl)ethanamine • 2HCl State Physical State? Start->State Solid Solid / Powder State->Solid Dry Liquid Liquid / Solution State->Liquid Dissolved SolidPack Double Bag -> Lab Pack (Incineration) Solid->SolidPack SolventCheck Solvent Type? Liquid->SolventCheck Aqueous Aqueous (Water) SolventCheck->Aqueous Water Base Organic Organic Solvent SolventCheck->Organic MeOH/DCM/DMSO AcidWaste Corrosive Waste Stream (pH < 2) Aqueous->AcidWaste Do Not Drain Pour HaloWaste Halogenated Organic Waste (High Temp Incineration) Organic->HaloWaste Contains Cl-

Figure 2: Operational decision tree for waste stream selection.[1]

Emergency Procedures (Spill Response)

In the event of a spill outside of a fume hood:

  • Evacuate & Ventilate: The dust is a respiratory irritant (H335).[1][2][3] Clear the immediate area.[1][4][5][6]

  • PPE: Don double nitrile gloves, safety goggles, and an N95 (or P100) respirator if dust is visible.

  • Containment:

    • Solid Spill: Cover with a damp paper towel to prevent dust generation.[1] Sweep up carefully.[1][5]

    • Liquid Spill: Absorb with vermiculite or spill pads.[1]

    • Neutralization: If the spill is large and acidic (liquid), apply sodium bicarbonate (baking soda) until bubbling ceases before collecting.

  • Decontamination: Wipe the surface with water, followed by a soap solution.[1][6] Place all cleanup materials in the hazardous waste bag (Scenario A).

Regulatory Compliance (RCRA & EPA)[1]

While this specific CAS may not have a unique "U" or "P" list code, it is regulated under the "Mixture Rule" and "Derived-from Rule" principles of the Resource Conservation and Recovery Act (RCRA).[1]

  • Waste Characterization:

    • D002 (Corrosivity): Applicable if the waste is aqueous and pH < 2.[1]

    • D001 (Ignitability): Applicable if dissolved in oxidizable solvents (e.g., Methanol).

    • Halogenated Solvents (F-List): If mixed with >10% spent halogenated solvents (e.g., DCM).[1]

Compliance Statement: "All waste containing 1-(Pyrimidin-4-yl)ethanamine dihydrochloride must be treated as Hazardous Chemical Waste and disposed of via a permitted TSDF (Treatment, Storage, and Disposal Facility) for incineration."

References

  • PubChem (National Library of Medicine). Compound Summary: Pyrimidine Derivatives Safety.[1] Available at: [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1] Available at: [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press (US).[1] Available at: [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1] Available at: [Link][1]

Sources

Handling

Personal protective equipment for handling 1-(Pyrimidin-4-yl)ethanamine dihydrochloride

Executive Summary Compound Status: Research Chemical (High-Potency Precaution) Physical State: Solid (Hygroscopic Crystalline Salt) Primary Hazard Class: Corrosive/Irritant (Acidic Salt), Potential Bioactive Agent. This...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Status: Research Chemical (High-Potency Precaution) Physical State: Solid (Hygroscopic Crystalline Salt) Primary Hazard Class: Corrosive/Irritant (Acidic Salt), Potential Bioactive Agent.

This guide provides an autonomous safety framework for handling 1-(Pyrimidin-4-yl)ethanamine dihydrochloride . Unlike generic safety sheets, this protocol addresses the specific physicochemical challenges of dihydrochloride salts —specifically their propensity for hygroscopicity (water absorption) and acidic hydrolysis upon contact with moisture.

Critical Directive: Treat this compound as a novel bioactive agent . In the absence of comprehensive toxicological data (common for early-stage drug candidates), adopt a Universal Precaution strategy, assuming high potency and potential respiratory sensitization.

Risk Assessment & Hazard Identification

Scientific Grounding: The "dihydrochloride" moiety implies that upon contact with mucosal membranes (eyes, lungs), the salt hydrolyzes to release hydrochloric acid (HCl), causing immediate irritation or chemical burns.

Hazard CategorySpecific RiskMechanism of Action
Inhalation High Risk Fine dust particles hydrolyze in the respiratory tract, forming acidic solutions that damage alveolar tissue.
Skin Contact Moderate Risk Acidic irritation. Potential for transdermal absorption of the free amine if neutralized on skin.
Stability Hygroscopic Absorbs atmospheric moisture rapidly, leading to "caking" and altering stoichiometry (critical for analytical accuracy).
Reactivity Incompatible Reacts vigorously with strong oxidizing agents and strong bases (liberating the volatile free amine).

Personal Protective Equipment (PPE) Strategy

Eye & Face Protection[1][2][3]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1 or EN 166).

  • Reasoning: Standard safety glasses are insufficient. The fine crystalline nature of dihydrochloride salts creates a "dust cloud" risk during weighing. If dust enters the eye, it dissolves immediately to create a localized acidic environment (pH < 2), causing rapid corneal damage.

Hand Protection (Glove Logic)
  • Primary Layer: Nitrile Rubber (0.11 mm / 4 mil minimum) .

  • Secondary Layer (Double Gloving): Required for handling solutions >100 mM or solid quantities >1g.

  • Material Science: Latex is not recommended due to poor resistance against organic solvents often used in conjunction (e.g., DMSO, Methanol) and potential for undetected micro-perforations. Nitrile offers superior resistance to acidic salts.

  • Change Frequency: Immediately upon splash; every 2 hours during continuous handling.

Respiratory Protection
  • Primary Control: Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).

  • Secondary Control (If Hood Unavailable): Full-face respirator with P100 (HEPA) cartridges combined with Acid Gas protection (yellow/magenta combo).

  • Why Acid Gas? In humid environments, the salt can off-gas trace HCl vapors.

Visualization: PPE Decision Matrix

PPE_Decision_Tree Start Handling 1-(Pyrimidin-4-yl)ethanamine 2HCl State Physical State? Start->State Solid Solid / Powder State->Solid Solution Liquid Solution State->Solution Quant_Solid Quantity > 100 mg? Solid->Quant_Solid Solvent Solvent Type? Solution->Solvent Hood Fume Hood REQUIRED + Nitrile Gloves Quant_Solid->Hood Yes Respirator N95/P100 Mask + Goggles + Nitrile Quant_Solid->Respirator No (Open Bench) Aqueous Aqueous/Buffer Solvent->Aqueous Organic DMSO/Methanol Solvent->Organic SingleGlove Single Nitrile Gloves + Safety Glasses Aqueous->SingleGlove DoubleGlove Double Nitrile Gloves + Splash Goggles Organic->DoubleGlove Penetration Risk

Figure 1: PPE Selection Logic based on physical state and solvent carrier.

Operational Handling Protocol

Phase 1: Storage & Logistics
  • Condition: Store at 2–8°C (Refrigerator) or -20°C (Long-term).

  • Desiccation: The vial MUST be stored within a secondary container containing desiccant (Silica Gel or Drierite).

    • Why? Dihydrochlorides are hygroscopic.[1] Moisture absorption alters the molecular weight (MW), leading to errors in molarity calculations for biological assays.

  • Atmosphere: Argon or Nitrogen backfill is recommended after opening.

Phase 2: Weighing & Solubilization
  • Equilibration: Allow the vial to warm to room temperature before opening .

    • Mechanism: Opening a cold vial in humid air causes immediate condensation inside the vial, degrading the salt.

  • Anti-Static Measures: Use an anti-static gun or polonium strip if the powder is "fly-away."

  • Solvent Addition:

    • Add solvent (Water, DMSO) slowly .

    • Thermodynamics: Dissolution of amine salts can be slightly exothermic.

    • Vortexing: Ensure complete dissolution; salts may form transparent "gel" layers at the bottom if not mixed thoroughly.

Phase 3: Waste Disposal & Deactivation
  • Do NOT mix with bleach (Sodium Hypochlorite).

    • Danger:[2][3] Reaction with amines can form chloramines , which are toxic and volatile.

  • Protocol:

    • Dissolve waste in water.

    • Adjust pH to 6–8 using dilute NaOH (carefully, to avoid heat spike).

    • Dispose of in Aqueous Hazardous Waste container.

    • If dissolved in DMSO/Methanol, use Organic Solvent Waste stream.

Visualization: Operational Workflow

Handling_Workflow Storage Storage (Desiccated @ 4°C) Equilibrate Warm to RT (Prevent Condensation) Storage->Equilibrate Step 1 Weighing Weighing (In Fume Hood) Equilibrate->Weighing Step 2 Solubilization Solubilization (DMSO/Water) Weighing->Solubilization Step 3 Waste Disposal (No Bleach!) Solubilization->Waste End of Life

Figure 2: Step-by-step logistical workflow to ensure compound integrity and user safety.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21481538, 1-(Pyrimidin-4-yl)ethan-1-amine dihydrochloride. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan (29 CFR 1910.1450). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

Sources

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